(2-Methyl-1,4-dioxan-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(4-7)5-8-2-3-9-6/h2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRDYWVARZKFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933688-77-8 | |
| Record name | (2-methyl-1,4-dioxan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Synthesis of (2-Methyl-1,4-dioxan-2-yl)methanamine
The following guide details a robust, modular synthesis protocol for (2-Methyl-1,4-dioxan-2-yl)methanamine . This protocol prioritizes regiochemical control and scalability, utilizing a "Protected Hydroxymethyl" strategy to construct the quaternary center before installing the amine.
Executive Summary & Strategic Rationale
The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanamine presents a specific challenge: constructing a 1,4-dioxane ring with a quaternary carbon at the 2-position while preserving a handle for amine installation.
Direct cyclization methods using epichlorohydrin derivatives often suffer from poor regioselectivity (yielding mixtures of dioxanes and dioxolanes) or polymerization. To ensure Scientific Integrity and Reproducibility , this guide advocates a Stepwise Williamson Cyclization Strategy .
Core Advantages of this Protocol:
-
Regiocontrol: Uses a specific epoxide ring-opening followed by a controlled intramolecular displacement to guarantee the 6-membered dioxane ring.
-
Scalability: Avoids high-pressure chemistry until the final reduction step.
-
Modularity: The intermediate alcohol allows for divergence into other derivatives (e.g., carboxylic acids or ethers) if required.
Retrosynthetic Analysis & Pathway
The most reliable disconnection isolates the dioxane ring formation from the amine installation. We utilize a benzyl-protected precursor to survive the basic cyclization conditions.
Figure 1: Retrosynthetic logic flow from protected epoxide precursor to final amine target.
Detailed Experimental Protocol
Stage 1: Scaffold Construction (Dioxane Ring Formation)
This stage establishes the 2,2-disubstituted 1,4-dioxane core.[1] We utilize the method of epoxide opening with ethylene glycol followed by intramolecular displacement, a strategy validated for similar building blocks [1].
Reagents:
-
Substrate: 2-Methyl-2-(benzyloxymethyl)oxirane (Prepared from methallyl alcohol via benzylation and epoxidation).
-
Nucleophile: Ethylene Glycol (Anhydrous).
-
Base: Sodium Hydride (60% dispersion in oil) or Sodium metal.
-
Cyclization Reagents: p-Toluenesulfonyl chloride (TsCl), Sodium Hydroxide (NaOH).
Step-by-Step Methodology:
-
Epoxide Opening:
-
Charge a flame-dried flask with anhydrous ethylene glycol (5.0 equiv).
-
Add Sodium (0.1 equiv) carefully to generate the glycolate in situ. Stir at 50°C until dissolved.
-
Add 2-Methyl-2-(benzyloxymethyl)oxirane (1.0 equiv) dropwise.
-
Heat to 100°C for 4-6 hours. Mechanism: The primary alkoxide attacks the less hindered carbon of the epoxide (regioselective opening).
-
Workup: Neutralize, extract with excess EtOAc to remove unreacted glycol, and concentrate. Yields the diol intermediate.[2][3][4]
-
-
Cyclization (The "Williamson" Step):
-
Dissolve the crude diol in THF (0.2 M).
-
Add NaOH (2.5 equiv) dissolved in minimal water (or use powdered KOH).
-
Cool to 0°C and add TsCl (1.1 equiv) dropwise.
-
Allow to warm to room temperature and stir for 12 hours.
-
Causality: TsCl selectively activates the primary alcohol (from the glycol unit). The tertiary alkoxide (formed by base) then performs an intramolecular SN2 attack to close the ring.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Product: 2-(Benzyloxymethyl)-2-methyl-1,4-dioxane .
-
Stage 2: Functional Group Interconversion (Amine Installation)
With the ring formed, the benzyl group is removed and the nitrogen introduced via an azide intermediate to avoid over-alkylation issues common with direct amination.
Table 1: Reaction Parameters for Amine Installation
| Step | Transformation | Reagents | Conditions | Critical Control Point |
| 2a | Deprotection | H₂, Pd/C (10%) | MeOH, RT, 1 atm | Monitor via TLC to ensure complete Bn removal. |
| 2b | Activation | MsCl, Et₃N | DCM, 0°C | Keep T < 5°C to prevent elimination side products. |
| 2c | Substitution | NaN₃ | DMF, 80°C | Use safety shield; Azides are shock-sensitive. |
| 2d | Reduction | H₂, Pd/C or PPh₃ | THF/H₂O | Vent H₂ carefully; Exothermic reaction. |
Detailed Workflow:
-
Hydrogenolysis (Bn -> OH):
-
Dissolve Stage 1 product in Methanol. Add 10 wt% Pd/C.
-
Stir under H₂ balloon for 12 hours. Filter through Celite.
-
Yields: (2-Methyl-1,4-dioxan-2-yl)methanol .
-
-
Mesylation (OH -> OMs):
-
Azidation (OMs -> N3):
-
Dissolve crude mesylate in DMF. Add Sodium Azide (NaN₃, 1.5 equiv).
-
Heat to 80°C for 6 hours.
-
Safety: Do not concentrate the azide solution to dryness if possible; extract into ether/EtOAc and proceed to reduction.
-
-
Reduction to Amine (N3 -> NH2):
-
Method A (Hydrogenation): Dissolve azide in MeOH. Add Pd/C. Hydrogenate at 30 psi.
-
Method B (Staudinger): Add PPh₃ (1.2 equiv) in THF/Water. Stir 12h.
-
Isolation: Acidify with HCl to form the salt, wash organics, then basify aqueous layer and extract with DCM.
-
Final Product: (2-Methyl-1,4-dioxan-2-yl)methanamine .
-
Quality Control & Characterization
To validate the synthesis, compare analytical data against expected values for the core scaffold.
-
1H NMR (CDCl3, 400 MHz):
-
δ 1.25 (s, 3H): Methyl group at C2 (Characteristic singlet).
-
δ 2.70 (s, 2H): Methylene protons adjacent to amine (-CH 2-NH2).
-
δ 3.50-3.80 (m, 6H): Dioxane ring protons (Complex multiplet due to ring conformation).
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+: 132.10
-
Observed [M+H]+: 132.1 ± 0.1
-
References
-
Bondarenko, A. V., et al. "Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks."[3] Synthesis, vol. 55, no.[1][3][5][7][8] 20, 2023, pp. 3402-3414.[3] Link
-
Grygorenko, O. O., et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Enamine.net, 2023. Link
-
PubChem. "1,4-Dioxan-2-ylmethanamine | C5H11NO2."[9] National Library of Medicine. Link
-
BenchChem. "2-Methyl-1,4-dioxan-2-yl)methanamine Technical Data." BenchChem.[6] Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks-外文期刊论文-农业学术服务平台 [agri.nais.net.cn]
- 4. US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective synthesis of 2,3-disubstituted 1,4-dioxanes | Poster Board #1205 - American Chemical Society [acs.digitellinc.com]
- 9. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2-Methyl-1,4-dioxan-2-yl)methanamine: Structural Dynamics and Synthetic Integration in Oncology Drug Discovery
Executive Summary
The paradigm of modern medicinal chemistry has increasingly shifted toward the incorporation of sp³-rich, conformationally restricted scaffolds to improve the pharmacokinetic profiles and target specificity of drug candidates. Among these advanced building blocks, (2-Methyl-1,4-dioxan-2-yl)methanamine has emerged as a highly versatile structural motif. Widely utilized as a bioisostere for morpholine and piperazine rings, this compound is particularly critical in the design of protein-protein interaction (PPI) inhibitors targeting anti-apoptotic pathways, such as Bcl-2 and MCL-1.
This technical guide provides an authoritative analysis of the physicochemical properties, mechanistic utility, and validated synthetic protocols for integrating (2-Methyl-1,4-dioxan-2-yl)methanamine into novel pharmacophores.
Physicochemical Profiling & Structural Dynamics
The structural architecture of (2-Methyl-1,4-dioxan-2-yl)methanamine is defined by its 1,4-dioxane core substituted at the C2 position with both a methyl group and a methanamine vector. The presence of the oxygen heteroatoms provides essential hydrogen-bond acceptors, which significantly enhance the aqueous solubility of highly lipophilic macrocyclic or heteroaromatic parent drugs.
Crucially, the addition of the methyl group at the C2 position creates a quaternary stereocenter . This structural feature restricts the rotational freedom of the adjacent methanamine sidechain. By pre-organizing the primary amine into a specific spatial trajectory, the scaffold reduces the entropic penalty typically incurred upon binding to the rigid hydrophobic grooves of target proteins. Furthermore, this steric bulk shields the adjacent amine from rapid metabolic N-dealkylation by cytochrome P450 enzymes, extending the compound's half-life.
Quantitative Data Summary
The following table summarizes the core chemical identifiers and predicted physicochemical properties of the building block, derived from authoritative datasets [1].
| Property | Value |
| Chemical Name | (2-Methyl-1,4-dioxan-2-yl)methanamine |
| CAS Number (Free Base) | 933688-77-8 |
| CAS Number (HCl Salt) | 2138044-58-1 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight (Free Base) | 131.17 g/mol |
| Molecular Weight (HCl Salt) | 167.63 g/mol |
| Monoisotopic Mass | 131.09464 Da |
| SMILES | CC1(COCCO1)CN |
| InChIKey | MTRDYWVARZKFSD-UHFFFAOYSA-N |
Mechanistic Role in Apoptosis-Inducing Agents
In the context of oncology, the overexpression of anti-apoptotic Bcl-2 family proteins (including MCL-1 and Bcl-xL) is a primary mechanism by which malignant cells evade apoptosis and develop resistance to chemotherapy. (2-Methyl-1,4-dioxan-2-yl)methanamine is frequently employed as a critical anchoring moiety in the synthesis of macrocyclic MCL-1 inhibitors and Bcl-2 antagonists, as documented in recent patent literature such as [2] and [3].
When integrated into a larger pharmacophore, the dioxane ring projects into the P2/P4 hydrophobic pockets of the Bcl-2/MCL-1 surface. The methanamine linker acts as a critical hydrogen-bonding vector to key aspartic acid residues within the binding groove, displacing pro-apoptotic proteins (like BIM or BAX) and restoring the cell's natural apoptotic cascade.
Mechanism of target inhibition utilizing the 1,4-dioxane-amine scaffold.
Synthetic Integration & Self-Validating Protocols
The most common synthetic application of (2-Methyl-1,4-dioxan-2-yl)methanamine is its integration via Nucleophilic Aromatic Substitution (SₙAr) onto electron-deficient heteroaryl halides (e.g., pyrimidines or pyridines) to form stable secondary amine linkages.
Because the free base (CAS: 933688-77-8) is prone to atmospheric oxidation and CO₂ absorption, the hydrochloride salt (CAS: 2138044-58-1) is the industry standard for bench stability [4]. The following protocol is designed as a self-validating system, ensuring high yield and purity by leveraging specific thermodynamic and kinetic controls.
Protocol: Nucleophilic Aromatic Substitution (SₙAr) Workflow
Step 1: Reagent Preparation & Solvent Selection
-
Action : Suspend 1.0 equivalent of the electrophilic heteroaryl chloride and 1.2 equivalents of (2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality : DMF is selected for its high dielectric constant, which is strictly required to stabilize the highly polar Meisenheimer complex intermediate formed during the SₙAr transition state.
Step 2: In Situ Base Liberation
-
Action : Cool the suspension to 0 °C under a nitrogen atmosphere. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.
-
Causality : DIPEA acts as a sterically hindered, non-nucleophilic base. It liberates the reactive free amine in situ without competing for the electrophile. The excess equivalents serve as an acid scavenger to neutralize the HCl gas generated as the substitution proceeds, driving the reaction forward.
Step 3: Thermal Progression
-
Action : Gradually warm the reaction mixture to 80 °C and stir for 12–16 hours. Monitor the consumption of the starting material via LC-MS.
-
Causality : The quaternary stereocenter at the C2 position of the dioxane ring introduces significant steric hindrance around the primary amine. Elevated thermal energy (80 °C) is required to overcome this activation energy barrier, which would otherwise stall the reaction if run at room temperature.
Step 4: Self-Validating Quench and Workup
-
Action : Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ (1x) and aqueous brine (3x).
-
Causality : This step is a self-validating purity check. DMF is highly water-soluble; the aggressive triple-brine wash ensures the complete partitioning of DMF into the aqueous layer. Failure to remove DMF will result in baseline drift during LC-MS validation and co-elution during silica gel chromatography.
Step 5: Purification
-
Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.
Self-validating synthetic protocol for SₙAr coupling of the dioxane-amine.
Analytical Validation
To confirm the successful integration of the (2-Methyl-1,4-dioxan-2-yl)methanamine scaffold, downstream analytical validation must focus on the unique spectral signatures of the dioxane ring:
-
¹H NMR (500 MHz, DMSO-d₆) : Look for the distinct diastereotopic protons of the dioxane ring system, typically appearing as complex multiplets between δ 3.20–3.80 ppm. The singlet corresponding to the C2 methyl group should be clearly visible around δ 1.10–1.30 ppm, confirming the retention of the quaternary center.
-
LC-MS (ESI+) : Ensure the presence of the [M+H]⁺ adduct corresponding to the calculated exact mass of the coupled product. The absence of an m/z 132.1 peak confirms that no unreacted free base remains in the purified sample.
References
-
PubChemLite: (2-methyl-1,4-dioxan-2-yl)methanamine (CID 83815025) . National Center for Biotechnology Information (NCBI) / PubChem Database. Available at:[Link]
- US10676485B2 - Macrocyclic MCL-1 inhibitors and methods of use. Google Patents.
- US20140275082A1 - Apoptosis-Inducing Agents. Google Patents.
Navigating the Spectral Landscape of (2-Methyl-1,4-dioxan-2-yl)methanamine: A Technical Guide to ¹H and ¹³C NMR Analysis
Introduction
(2-Methyl-1,4-dioxan-2-yl)methanamine is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel molecule, a thorough structural elucidation is paramount for its successful application and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (2-Methyl-1,4-dioxan-2-yl)methanamine.
Due to the absence of publicly available experimental spectra for this specific molecule, this guide will present a detailed prediction of the ¹H and ¹³C NMR spectra. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy and is supported by experimental data from analogous structures, namely 1,4-dioxane and other substituted derivatives. Furthermore, this document will serve as a practical resource for researchers by providing detailed, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.
Molecular Structure and Its Influence on NMR Spectra
The structure of (2-Methyl-1,4-dioxan-2-yl)methanamine, with its stereocenter at the C2 position and the presence of heteroatoms (two oxygens and one nitrogen), gives rise to a distinct and complex NMR fingerprint. The substitution of a methyl and a methanamine group at the C2 position breaks the symmetry of the parent 1,4-dioxane ring, making all the ring protons and carbons chemically non-equivalent. This asymmetry is the key to a rich and informative NMR spectrum.
The electronegativity of the oxygen and nitrogen atoms will significantly influence the chemical shifts of nearby protons and carbons, generally causing them to resonate at a lower field (higher ppm values). The chair-like conformation of the dioxane ring will also lead to different chemical environments for axial and equatorial protons, resulting in distinct signals and coupling patterns.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (2-Methyl-1,4-dioxan-2-yl)methanamine is expected to exhibit several distinct signals. The chemical shifts are predicted based on the known effects of the functional groups on the 1,4-dioxane ring system.
Table 1: Predicted ¹H NMR Spectral Data for (2-Methyl-1,4-dioxan-2-yl)methanamine in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H | The protons of the primary amine are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and temperature. |
| Dioxane Ring Protons | ~3.4 - 3.9 | Multiplets | 7H | The seven protons on the dioxane ring are all chemically non-equivalent due to the C2 substitution. They are expected to resonate in a complex series of overlapping multiplets. The protons on carbons adjacent to the oxygen atoms (C3, C5, C6) will be deshielded. |
| -CH₂-NH₂ | ~2.8 - 3.0 | Singlet or AB quartet | 2H | These protons are adjacent to the nitrogen atom and the quaternary C2 carbon. Depending on the rotational freedom, they may appear as a singlet or a more complex AB quartet. |
| -CH₃ | ~1.2 - 1.4 | Singlet | 3H | The methyl group is attached to the quaternary C2 carbon and is expected to appear as a singlet in the upfield region of the spectrum. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each of the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for (2-Methyl-1,4-dioxan-2-yl)methanamine in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~75 - 80 | This quaternary carbon is bonded to two oxygen atoms, a methyl group, and a methanamine group, leading to a significant downfield shift. |
| C3, C5, C6 | ~65 - 70 | These methylene carbons of the dioxane ring are bonded to one oxygen atom and are expected to resonate in a similar region, characteristic of ethers.[1] |
| -CH₂-NH₂ | ~45 - 50 | The carbon of the aminomethyl group is deshielded by the adjacent nitrogen atom. |
| -CH₃ | ~20 - 25 | The methyl carbon is expected to appear in the upfield region, typical for alkyl groups. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, a systematic and meticulous experimental approach is essential. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.
Sample Preparation
The first pillar of a successful NMR experiment is proper sample preparation. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities.
-
Analyte Purity: Ensure the (2-Methyl-1,4-dioxan-2-yl)methanamine sample is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte and its residual proton signals should not overlap with the signals of interest. For (2-Methyl-1,4-dioxan-2-yl)methanamine, Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be considered if solubility is an issue.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is recommended.
-
Procedure:
-
Weigh the desired amount of (2-Methyl-1,4-dioxan-2-yl)methanamine directly into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent using a clean pipette.
-
Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any suspended particles that could degrade the magnetic field homogeneity.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Caption: Workflow for preparing a high-quality NMR sample.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).
-
Locking and Shimming:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range for organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets.
-
Spectral Width: A spectral width of 200-240 ppm will encompass the chemical shift range of most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
Caption: Logical flow of NMR data acquisition.
Data Processing
Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final spectrum.
-
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Conclusion
This technical guide provides a comprehensive framework for understanding and obtaining the ¹H and ¹³C NMR spectra of (2-Methyl-1,4-dioxan-2-yl)methanamine. While experimental data for this specific molecule is not yet publicly available, the predictive analysis presented here, based on fundamental principles and data from analogous structures, offers a robust starting point for its spectral characterization. The detailed experimental protocols provide researchers with a reliable methodology for acquiring high-quality, publication-ready NMR data. As a Senior Application Scientist, I trust that this guide will serve as a valuable resource for scientists and professionals in drug development and chemical research, enabling them to confidently elucidate the structure of this and other novel chemical entities.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). 1,4-Dioxan-2-ylmethanamine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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mass spectrometry analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine
Abstract
(2-Methyl-1,4-dioxan-2-yl)methanamine is a molecule of interest in pharmaceutical and chemical synthesis, characterized by a primary amine and a substituted dioxane heterocyclic core. Its analysis by mass spectrometry presents unique challenges and opportunities dictated by its physicochemical properties, namely its polarity and structural complexity. This guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound, navigating the critical decision points from sample preparation and chromatographic separation to mass spectrometric detection and structural elucidation. We will explore two primary analytical routes: Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which leverages the analyte's inherent polarity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds.
Analyte Characterization: Understanding the Molecule
A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature. (2-Methyl-1,4-dioxan-2-yl)methanamine possesses two key functional groups that govern its behavior: a basic primary amine (-NH₂) and a polar 1,4-dioxane ring.
-
Primary Amine: This group makes the molecule basic and highly polar. It is prone to hydrogen bonding, which can lead to poor peak shape (tailing) in gas chromatography due to interactions with active sites in the GC system.[1][2] However, it is also a prime target for efficient protonation, making it ideal for positive-ion electrospray ionization (ESI) in LC-MS.
-
1,4-Dioxane Ring: This cyclic ether structure contributes to the molecule's polarity and water solubility.[3] The presence of ether linkages and a tertiary carbon (C2) creates specific cleavage points that yield characteristic fragments in mass spectrometry.
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [4] |
| Monoisotopic Mass | 131.0946 g/mol | [4] |
| Predicted XlogP | -1.0 | [4] |
| Predicted [M+H]⁺ m/z | 132.1019 | [4] |
| Predicted [M+Na]⁺ m/z | 154.0839 | [4] |
Strategic Analytical Approach: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is the most critical decision in the method development process. Each platform offers distinct advantages and disadvantages for this particular analyte, driven by its polarity. The following decision workflow can guide this choice.
Caption: Analytical strategy decision workflow.
For (2-Methyl-1,4-dioxan-2-yl)methanamine, direct injection GC-MS is challenging. The high polarity of the primary amine leads to significant peak tailing and potential sample loss on the column.[5] Therefore, the most viable GC-MS approach involves chemical derivatization. LC-MS/MS, conversely, is exceptionally well-suited for analyzing the polar, non-volatile nature of this compound without chemical modification.
| Feature | GC-MS Approach | LC-MS/MS Approach |
| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds based on partitioning between liquid mobile and solid stationary phases.[6] |
| Sample Prep | Requires derivatization to increase volatility and reduce polarity.[1] | Simple "dilute-and-shoot" or filtration is often sufficient.[7] |
| Ionization | Electron Impact (EI) for structural detail; Chemical Ionization (CI) for molecular ion confirmation.[8] | Electrospray Ionization (ESI) is ideal for polar, basic compounds. |
| Pros | High chromatographic resolution; extensive EI libraries for identification.[9] | High sensitivity; suitable for polar and non-volatile compounds; minimal sample prep.[6] |
| Cons | Derivatization adds time, cost, and potential for artifacts. | Matrix effects can suppress ionization; lower chromatographic efficiency than capillary GC. |
| Best For | Structural confirmation of derivatized analyte; when LC-MS is unavailable. | Quantitative bioanalysis, impurity profiling, high-throughput screening.[10] |
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
A robust GC-MS analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine is contingent on successful derivatization. This process chemically modifies the polar primary amine, making the analyte more volatile and less interactive with the GC system.[5]
Caption: Workflow for GC-MS analysis with derivatization.
Sample Preparation and Derivatization Protocol
Silylation is a common and effective derivatization strategy for primary amines, replacing the active hydrogen atoms on the amino group with a nonpolar trimethylsilyl (TMS) group.[11]
Protocol: Silylation with BSTFA
-
Sample Preparation: Aliquot a known quantity of the sample into a 2 mL autosampler vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for efficient silylation.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the analyte.
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1]
-
Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes.[1]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.
GC-MS Method Parameters
The following table provides a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, nonpolar phase suitable for a wide range of derivatized compounds.[11] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the TMS-derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good efficiency and is inert. |
| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | An initial temperature to elute the solvent, followed by a ramp to elute the analyte. |
| MS Source Temp. | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole analyzers. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible, fragment-rich spectra for library matching and structural elucidation.[8] |
| Scan Range | m/z 40-500 | Covers the expected mass range of the derivatized analyte and its fragments. |
Predicted EI Fragmentation
Upon derivatization with BSTFA, the analyte becomes N,N-bis(trimethylsilyl)-(2-methyl-1,4-dioxan-2-yl)methanamine. The molecular weight increases significantly. However, for illustrative purposes, the fragmentation of the underivatized molecule is considered here, as it highlights the core structural cleavages. The most probable fragmentations under EI conditions are alpha-cleavage and ring fragmentation.
Caption: Predicted EI fragmentation pathways for the core structure.
-
Alpha-Cleavage: The bond between the dioxane ring and the aminomethyl group is a likely point of cleavage. This can result in two primary fragments: [C₅H₉O₂]⁺ at m/z 101 or the resonance-stabilized [CH₂NH₂]⁺ at m/z 30. The cleavage adjacent to the nitrogen is a very common pathway for amines.[12]
-
Ring Fragmentation: The dioxane ring can undergo cleavage, often initiated by the ionization of one of the oxygen atoms. A common loss from dioxane structures is a molecule of formaldehyde (CH₂O, 30 Da) or ethylene oxide (C₂H₄O, 44 Da).[13][14] A fragment at m/z 101 ([M-CH₂NH₂]⁺) could further lose formaldehyde to yield a fragment at m/z 71.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS is the preferred technique for the sensitive, selective, and high-throughput analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine, especially in complex matrices like biological fluids or pharmaceutical formulations.[6]
Sample Preparation
The simplicity of sample preparation is a key advantage of LC-MS.
Protocol: Direct Analysis
-
Dilution: Dilute the sample to an appropriate concentration (e.g., 1-100 ng/mL) using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[15]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates that could clog the LC system.[7]
-
Analysis: Transfer the filtrate to a 2 mL autosampler vial for injection.
LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC (e.g., Amide or Silica), 2.1 x 100 mm, <3 µm | Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating very polar compounds like amines.[16] Reversed-phase C18 may show poor retention. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that aids in the protonation of the analyte for positive ESI.[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is the typical strong solvent for HILIC separations. |
| Gradient | Start at 5% A, ramp to 50% A over 5 min, hold 2 min, re-equilibrate | A typical HILIC gradient starts with high organic content and increases the aqueous portion. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine is easily protonated to form [M+H]⁺.[17] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis.[6][10] |
Predicted ESI-MS/MS Fragmentation
In tandem mass spectrometry, the protonated molecule ([M+H]⁺, m/z 132.1) is isolated and fragmented. The fragmentation pathways are different from EI and are driven by the charge location.
Caption: Predicted ESI-MS/MS fragmentation pathways of the protonated molecule.
-
Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃, 17.0 Da), leading to a product ion at m/z 115.1.
-
Ring Cleavage: The protonated dioxane ring can become unstable, leading to the loss of neutral molecules like ethylene oxide (44.0 Da) to produce a fragment at m/z 88.1.
-
Combined Cleavage: A more complex fragmentation could involve the loss of the aminomethyl group and a hydrogen, potentially as aminomethanol (CH₅NO, 47.0 Da), resulting in a fragment at m/z 83.1.
Based on these predictions, a quantitative MRM method can be developed.
| Precursor Ion (Q1) | Product Ion (Q3) | Transition Type |
| 132.1 | 115.1 | Quantifier |
| 132.1 | 88.1 | Qualifier |
| 132.1 | 83.1 | Qualifier |
Conclusion and Future Perspectives
The mass spectrometric analysis of (2-Methyl-1,4-dioxan-2-yl)methanamine is a task that requires a deliberate choice of analytical strategy based on the specific research or development goals. While GC-MS provides powerful structural information, it necessitates a derivatization step to overcome the challenges posed by the analyte's polarity. In contrast, LC-MS/MS stands out as the superior technique for high-sensitivity quantitative analysis in complex matrices, offering simplified sample preparation and excellent performance for this polar, basic compound. The predictive fragmentation pathways and starting method parameters provided in this guide serve as a robust foundation for drug development professionals and researchers to build and validate their own high-quality analytical methods, ensuring data integrity and accelerating scientific discovery.
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Al-Afifi, N. A., & Kannan, K. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available from: [Link]
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Liu, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available from: [Link]
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Weckwerth, W. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available from: [Link]
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Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Available from: [Link]
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Lee, J. W., et al. (2021). Li+ and Li+I−Li+ ions Solvated by 1,4-dioxane: An ion Mobility Spectrometry-Mass Spectrometry Study. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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Theoretical Conformational Analysis of 2-Methyl-1,4-Dioxane Derivatives
This guide provides a comprehensive theoretical and practical framework for the conformational analysis of 2-methyl-1,4-dioxane derivatives. It is designed for researchers in medicinal chemistry and computational organic chemistry.
Executive Summary
2-Methyl-1,4-dioxane represents a critical scaffold in drug discovery, often serving as a bioisostere for morpholines or piperidines to modulate lipophilicity (LogP) and metabolic stability. Unlike cyclohexane, where conformational preferences are dictated almost exclusively by steric bulk, 2-methyl-1,4-dioxane introduces a complex interplay between steric repulsion (1,3-diaxial) and electronic effects (dipole alignment and lone-pair interactions).
This guide details the theoretical basis for its conformational equilibrium, provides a validated computational protocol for predicting these states, and outlines experimental verification methods via NMR spectroscopy.
Part 1: The Conformational Landscape
The Modified Chair
Like cyclohexane, 1,4-dioxane exists primarily in a chair conformation. The twist-boat conformers are approximately 6–7 kcal/mol higher in energy and are statistically negligible at room temperature. However, the introduction of a methyl group at the C2 position breaks the symmetry, creating two distinct chair conformers:
-
Equatorial (2-Me-eq): The methyl group extends away from the ring.
-
Axial (2-Me-ax): The methyl group projects perpendicular to the ring plane.
Steric Analysis: The "Missing" Interaction
In methylcyclohexane, the preference for the equatorial conformer is driven by two destabilizing 1,3-diaxial interactions between the methyl group and the axial hydrogens at C3 and C5. This results in an energy penalty (A-value) of 1.74 kcal/mol .
In 2-methyl-1,4-dioxane, the landscape changes significantly due to the oxygen atoms:
-
Interaction 1 (C6-H): The axial methyl at C2 interacts with the axial hydrogen at C6. This is a standard steric repulsion (~0.9 kcal/mol).
-
Interaction 2 (O4-Lone Pair): The axial methyl at C2 interacts with the lone pair of the oxygen at position 4.
Crucial Insight: The repulsion between a methyl group and an oxygen lone pair is significantly weaker than a methyl-hydrogen interaction. Consequently, the conformational bias toward the equatorial form in 2-methyl-1,4-dioxane is lower than in cyclohexane, estimated theoretically at 1.1 – 1.3 kcal/mol in the gas phase.
Electronic Effects: Dipole and Anomeric Considerations
-
The Anomeric Effect: It is vital to distinguish that a 2-methyl group is alkyl, not electronegative. Therefore, the classical anomeric effect (
) does not stabilize the axial conformer here. If the substituent were a methoxy or chloro group, the axial form would be preferred. -
Dipole Moments: The 1,4-dioxane ring has a net dipole of zero in the unsubstituted chair form. The 2-methyl derivative introduces a dipole. The axial conformer typically possesses a larger dipole moment than the equatorial conformer due to the vector alignment of the C-Me bond relative to the C-O dipoles. This makes the axial conformer slightly more sensitive to stabilization by polar solvents.
Part 2: Computational Methodology
To accurately predict the conformational ratio of novel derivatives, a rigorous computational workflow is required.
Recommended Level of Theory
-
Force Fields (Screening): OPLS3e or MMFF94. These are sufficient for generating initial conformer ensembles but fail to capture subtle electronic lone-pair effects accurately.
-
DFT (Optimization):
B97X-D or M06-2X. These functionals include dispersion corrections, which are critical for accurately modeling weak steric interactions in heterocycles. -
Basis Set: def2-TZVP or 6-311+G(d,p). Diffuse functions (+) are recommended to describe the oxygen lone pairs correctly.
The Computational Protocol
The following Graphviz diagram outlines the decision tree for analyzing these derivatives.
Figure 1: Step-by-step computational workflow for determining conformational ratios.
Calculation of Conformational Ratio
Once
Where
Part 3: Experimental Validation (NMR)
Theoretical predictions must be validated against solution-phase data.
The Diagnostic Signal: H2 Proton
The proton at position 2 (geminal to the methyl group) is the probe.
-
Scenario A: Methyl is Equatorial.
-
Scenario B: Methyl is Axial.
-
The H2 proton is Equatorial .
-
It has a gauche relationship (60°) with both protons at C3.
-
Result: Small coupling constants (
Hz).
-
Data Summary Table
| Parameter | Methyl-Cyclohexane | 2-Methyl-1,4-Dioxane | 5-Methyl-1,3-Dioxane |
| Dominant Conformer | Equatorial | Equatorial | Equatorial |
| ~1.74 | ~1.1 – 1.3 | ~0.8 | |
| Driving Force | 2 | 1 | 2 |
| Diagnostic | ~11-12 Hz | ~10-11 Hz | N/A |
Part 4: Synthesis of 2-Methyl-1,4-Dioxane[3]
To study these derivatives, high-purity synthesis is required. The industrial route via acid-catalyzed dehydration is robust and scalable.
Synthetic Protocol
Objective: Synthesis of 2-methyl-1,4-dioxane via intermolecular cyclization.
Reagents:
-
Propylene Glycol (1.0 eq)
-
Ethylene Glycol (1.0 eq)
-
Sulfuric Acid (Catalytic, 5 mol%) or Amberlyst-15 resin.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixing: Add propylene glycol and ethylene glycol to the flask. Add the acid catalyst.[3]
-
Reaction: Heat the mixture to 150–160 °C. Water will be generated and removed azeotropically.
-
Distillation: The crude product is a mixture of 2-methyl-1,4-dioxane, 1,4-dioxane (from ethylene glycol dimerization), and dimethyl-dioxanes.
-
Purification: Fractional distillation is required. 2-Methyl-1,4-dioxane boils at approximately 109 °C (vs 101 °C for 1,4-dioxane).
Reaction Pathway Diagram
Figure 2: Synthetic pathway for the generation of the 2-methyl-1,4-dioxane scaffold.[4]
References
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BenchChem. (2025).[4] An In-depth Technical Guide to 2-Methyl-1,4-dioxane. Link
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
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Engineering the Ether: Pharmacological Potential and Biological Activities of Substituted 1,4-Dioxanes
Executive Summary
Historically, unsubstituted 1,4-dioxane has been relegated to the role of an industrial solvent and chemical stabilizer, burdened by its classification as a probable human carcinogen[1]. However, in modern medicinal chemistry, the functionalization of the 1,4-dioxane ring has unlocked a potent, versatile pharmacophore. The rigid chair conformation of the six-membered heterocyclic ring, combined with the Lewis-basic nature of its two oxygen atoms, provides an ideal scaffold for orienting substituents in three-dimensional space. This structural precision enables high-affinity interactions with complex biological targets, ranging from viral replication machinery to central nervous system (CNS) G-protein coupled receptors (GPCRs).
This technical guide explores the validated biological activities of substituted 1,4-dioxanes, detailing their mechanisms of action, quantitative pharmacological profiles, and the rigorous experimental protocols required to synthesize and evaluate these compounds.
Core Biological Activities & Structure-Activity Relationships (SAR)
Antiviral Efficacy: Disrupting Viral Replication
Substituted 1,4-dioxanes have demonstrated surprising efficacy as antiviral agents, particularly against alphaviruses. The synthesis of simple, stereospecific derivatives, such as (R)-2-hydroxymethyl-1,4-dioxane, has yielded compounds capable of significantly inhibiting the replication of the Sindbis virus[2].
Mechanistic Insight: The antiviral activity is highly dependent on stereochemistry. The (R)-enantiomer acts as a potent inhibitor, while racemic mixtures or alternative stereoisomers show diminished efficacy. The oxygen heteroatoms in the dioxane ring likely engage in critical hydrogen bonding within the lipophilic binding regions of viral enzymatic pockets, disrupting the assembly or function of the viral replication complex[2][3].
Neuropharmacology: Multitarget GPCR Modulation
In the realm of neuropharmacology, 1,4-dioxane derivatives are being engineered to treat complex psychiatric and neurodegenerative disorders, such as Schizophrenia and Parkinson's Disease (PD). By replacing traditional benzodioxane nuclei with a 6,6-diphenyl-1,4-dioxane scaffold, researchers have developed multitarget ligands that interact favorably with dopamine (D2-like) and serotonin (5-HT1A) receptors[4].
Mechanistic Insight: The bulky diphenyl substitution increases the lipophilicity of the molecule, facilitating blood-brain barrier (BBB) penetration. Specific derivatives, such as 2-methoxy-6,6-diphenyl-1,4-dioxane, exhibit a highly desirable pharmacological profile: they act as agonists at 5-HT1A and D4 receptors while antagonizing D2, D3, and 5-HT2A receptors. This precise tuning of GPCR activity mitigates the extrapyramidal motor side effects typically associated with traditional antipsychotics[4].
Anti-inflammatory and Anti-HIV Properties
Naturally occurring complex 1,4-dioxane derivatives, such as the dibenzo-1,4-dioxanes isolated from the roots of Hypericum ascyron (known as hyperdioxanes), exhibit broad-spectrum biological activities. Hyperdioxane A has demonstrated notable anti-HIV activity, while Hyperdioxane B acts as a potent anti-neuroinflammatory agent by inhibiting the production of Interleukin-1 beta (IL-1β) in microglial cells[5].
Quantitative Pharmacological Profiles
To facilitate rapid comparison for drug development professionals, the validated biological activities of key substituted 1,4-dioxanes are summarized below.
| Compound / Scaffold | Target / Disease Model | Key Biological Activity (Potency) | Cytotoxicity / Safety | Ref |
| (R)-2-hydroxymethyl-1,4-dioxane | Sindbis Virus (Alphavirus) | Antiviral: EC₅₀ = 3.4 μM | CC₅₀ > 1 mM (BHK cells) | [2] |
| Hyperdioxane A | HIV | Anti-HIV: IC₅₀ = 5.3 μM | Therapeutic Index (TI) = 7.2 | [5] |
| Hyperdioxane B | Neuroinflammation | IL-1β Inhibition: 72.3% at 6.3 μM | Non-toxic at active dose | [5] |
| 2-methoxy-6,6-diphenyl-1,4-dioxane | Schizophrenia / Parkinson's | 5-HT1A / D4 Agonism; D2 / D3 Antagonism | High receptor selectivity | [4] |
Mechanistic Pathways
The following diagram illustrates the logical flow of GPCR modulation by multitarget 1,4-dioxane derivatives in the central nervous system, highlighting the downstream therapeutic outcomes.
Fig 1: Multitarget GPCR modulation by substituted 1,4-dioxanes in neuropharmacological models.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of substituted 1,4-dioxanes. These workflows are designed as self-validating systems.
Protocol A: Asymmetric Synthesis of (R)-2-Hydroxymethyl-1,4-dioxane
Causality: Stereochemical purity is paramount. Viral enzymatic pockets are highly stereospecific; the (R)-enantiomer is biologically active, whereas racemic mixtures dilute efficacy and complicate pharmacokinetic profiling[2].
-
Starting Material Preparation: Begin with 5.5 g (41 mmol) of (S)-3-(2-chloroethoxy)-1,2-epoxypropane. The stereocenter is pre-established to direct the stereochemistry of the final dioxane ring.
-
Base-Catalyzed Cyclization: Add the starting material to a solution of NaOH (4.09 g, 102 mmol) dissolved in 40 mL of water at room temperature.
-
Thermal Activation: Heat the reaction mixture on an oil bath to 90 °C for 2 hours. Rationale: The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the alkoxide on the chlorinated carbon, effectively closing the 6-membered ring.
-
Continuous Extraction: Extract the resulting solution overnight at 50 °C using a high-density continuous extractor with dichloromethane (50 mL). Rationale: 1,4-dioxane derivatives are highly water-soluble due to hydrogen bonding; standard separatory funnel extraction yields poor recovery. Continuous extraction forces the equilibrium toward the organic phase.
-
Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and isolate the product as a light yellow liquid. Verify enantiomeric excess via chiral HPLC.
Protocol B: In Vitro Antiviral Screening (Plaque Reduction Assay)
Causality: This assay quantifies the exact concentration required to inhibit viral replication by 50% (EC₅₀) without causing host cell death (CC₅₀), establishing the therapeutic window[2].
-
Cell Seeding: Seed Baby Hamster Kidney (BHK) cells in 6-well plates and incubate at 37 °C until 80-90% confluent. Rationale: BHK cells lack robust innate antiviral interferon responses, making them highly permissive to alphavirus (Sindbis) infection.
-
Viral Adsorption: Infect cells with Sindbis virus at a known Multiplicity of Infection (MOI). Incubate for 1 hour at 37 °C, rocking the plates every 15 minutes to ensure even viral distribution and prevent localized desiccation.
-
Compound Application (Self-Validation Step): Remove the viral inoculum. Overlay the cells with an agar or methylcellulose medium containing serial dilutions of the 1,4-dioxane derivative (e.g., 0.1 μM to 100 μM).
-
Control 1 (Negative): Include a vehicle-only well (0.1% DMSO) to establish baseline viral replication.
-
Control 2 (Positive): Include a known antiviral agent to validate assay sensitivity.
-
Control 3 (Toxicity): Treat uninfected cells with the highest compound concentration to calculate CC₅₀.
-
-
Incubation & Fixation: Incubate for 48-72 hours until cytopathic effect (CPE) is visible in the negative controls. Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the clear zones (viral plaques). Calculate the EC₅₀ using non-linear regression analysis (e.g., a four-parameter logistic curve).
Fig 2: In vitro antiviral screening workflow for 1,4-dioxane derivatives against Sindbis virus.
Conclusion
The transition of 1,4-dioxane from a hazardous industrial solvent to a highly specific, biologically active pharmacophore underscores the power of rational drug design. By leveraging the unique spatial geometry and electronic properties of the substituted 1,4-dioxane ring, researchers can develop potent antiviral, neuropharmacological, and anti-inflammatory agents. Future drug development efforts should continue to explore the stereospecific functionalization of this scaffold to unlock novel therapeutic modalities.
References
-
Title: Hyperdioxanes, dibenzo-1,4-dioxane derivatives from the roots of Hypericum ascyron Source: researchgate.net URL: [Link]
-
Title: Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication Source: nih.gov URL: [Link]
-
Title: 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes Source: researchgate.net URL: [Link]
-
Title: Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia Source: nih.gov URL: [Link]
-
Title: Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications Source: epa.gov URL: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
commercial availability of (2-Methyl-1,4-dioxan-2-yl)methanamine
An In-depth Technical Guide to (2-Methyl-1,4-dioxan-2-yl)methanamine: Commercial Availability, Synthesis, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (2-Methyl-1,4-dioxan-2-yl)methanamine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its commercial availability, potential synthetic pathways, physicochemical properties, and prospective applications, particularly as a scaffold in medicinal chemistry.
Introduction and Chemical Identity
(2-Methyl-1,4-dioxan-2-yl)methanamine (CAS No. 933688-77-8) is a substituted 1,4-dioxane derivative. The 1,4-dioxane ring system is a versatile scaffold that has been explored in drug design.[1] The presence of a primary amine and a methyl group on the same carbon atom of the dioxane ring makes this molecule a chiral and functionalized building block for creating more complex molecules with potential biological activity.
Table 1: Chemical Identity of (2-Methyl-1,4-dioxan-2-yl)methanamine
| Property | Value | Source |
| CAS Number | 933688-77-8 | [2] |
| Molecular Formula | C6H13NO2 | [2][3] |
| Molecular Weight | 131.17 g/mol | [2] |
| IUPAC Name | (2-methyl-1,4-dioxan-2-yl)methanamine | [3] |
| SMILES | NCC1(OCCOC1)C | [2] |
| InChI Key | MTRDYWVARZKFSD-UHFFFAOYSA-N | [3] |
Commercial Availability for Research Applications
(2-Methyl-1,4-dioxan-2-yl)methanamine is available from specialized chemical suppliers, primarily for research and development purposes. Its availability indicates a demand within the scientific community, likely for exploratory synthesis and drug discovery programs.
Table 2: Commercial Suppliers of (2-Methyl-1,4-dioxan-2-yl)methanamine
| Supplier | CAS Number | Purity/Specification | Additional Notes |
| BLDpharm | 933688-77-8 | Not specified | Online ordering available.[2] |
Note: Availability may vary, and it is recommended to contact suppliers directly for current stock and pricing information.
The commercial availability of this compound, even on a research scale, is significant as it allows research teams to bypass multi-step synthesis for initial screening and proof-of-concept studies, thus accelerating discovery timelines.
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthesis routes for (2-Methyl-1,4-dioxan-2-yl)methanamine are not extensively published, a general understanding of dioxane synthesis allows for the postulation of a viable synthetic pathway. A common method for creating substituted 1,4-dioxanes involves the reaction of epoxides with diols.[4] A patent for a related chiral compound, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, provides a strong basis for a potential synthetic strategy.[5]
Proposed Synthetic Workflow
A plausible approach would involve the key step of epoxide ring-opening with an appropriate diol, followed by cyclization. The choice of a chiral catalyst could be employed to achieve enantiomeric purity if a specific stereoisomer is desired.
Caption: Proposed synthetic workflow for (2-Methyl-1,4-dioxan-2-yl)methanamine.
The causality behind this proposed pathway lies in its modularity. The choice of epoxide and diol dictates the substitution pattern on the resulting dioxane ring. The final functional group transformation allows for the introduction of the key methanamine moiety.
Physicochemical Properties and Characterization
Understanding the physicochemical properties of a compound is crucial for its application in drug development, as these properties influence its solubility, absorption, and metabolic stability.
Table 3: Physicochemical Properties of (2-Methyl-1,4-dioxan-2-yl)methanamine and Related Compounds
| Property | (2-Methyl-1,4-dioxan-2-yl)methanamine (Predicted) | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine (Experimental/Predicted) | 1,4-Dioxane (Experimental) |
| Molecular Weight ( g/mol ) | 131.17[2] | 131.17[6] | 88.11[7] |
| Boiling Point (°C) | Not available | 171 - 176[8] | 101.1[7] |
| Density (g/cm³) | Not available | 0.970[8] | 1.034 |
| logP (Octanol/Water) | -1.0[3] | -0.425[8] | -0.42[9] |
| Water Solubility | Not available | 5.27 g/L (predicted)[8] | Miscible |
| pKa (Basic) | Not available | 7.75 (predicted)[8] | Not applicable |
The predicted low logP value suggests that (2-Methyl-1,4-dioxan-2-yl)methanamine is a relatively polar molecule, which is consistent with the presence of the amine and two ether functionalities. This has implications for its potential use in biological systems, affecting properties like cell permeability and interaction with aqueous environments.
Potential Applications in Research and Drug Development
The 1,4-dioxane scaffold is recognized as a "bioversatile scaffold" for developing compounds that interact with various receptor systems.[1] Its utility has been demonstrated in the development of muscarinic acetylcholine receptor (mAChR) antagonists.[1] The substitution pattern on the dioxane ring is key to modulating the pharmacological profile from agonist to antagonist.
(2-Methyl-1,4-dioxan-2-yl)methanamine serves as a valuable building block for creating libraries of compounds for screening. The primary amine provides a reactive handle for derivatization, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR).
Caption: Role of (2-Methyl-1,4-dioxan-2-yl)methanamine in a drug discovery workflow.
Safety, Handling, and Storage
Recommended Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Given that many dioxane-based compounds can form explosive peroxides over time, it is good practice to date containers upon opening and test for the presence of peroxides before distillation or concentration.
Conclusion
(2-Methyl-1,4-dioxan-2-yl)methanamine is a commercially available, functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure offers a scaffold for creating novel molecules with diverse biological activities. While comprehensive data on its synthesis and safety are still emerging, established principles of organic chemistry and analogy to related compounds provide a solid foundation for its use in a research setting. As with any chemical, proper safety and handling procedures are paramount.
References
-
(No author given). (2005, October 9). 3 2 1 Material Safety Data Sheet. 7
-
(No author given). (2012, November 21). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl) - Google Patents. 5
-
BLDpharm. (n.d.). 933688-77-8|(2-Methyl-1,4-dioxan-2-yl)methanamine. 2
-
Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET. Link
-
Fisher Scientific. (2009, May 5). SAFETY DATA SHEET. Link
-
US EPA. (n.d.). 1-(1,4-Dioxan-2-yl)-N-methylmethanamine Properties. 8
-
Merck Millipore. (2024, October 18). SAFETY DATA SHEET. 9
-
Synquest Labs. (n.d.). (2R)-1,4-Dioxan-2-ylmethanamine hydrochloride. 10
-
PubChem. (n.d.). 1,4-Dioxan-2-ylmethanamine. 11
-
PubChemLite. (n.d.). (2-methyl-1,4-dioxan-2-yl)methanamine. 3
-
Benchchem. (n.d.). An In-depth Technical Guide to 2-Methyl-1,4-dioxane. 12
-
(No author given). (n.d.). 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists | Request PDF - ResearchGate. 1
-
Grygorenko O.; Bondarenko A.; Tolmachev A.; Vashchenko B. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Enamine. 4
-
Santa Cruz Biotechnology. (n.d.). [2]Dioxan-2-ylmethylmethylamine. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. 933688-77-8|(2-Methyl-1,4-dioxan-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - (2-methyl-1,4-dioxan-2-yl)methanamine (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 5. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 6. [1,4]Dioxan-2-ylmethylmethylamine | CAS 264254-04-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. Documents [merckmillipore.com]
- 10. CAS 1523541-84-5 | 4H56-5-R2 | MDL MFCD27918519 | (2R)-1,4-Dioxan-2-ylmethanamine hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 11. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
reactivity profile of primary amines in heterocyclic compounds.
Executive Summary: The Ambident Challenge
The functionalization of primary amines (
This guide analyzes the electronic causality behind these reactivity patterns and provides field-proven protocols for selective functionalization, focusing on acylation, palladium-catalyzed cross-coupling, and radical substitution strategies.
Electronic Landscape & Tautomerism
The "Diminished Nucleophile" Paradox
Primary amines on electron-deficient heterocycles (e.g., pyridine, pyrimidine) exhibit significantly reduced nucleophilicity at the exocyclic nitrogen compared to aniline. This is driven by two factors:
-
Inductive Withdrawal: The electronegative ring heteroatom pulls electron density through the
-framework. -
Resonance Delocalization: The lone pair on the exocyclic nitrogen is heavily delocalized into the
-system of the ring, often rendering the ring nitrogen more basic than the exocyclic amine.
Key Metric: In 2-aminopyridine, the pKa of the conjugate acid (protonated at the ring nitrogen) is 6.86, compared to 5.23 for pyridine. This increase in ring basicity confirms the strong donation of the exocyclic amine's lone pair into the ring, leaving the exocyclic nitrogen electron-poor and sluggish toward electrophiles.
Tautomeric Equilibrium
A critical failure mode in experimental design is neglecting the amino-imino tautomerism. While the amino form is thermodynamically dominant in solution for most 2- and 4-substituted heterocycles, the imino form is often the reactive species in alkylation reactions, leading to regioselectivity issues (ring nitrogen alkylation).
Diagram 1: Tautomeric Equilibrium & Reactivity Nodes
Caption: The amino form predominates, but the imino tautomer drives ring nitrogen alkylation. Selective functionalization requires kinetic control or specific catalysis.
Comparative Reactivity Matrix
The following table contrasts the physical organic properties of common amine classes to predict experimental behavior.
| Feature | Aniline | 2-Aminopyridine | 4-Aminopyridine | 2-Aminothiazole |
| Dominant Tautomer | Amino | Amino | Amino | Amino |
| pKa (Conjugate Acid) | 4.6 (on | 6.86 (on Ring N ) | 9.17 (on Ring N ) | 5.39 (on Ring N ) |
| Primary Nucleophile | Exocyclic N | Ring N (Kinetic) / Exocyclic N (Thermo) | Ring N | Ring N |
| Acylation Risk | Low | High (Ring acylation first) | High | Moderate |
| Sandmeyer Reactivity | High | Moderate (Requires non-aq conditions) | Low | Moderate |
Synthetic Methodologies & Protocols
Strategy A: Selective N-Acylation
Challenge: Direct reaction with acid chlorides often results in attack at the ring nitrogen, forming a reactive N-acylpyridinium salt which may hydrolyze back to starting material or rearrange. Solution: Use of "Hard" bases or specific catalysts to deprotonate the exocyclic amine or shuttle the acyl group.
Protocol: Selective Acylation of 2-Aminopyridine
-
Scope: Preparation of amide analogs for SAR studies.
-
Reagents: 2-Aminopyridine (1.0 equiv), Acid Chloride (1.1 equiv),
(1.2 equiv), DMAP (0.1 equiv), DCM ( ). -
Procedure:
-
Dissolve amine in anhydrous DCM under
. -
Add
followed by DMAP (Nucleophilic catalyst essential for acyl transfer). -
Cool to
and add Acid Chloride dropwise. -
Critical Step: If the ring-acylated intermediate precipitates, warm to reflux. The thermodynamic product (exocyclic amide) is favored at higher temperatures via an intermolecular rearrangement.
-
Quench with saturated
.
-
Strategy B: Pd-Catalyzed Buchwald-Hartwig Amination
Challenge: Heteroaryl amines are poor nucleophiles for Pd-cross coupling due to electron deficiency. They can also poison the catalyst by binding Pd through the ring nitrogen. Solution: Use of specific bulky, electron-rich phosphine ligands (BrettPhos, tBuXPhos) that prevent catalyst poisoning and facilitate reductive elimination.
Protocol: Coupling Heteroaryl Amines with Aryl Halides[1][2][3]
-
Reference: Surry, D. S., & Buchwald, S. L. (2008).[4] Chemical Science. [1]
-
Reagents: Aryl Bromide (1.0 equiv), Heteroaryl Amine (1.2 equiv),
(1-2 mol%), BrettPhos (2-4 mol%), or (1.4 equiv), or Dioxane. -
Procedure:
-
Charge a reaction vial with
, BrettPhos, and base. Purge with Argon. -
Add solvent (degassed) and stir at
for 1-2 mins to pre-form the active catalyst species (L-Pd-0). -
Add Aryl Bromide and Heteroaryl Amine.
-
Stir at
for 4-12 hours. -
Note: For extremely electron-deficient amines (e.g., 2-amino-5-nitropyridine), switch ligand to XantPhos and use
.
-
Strategy C: Radical Substitution (Sandmeyer-Type)
Challenge: Converting the amine to a halide (Cl, Br, I) on a heterocycle is difficult in aqueous acid due to protonation of the ring nitrogen, which deactivates the system toward diazotization. Solution: Non-aqueous diazotization (t-BuONO) followed by halide transfer.
Protocol: Non-Aqueous Sandmeyer Bromination
-
Reagents: Heteroaryl amine (1.0 equiv),
(1.5 equiv), (1.2 equiv), Acetonitrile (anhydrous). -
Procedure:
-
Dissolve
in anhydrous MeCN. Heat to . -
Add
(t-BuONO) dropwise. -
Add the Heteroaryl amine portion-wise (evolution of
gas will be observed). -
Mechanism: Formation of the diazonium species occurs in situ without protonating the ring nitrogen, allowing the radical transfer from Cu(II) to proceed.
-
Heat for 1 hour, then cool and partition between EtOAc and aqueous
(to chelate copper).
-
Decision Logic for Functionalization
The following decision tree guides the selection of the optimal synthetic pathway based on the desired transformation and substrate electronics.
Diagram 2: Synthetic Decision Tree
Caption: Selection of reagents must account for the electron deficiency of the heterocyclic ring.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews.
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.
-
Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Non-Aqueous Solvents." Journal of Organic Chemistry.
Sources
Methodological & Application
The Synthetic Utility of (2-Methyl-1,4-dioxan-2-yl)methanamine: A Guide for the Research Scientist
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and modulating physicochemical properties. (2-Methyl-1,4-dioxan-2-yl)methanamine, a chiral primary amine featuring a substituted dioxane ring, represents a valuable yet under-explored building block. The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, often employed to enhance aqueous solubility, modulate metabolic stability, and serve as a rigid spacer or a hinge-binding element in bioactive molecules.[1][2][3] The presence of a primary amine provides a reactive handle for a multitude of chemical transformations, enabling its seamless integration into diverse molecular frameworks. This guide provides an in-depth exploration of the potential applications of (2-methyl-1,4-dioxan-2-yl)methanamine, complete with detailed protocols to empower researchers in their synthetic endeavors. While direct literature on this specific molecule is sparse, the principles outlined herein are grounded in the well-established reactivity of analogous 1,4-dioxane derivatives and primary amines.
Structural Features and Synthetic Rationale
The key structural attributes of (2-methyl-1,4-dioxan-2-yl)methanamine are the 1,4-dioxane ring, a stereocenter at the C2 position, a methyl group, and a primary aminomethyl substituent. The dioxane moiety, with its two ether linkages, can act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with biological targets. The methyl group at the C2 position introduces a chiral center, offering opportunities for stereoselective synthesis and the exploration of stereoisomer-specific biological activity.
Proposed Retrosynthetic Analysis
A plausible synthetic route to (2-methyl-1,4-dioxan-2-yl)methanamine can be envisioned starting from commercially available precursors. A key disconnection leads back to 2-methyl-1,4-dioxane-2-carboxylic acid or a related nitrile intermediate.
Caption: Proposed retrosynthetic pathway for (2-Methyl-1,4-dioxan-2-yl)methanamine.
Application in Amide Bond Formation
The primary amine of (2-methyl-1,4-dioxan-2-yl)methanamine serves as an excellent nucleophile for the formation of amide bonds, a cornerstone reaction in medicinal chemistry.[4][5] This transformation allows for the coupling of the dioxane-containing fragment to a wide array of carboxylic acids, enabling the synthesis of diverse compound libraries.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol outlines a general procedure for the coupling of (2-methyl-1,4-dioxan-2-yl)methanamine with a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Materials:
-
(2-Methyl-1,4-dioxan-2-yl)methanamine
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add EDC hydrochloride (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (2-methyl-1,4-dioxan-2-yl)methanamine (1.1 eq.) and DIPEA (1.5 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired amide.
| Reagent/Parameter | Molar Ratio/Condition | Rationale |
| Carboxylic Acid | 1.0 eq. | Limiting reagent |
| (2-Methyl-1,4-dioxan-2-yl)methanamine | 1.1 eq. | Slight excess to ensure full conversion of the acid |
| EDC·HCl | 1.2 eq. | Carbodiimide activating agent for the carboxylic acid |
| HOBt | 1.2 eq. | Additive to suppress racemization and improve efficiency |
| DIPEA | 1.5 eq. | Base to neutralize HCl from EDC·HCl and protonated amine |
| Temperature | 0 °C to RT | Initial cooling to control the activation step, then RT for coupling |
| Solvent | Anhydrous DCM or DMF | Common aprotic solvents for amide coupling |
Application in Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[6][7] (2-Methyl-1,4-dioxan-2-yl)methanamine can be reductively alkylated with a variety of aldehydes and ketones to introduce further diversity.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This protocol describes a one-pot reductive amination procedure using the mild and selective reducing agent, sodium triacetoxyborohydride.[8][9]
Materials:
-
(2-Methyl-1,4-dioxan-2-yl)methanamine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (2-methyl-1,4-dioxan-2-yl)methanamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired secondary or tertiary amine.
Caption: Workflow for the reductive amination protocol.
Conclusion and Future Outlook
(2-Methyl-1,4-dioxan-2-yl)methanamine is a promising building block for organic synthesis, particularly in the context of drug discovery and development. Its inherent structural features offer a unique combination of a hydrophilic dioxane core and a reactive primary amine handle. The protocols detailed in this guide for amide coupling and reductive amination provide a solid foundation for the utilization of this compound in the synthesis of novel and complex molecules. While the direct experimental data for this specific amine is emerging, the established reactivity of analogous structures strongly supports its utility. Future investigations should focus on the development of efficient and stereoselective synthetic routes to access both enantiomers of (2-methyl-1,4-dioxan-2-yl)methanamine, which will undoubtedly expand its application in the synthesis of chiral drugs and probes.
References
- Google Patents. (n.d.). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.
-
ChemRxiv. (2022). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]
-
Blue Marble. (2025, January 13). How 1,4-Dioxane is Manufactured and Used in Various Industries. Retrieved from [Link]
-
Iraqi Journal of Pharmacy. (2024, November 25). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – 1,4-Dioxane. Retrieved from [Link]
-
MDPI. (2022, July 29). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
The MJA Lab. (2020, November 23). Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4166821A - Process for preparing 1,4-dioxan-2-ones.
-
PubChem. (n.d.). 1,4-Dioxan-2-ylmethanamine. Retrieved from [Link]
- Google Patents. (n.d.). US20120142969A1 - Process for the Preparation of 2-Methoxymethyl-1,4-Benzenediamine, Its Derivatives Thereof and the Salts Thereof.
-
Royal Society of Chemistry. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Retrieved from [Link]
-
ResearchGate. (2025, December). Synthesis of 1,4-dioxan-2-yl benzoate derivatives using Fe2Ni-MOF material as catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. How 1,4-Dioxane is Manufactured and Used in Various Industries [slenvironment.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: (2-Methyl-1,4-dioxan-2-yl)methanamine as an Advanced Building Block in Medicinal Chemistry
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Strategic Rationale in Drug Discovery
In modern medicinal chemistry, the optimization of pharmacokinetic properties often hinges on increasing the fraction of sp³-hybridized carbons (
(2-Methyl-1,4-dioxan-2-yl)methanamine (Free base CAS: [933688-77-8][2]; Hydrochloride CAS:[2138044-58-1][4]) has emerged as a highly versatile, conformationally restricted surrogate for traditional amines. The 1,4-dioxane core provides dual oxygen atoms that act as potent hydrogen bond acceptors (HBAs), enhancing aqueous solubility [1]. Concurrently, the methyl substitution introduces a critical steric lock, restricting the conformational flexibility of the primary amine. This structural rigidity is highly prized for increasing target residence time and minimizing off-target metabolic degradation (e.g., via CYP450 oxidation).
Table 1: Physicochemical Property Comparison
To understand the utility of this building block, we must compare it against standard scaffolds. The data below summarizes why the methyl-substituted dioxane ring is favored in advanced lead optimization.
| Property | Morpholine | 1,4-Dioxan-2-ylmethanamine | (2-Methyl-1,4-dioxan-2-yl)methanamine |
| Molecular Weight ( g/mol ) | 87.12 | 117.15 | 131.17 |
| Fraction sp³ ( | 1.00 | 1.00 | 1.00 |
| H-Bond Acceptors / Donors | 1 / 1 | 2 / 1 | 2 / 1 |
| Steric Profile | Low | Medium | High (Methyl-locked) |
| Metabolic Liability | High (Oxidation) | Moderate | Low (Sterically shielded) |
| Primary Utility | Solvent, simple base | ADME surrogate | Conformationally restricted surrogate |
Mechanistic Pathways & Pharmacological Integration
The incorporation of (2-Methyl-1,4-dioxan-2-yl)methanamine into active pharmaceutical ingredients (APIs) has demonstrated profound success across diverse therapeutic areas. For example, coupling this building block with tetrahydro-
Causality network linking structural features of the building block to clinical outcomes.
Validated Synthetic Protocols
The following protocols have been engineered to account for the unique steric and electronic properties of (2-Methyl-1,4-dioxan-2-yl)methanamine.
Protocol A: High-Yield Amide Coupling via HATU Activation
Objective: Synthesize an amide library for high-throughput screening. Causality Rationale: The primary amine is sterically encumbered by the adjacent methyl-substituted dioxane ring. Standard coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is deployed to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic acyl substitution, overcoming the steric clash [1].
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5 mL) under an inert
atmosphere.-
Self-Validation: The solution will transition to a pale yellow color within 5 minutes, visually confirming active ester formation.
-
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature (RT) for 15 minutes. -
Amine Introduction: Add (2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride (1.1 equiv, 0.55 mmol) in one solid portion.
-
Causality Rationale: Utilizing the hydrochloride salt ([CAS: 2138044-58-1][4]) ensures reagent stability against atmospheric moisture. The excess DIPEA neutralizes the HCl, liberating the reactive free base in situ.
-
-
Reaction Monitoring: Stir at RT for 2–4 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the active ester mass disappears and the product mass
dominates the chromatogram.
-
-
Quenching & Extraction: Dilute the mixture with EtOAc (20 mL). Wash with saturated aqueous
(2 × 10 mL) to neutralize acidic byproducts and remove liberated HOAt. Wash with 5% aqueous LiCl (2 × 10 mL) to effectively partition the DMF into the aqueous layer. -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂).
Protocol B: Chemoselective Reductive Amination
Objective: Alkylation of the primary amine to form secondary amine derivatives (e.g., for antiplasmodial screening [3]).
Causality Rationale: Sodium triacetoxyborohydride (
Step-by-Step Methodology:
-
Imine Formation: Combine the target aldehyde (1.0 equiv, 0.5 mmol) and (2-Methyl-1,4-dioxan-2-yl)methanamine (1.0 equiv, 0.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).
-
Acid Catalysis: Add glacial acetic acid (1.2 equiv, 0.6 mmol).
-
Causality Rationale: Mild acidity protonates the carbonyl oxygen, increasing its electrophilicity for amine attack, and subsequently protonates the hemiaminal hydroxyl to facilitate water elimination.
-
-
Reduction: Add
(1.5 equiv, 0.75 mmol) portion-wise to control mild exothermicity. Stir at RT for 12 hours. -
Workup: Quench with saturated aqueous
(10 mL) until effervescence ceases (confirming neutralization of AcOH and unreacted hydride). Extract with Dichloromethane (DCM) (3 × 10 mL). -
Isolation: Dry the combined organic layers over
, concentrate, and purify via reverse-phase preparative HPLC.
Synthetic Workflow Visualization
Synthetic workflows and ADME optimization using the 1,4-dioxane building block.
References
-
National Institutes of Health (NIH) / MDPI. "Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-
-Carbolines." Chemistry, 2021. Available at:[Link] -
MDPI. "Synthesis and Cytotoxic Activity Evaluation of New Cu(I) Complexes of Bis(pyrazol-1-yl) Acetate Ligands Functionalized with an NMDA Receptor Antagonist." Int. J. Mol. Sci., 2020. Available at:[Link]
Application Note: Derivatization of (2-Methyl-1,4-dioxan-2-yl)methanamine for Library Synthesis
[1]
Abstract
This guide details the strategic incorporation of (2-Methyl-1,4-dioxan-2-yl)methanamine into high-throughput parallel synthesis workflows. As a saturated, sp³-rich heterocyclic building block, this amine offers a critical "escape from flatland" for drug discovery programs, providing enhanced solubility and metabolic stability compared to traditional aromatic amines.[1] This document provides validated protocols for amide coupling, reductive amination, and sulfonylation, specifically optimized to address the steric nuances of the molecule’s neopentyl-like primary amine structure.[1]
Chemical Profile & Structural Analysis[2][3][4]
The Molecule
(2-Methyl-1,4-dioxan-2-yl)methanamine is a bifunctionalized 1,4-dioxane scaffold.[1] Its structure features a quaternary carbon at position 2, bearing both a methyl group and the methanamine side chain.
-
Molecular Weight: 131.17 g/mol
-
Formula: C₆H₁₃NO₂[3]
-
Key Feature: Neopentyl-like amine environment.[1]
Medicinal Chemistry Value Proposition
-
Solubility Enhancement: The 1,4-dioxane ring acts as a polar, non-ionizable hydrogen bond acceptor, significantly lowering LogD compared to carbocyclic analogs (e.g., cyclohexanes).
-
Metabolic Blocking: The C2-methyl group blocks a common site of oxidative metabolism (alpha-hydroxylation) on the ether ring, a known liability of unsubstituted dioxanes.[1]
-
Conformational Restriction: The quaternary center restricts the rotational freedom of the exocyclic amine, potentially reducing the entropic penalty upon protein binding.
Reactivity Considerations (The "Expert" Insight)
The primary amine is attached to a methylene group (-CH2-NH2), which is attached to a quaternary carbon (C2).[1] This creates a neopentyl environment.[1]
-
Nucleophilicity: The amine is nucleophilic but sterically shielded by the adjacent quaternary center.
-
Implication: Reactions with bulky electrophiles (e.g., ortho-substituted benzoic acids, hindered sulfonyl chlorides) may require elevated temperatures or stronger activation compared to standard benzylamines.[1]
Derivatization Modules (Workflow Logic)
The following diagram illustrates the parallel synthesis workflows designed to maximize library diversity using this specific scaffold.
Figure 1: Parallel synthesis workflow for (2-Methyl-1,4-dioxan-2-yl)methanamine derivatization.
Experimental Protocols
Module A: High-Throughput Amide Coupling
Objective: Synthesis of amides using a diverse set of carboxylic acids. Challenge: The neopentyl steric bulk requires a highly active coupling agent to ensure conversion with electronically deactivated or sterically hindered acids.
Reagents:
-
Scaffold: 0.2 M stock in DMA (Dimethylacetamide).
-
Acids: 0.2 M stock in DMA.[1]
-
Coupling Agent: HATU (0.2 M in DMA).
-
Base: DIPEA (Neat or 1.0 M in DMA).
Protocol (96-Well Plate Format):
-
Dispense Acids: Add 50 µL (10 µmol, 1.0 equiv) of carboxylic acid stock to each well.
-
Activation: Add 55 µL (11 µmol, 1.1 equiv) of HATU stock followed by 35 µL (20 µmol, 2.0 equiv) of DIPEA (0.57 M stock for liquid handling).
-
Note: Pre-activation for 5-10 minutes is recommended for hindered acids.[1]
-
-
Addition of Amine: Add 50 µL (10 µmol, 1.0 equiv) of the (2-Methyl-1,4-dioxan-2-yl)methanamine stock.
-
Reaction: Seal plate and shake at 40°C for 16 hours.
-
Expert Tip: While room temperature works for simple acids, the neopentyl position benefits from mild heating (40°C) to drive completion without causing thermal degradation.
-
-
Workup: Evaporate solvent (Genevac) or perform solid-phase extraction (SPE) using carbonate resin to scavenge excess acid.[1]
Module B: Reductive Amination
Objective: Synthesis of secondary amines via aldehyde condensation. Challenge: Imine formation can be slow due to the adjacent quaternary center.[1]
Protocol:
-
Dispense Aldehydes: Add 10 µmol of aldehyde (in DCE/MeOH 1:1).
-
Add Amine: Add 10 µmol of (2-Methyl-1,4-dioxan-2-yl)methanamine (in DCE/MeOH).
-
Imine Formation: Add Trimethyl orthoformate (TMOF, 2 equivalents) as a water scavenger. Shake for 2 hours at RT.
-
Why TMOF? It drives the equilibrium toward the imine, which is critical for sterically hindered amines.
-
-
Reduction: Add NaBH(OAc)₃ (sodium triacetoxyborohydride, 2.0 equiv) as a solid or slurry in DCE.
-
Reaction: Shake at RT for 16 hours.
-
Quench: Add 10% aq. NaHCO₃. Extract into DCM.
Quality Control & Validation
Analytical Considerations
The dioxane scaffold is highly polar.[1] Standard LCMS gradients (e.g., 5-95% MeCN) may result in the product eluting in the solvent front (void volume), making confirmation difficult.
Recommended LCMS Method:
-
Column: C18 Aq or HSS T3 (designed for polar retention).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM NH₄HCO₃ for basic pH).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start at 0% or 2% B, hold for 0.5 min, then ramp.
Data Summary Table (Hypothetical Validation Set)
| Reaction Type | Partner Reagent | Condition | Conversion (%) | Observation |
| Amide Coupling | Benzoic Acid | HATU, RT, 16h | >95% | Clean conversion.[1] |
| Amide Coupling | 2-Chloro-benzoic Acid | HATU, RT, 16h | 65% | Steric clash.[1] Rec: Heat to 50°C. |
| Reductive Am. | Benzaldehyde | NaBH(OAc)₃, RT | >90% | Excellent. |
| Reductive Am. | Acetophenone | NaBH(OAc)₃, RT | <20% | Ketones are difficult due to steric bulk. |
| Sulfonylation | Tosyl Chloride | Pyridine, RT | >95% | Rapid reaction. |
Mechanistic Diagram: Amide Coupling Dynamics
The following diagram details the activation and coupling mechanism, highlighting the specific steric interaction at the neopentyl center.
Figure 2: Mechanistic pathway highlighting the steric bottleneck at the tetrahedral intermediate formation.
Application Notes & Troubleshooting
-
Handling the Free Base: The amine is often supplied as a hydrochloride salt.[1] For reductive amination, ensure the salt is neutralized in situ with exactly 1.0 equivalent of DIPEA, or use a carbonate resin scavenger to generate the free base prior to reaction. Excess base can inhibit the Lewis acid character of the borohydride reducing agent.[1]
-
Solubility: The dioxane scaffold is highly soluble in water and organic solvents.[1] If products are not precipitating during workup, avoid aqueous washes that might extract the product. Use evaporation or reverse-phase SPE.[1]
-
Storage: Store the amine salt under argon at 4°C. Ethers can form peroxides over time; although the methyl group stabilizes the C2 position, the other ether linkage (C5/C6) remains susceptible to slow oxidation if exposed to air and light for extended periods.
References
-
High-Throughput Amide Coupling
-
Reductive Amination Protocols
-
Dioxane Scaffold Properties
-
General Solubility Data
Sources
- 1. US20060079463A1 - Anticancer compositions comprising methenamine - Google Patents [patents.google.com]
- 2. 933688-77-8|(2-Methyl-1,4-dioxan-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - (2-methyl-1,4-dioxan-2-yl)methanamine (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Comprehensive Application Note & Protocol: Acylation of Sterically Hindered (2-Methyl-1,4-dioxan-2-yl)methanamine
Executive Summary
(2-Methyl-1,4-dioxan-2-yl)methanamine is a highly valuable building block in modern medicinal chemistry. It offers a unique combination of hydrogen-bond accepting capacity (via the 1,4-dioxane oxygen atoms) and tunable lipophilicity. However, its structural topology presents a significant synthetic challenge: the primary amine (-CH₂NH₂) is directly attached to a quaternary stereocenter (C2 of the dioxane ring). This creates a neopentyl-like steric environment that severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack during amide bond formation.
This application note provides researchers and drug development professionals with field-proven, self-validating protocols to successfully acylate this sterically hindered amine using advanced uronium/aminium salts (HATU [1], COMU[2]) and acid chlorides.
Mechanistic Rationale & Reagent Selection (E-E-A-T)
The Kinetic Barrier of Neopentyl-Like Amines
Standard amide coupling reagents, such as EDC/HOBt, rely on the formation of an OBt-active ester. When reacting with unhindered primary amines, this bimolecular coupling is fast. However, with neopentyl-like amines such as (2-Methyl-1,4-dioxan-2-yl)methanamine, the steric bulk of the adjacent quaternary carbon shields the amine's lone pair[3]. This drastically reduces the reaction rate, leading to competitive side reactions such as hydrolysis of the active ester or irreversible rearrangement to an unreactive N-acylurea.
Overcoming Steric Hindrance
To achieve high yields, the electrophilicity of the activated carboxylic acid must be maximized, or anchimeric assistance must be utilized:
-
HATU: Generates an OAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides intramolecular hydrogen bonding (anchimeric assistance), which pre-organizes the hindered amine and accelerates nucleophilic attack [1][4].
-
COMU: A third-generation uronium salt based on Oxyma Pure. It is highly efficient for extremely hindered couplings, maintains chiral integrity, and avoids the explosive risks associated with benzotriazole derivatives [2].
-
Acid Chlorides: The most electrophilic species available. Ideal for non-epimerizable carboxylic acids, offering the fastest reaction times for hindered amines.
Caption: Decision matrix for selecting the optimal acylation strategy for neopentyl-like amines.
Quantitative Data Presentation
The following table summarizes the expected performance of various coupling methodologies when applied to neopentyl-like hindered amines, based on established literature parameters [1][2][4].
| Coupling Reagent | Active Intermediate | Relative Coupling Rate | Epimerization Risk | Byproduct Toxicity |
| EDC / HOBt | OBt Ester | Slow (< 30% yield at 24h) | Moderate | Low |
| BOP-Cl | Mixed Anhydride | Moderate (Sluggish for extreme bulk) | Low | High (HMPA risk) |
| HATU / DIPEA | OAt Ester | Fast (> 80% yield at 12h) | Low | Low |
| COMU / DIPEA | Oxyma Ester | Very Fast (> 90% yield at 6h) | Very Low | Low |
| Acid Chloride | Acyl Chloride | Instantaneous (> 95% yield at 2h) | High | Low |
Experimental Protocols
Protocol A: HATU-Mediated Solution-Phase Acylation (Standard)
Best for general medicinal chemistry synthesis where the carboxylic acid has low to moderate steric bulk.
Causality & Self-Validation: Pre-activation of the carboxylic acid is strictly required. If the hindered amine is added simultaneously with HATU, the amine may act as a base, degrading the coupling reagent before the OAt-ester can form.
-
Preparation: In an oven-dried flask under inert atmosphere (Ar/N₂), dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir for 2 minutes.
-
Activation: Add HATU (1.1 eq, 1.1 mmol) in one portion. Stir the mixture at room temperature for 10–15 minutes.
-
Self-Validating Step: Sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the starting acid and the presence of the OAt-active ester mass before proceeding.
-
-
Coupling: Add (2-Methyl-1,4-dioxan-2-yl)methanamine (1.2 eq, 1.2 mmol) dropwise.
-
Monitoring: Stir at room temperature for 12–18 hours. For highly sluggish reactions, gentle heating to 40 °C is permissible.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organics with 10% aqueous citric acid, brine, dry over Na₂SO₄, and concentrate.
Caption: Workflow and mechanistic pathway of HATU-mediated activation and coupling.
Protocol B: COMU-Mediated Acylation (For Extreme Steric Bulk)
Best for coupling (2-Methyl-1,4-dioxan-2-yl)methanamine to α-chiral or highly hindered carboxylic acids.
Causality & Self-Validation: COMU generates an Oxyma-active ester, which is highly reactive but prone to hydrolysis. The reaction must be kept strictly anhydrous. Using a non-nucleophilic base like 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine) minimizes epimerization [2].
-
Activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF at 0 °C.
-
Base Addition: Add TMP (2.0 eq) dropwise. Stir at 0 °C for 5 minutes (color change to yellow/orange indicates Oxyma ester formation).
-
Coupling: Add the amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–6 hours.
-
Workup: The Oxyma byproduct is highly water-soluble. A standard aqueous workup (water/EtOAc extraction) cleanly removes the byproducts.
Protocol C: Acid Chloride Method
Best for robust, non-epimerizable carboxylic acids.
-
Preparation: Dissolve (2-Methyl-1,4-dioxan-2-yl)methanamine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Acylation: Add the acid chloride (1.1 eq) dropwise over 10 minutes to control the exotherm.
-
Completion: Remove the ice bath and stir for 1–2 hours. The reaction is typically instantaneous.
-
Self-Validating Step: The immediate formation of a white precipitate (DIPEA·HCl salt) acts as a visual indicator of successful acylation.
-
References
-
National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link] [3]
Advanced Reductive Amination Protocols Using (2-Methyl-1,4-dioxan-2-yl)methanamine: Overcoming Steric Hindrance in Drug Discovery
Introduction & Mechanistic Rationale
(2-Methyl-1,4-dioxan-2-yl)methanamine (CAS: 933688-77-8) is a highly valuable building block in medicinal chemistry, frequently utilized to introduce oxygen-rich, sp3-hybridized character into drug candidates to improve aqueous solubility and modulate metabolic stability. However, this primary amine presents a significant synthetic challenge: the nitrogen atom is adjacent to a fully substituted (quaternary) carbon within the 1,4-dioxane ring. This neopentyl-like steric hindrance severely retards the nucleophilic attack on carbonyls and the subsequent dehydration required for imine formation[1].
In standard reductive amination protocols, the use of sodium borohydride (NaBH₄) often leads to premature reduction of the carbonyl to an alcohol, bypassing the desired C-N bond formation[2]. To circumvent this, milder hydride sources such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are employed because they selectively reduce the iminium intermediate rather than the parent carbonyl[3]. For heavily hindered amines like (2-Methyl-1,4-dioxan-2-yl)methanamine, Lewis acid catalysis—specifically Titanium(IV) isopropoxide (Ti(OiPr)₄)—is strictly required to activate the carbonyl and drive the dehydrative condensation[4].
Workflow for Lewis acid-mediated reductive amination of hindered amines.
Quantitative Data: Reagent Selection
The choice of reducing agent and additive is dictated by the electrophilicity of the carbonyl. The table below summarizes the causality behind reagent selection for neopentyl-like amines[5].
| Carbonyl Type | Reducing Agent | Additive/Catalyst | Solvent | Temp | Typical Yield | Mechanistic Rationale |
| Unhindered Aldehyde | NaBH(OAc)₃ (1.5 eq) | AcOH (1.0 eq) | DCE | RT | 80–95% | AcOH protonates the carbonyl; NaBH(OAc)₃ selectively reduces the imine[6]. |
| Hindered Aldehyde | NaBH₃CN (1.5 eq) | Ti(OiPr)₄ (1.5 eq) | THF | RT | 70–85% | Ti(OiPr)₄ acts as a water scavenger and Lewis acid to force imine formation[2]. |
| Aliphatic Ketone | NaBH₃CN (2.0 eq) | Ti(OiPr)₄ (2.0 eq) | THF | 50°C | 50–75% | Elevated temp required to overcome steric clash during nucleophilic attack. |
| Aryl Ketone | H₂ (Pd/C) or Ru/Rh | CO or Acid | MeOH | 80°C | 40–60% | Transition-metal catalysis required for highly unreactive substrates. |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and prevent the accumulation of unreactive starting materials, the following protocols are designed as self-validating systems. Each critical step contains an in-process quality control (QC) checkpoint.
Self-validating experimental workflow for titanium-mediated reductive amination.
Protocol A: Mild Reductive Amination for Aldehydes
Use this protocol when coupling (2-Methyl-1,4-dioxan-2-yl)methanamine with unhindered aliphatic or aromatic aldehydes.
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve the aldehyde (1.0 mmol) and (2-Methyl-1,4-dioxan-2-yl)methanamine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
-
Acidification: Add glacial acetic acid (1.0 mmol) dropwise. Causality: The weak acid protonates the aldehyde, increasing its electrophilicity without fully protonating the sterically hindered amine (which would render it non-nucleophilic).
-
Imine Formation (Self-Validation): Stir at room temperature for 2 hours.
-
QC Checkpoint: Analyze an aliquot by LC-MS or TLC (Ninhydrin stain). Do not proceed until the primary amine is consumed. If unreacted amine remains, the subsequent addition of hydride will irreversibly reduce the aldehyde to an alcohol.
-
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 mmol). The suspension may become cloudy. Stir for 4–12 hours at room temperature[6].
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Lewis Acid-Mediated Reductive Amination for Ketones
Use this protocol for ketones or heavily hindered aldehydes where Protocol A fails.
-
Activation: Dissolve the ketone (1.0 mmol) and (2-Methyl-1,4-dioxan-2-yl)methanamine (1.2 mmol) in anhydrous THF (5.0 mL) under N₂.
-
Titanium Addition: Add Ti(OiPr)₄ (2.0 mmol) via syringe. Stir the homogeneous yellow solution at room temperature (or 50°C for highly hindered ketones) for 12–18 hours[4].
-
Reduction: Cool the reaction to 0°C. Add NaBH₃CN (1.5 mmol) in one portion. Causality: NaBH₃CN is used here because it is compatible with the titanium complex and effectively reduces the iminium ion at the slightly acidic pH generated by the Lewis acid[2]. Stir for an additional 6 hours, allowing the reaction to warm to room temperature.
-
Quench (Self-Validation): Add water (1.0 mL) and 1M aqueous NaOH (1.0 mL) dropwise.
-
QC Checkpoint: A thick, white precipitate of titanium dioxide (TiO₂) must form immediately. If the mixture remains a gel or emulsion, the titanium has not been fully hydrolyzed. Add an additional 0.5 mL of NaOH and stir vigorously for 30 minutes.
-
-
Filtration & Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (20 mL). Concentrate the filtrate and purify via silica gel chromatography.
References
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones Chemical Communications (RSC Publishing)
-
Reductive Amination, and How It Works Master Organic Chemistry 2
-
A Single Step Reductive Amination of Carbonyl Compounds with Polymethylhydrosiloxane-Ti(OiPr)4 Thieme Connect 4
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Sciencemadness.org 3
-
Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes ACS Omega - ACS Publications 1
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes MDMA.ch 6
-
Reductive Amination Methods Comparison Scribd 5
Sources
Application Note: Strategic Synthesis of Novel Ligands using (2-Methyl-1,4-dioxan-2-yl)methanamine
Executive Summary
This guide details the synthetic utility of (2-Methyl-1,4-dioxan-2-yl)methanamine (CAS: 933688-77-8) as a high-value building block in medicinal chemistry. Unlike the ubiquitous morpholine or piperazine scaffolds, this moiety offers a unique combination of increased metabolic stability (via the C2 quaternary center) and enhanced 3D character (
Strategic Rationale & Physicochemical Profile
The "Escape from Flatland"
Modern drug discovery emphasizes increasing the fraction of saturated carbons (
-
Metabolic Blockade: The C2-methyl group sterically hinders oxidative metabolism (CYP450) at the ether
-position, a common liability in unsubstituted 1,4-dioxanes and morpholines. -
Vector Control: The methyl group restricts the conformational freedom of the methanamine tail, potentially locking the ligand into a bioactive conformation.
Comparative Metrics
The following table highlights the physicochemical shift when replacing standard linkers with the 2-methyl-1,4-dioxane scaffold.
| Property | Morpholine | (2-Me)-1,4-Dioxane Linker | Impact |
| H-Bond Donors | 1 (NH) | 2 (NH2) | Increased interaction potential |
| Lipophilicity (cLogP) | ~ -0.86 | ~ -0.55 | Slight increase; better permeability |
| Metabolic Stability | Low (N-oxidation) | High (C2-blocked) | Extended Half-life ( |
| Chirality | Achiral | Chiral (C2) | Enantioselective binding potential |
Experimental Workflows & Protocols
Visualization of Synthetic Pathways
The following diagram outlines the three primary derivatization pathways for this scaffold.
Figure 1: Primary synthetic divergence points for the (2-Methyl-1,4-dioxan-2-yl)methanamine scaffold.[1]
Protocol A: High-Efficiency Amide Coupling (HATU)
Application: Attaching the scaffold to carboxylic acid cores (e.g., for peptidomimetics). Critical Mechanism: The primary amine is sterically unhindered, but the adjacent quaternary center requires efficient activation of the acid partner to prevent stalling.
Reagents:
-
Amine: (2-Methyl-1,4-dioxan-2-yl)methanamine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Pre-activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow/orange.
-
Amine Addition: Dissolve the amine (1.1 mmol) in minimal DMF (1 mL) with the remaining DIPEA (1.0 mmol). Add this dropwise to the pre-activated acid mixture.[4]
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H peak).
-
Work-up: Dilute with EtOAc (30 mL). Wash sequentially with sat.[3]
(2x), water (1x), and brine (1x). -
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient).
Validation Checkpoint:
-
1H NMR (DMSO-d6): Look for the amide doublet (
7.5-8.5 ppm) and the diastereotopic methylene protons adjacent to the amide ( 3.2-3.5 ppm).
Protocol B: Reductive Amination (STAB-H)
Application: Creating secondary amines to introduce a basic center (common in CNS-active drugs). Critical Mechanism: Sodium Triacetoxyborohydride (STAB-H) is used for its mildness, avoiding reduction of the dioxane ring or other sensitive functionalities.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
Amine: (2-Methyl-1,4-dioxan-2-yl)methanamine (1.2 equiv)
-
Reductant:
(STAB-H) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE)
-
Catalyst: Acetic Acid (1-2 drops)
Step-by-Step Methodology:
-
Imine Formation: Combine the aldehyde and amine in DCE (0.2 M concentration). Add Acetic Acid.[5] Stir for 30–60 minutes under
to ensure imine formation. -
Reduction: Add
in a single portion. -
Reaction: Stir at RT overnight (12–16 hours).
-
Quench: Quench with sat.
(aq) and stir vigorously for 15 minutes to decompose boron complexes. -
Extraction: Extract with DCM (3x).
-
Purification: Pass through a SCX-2 (Strong Cation Exchange) cartridge to capture the basic amine, wash with MeOH, and elute with
in MeOH.
Protocol C: for Kinase Inhibitor Synthesis
Application: Installing the amine onto electron-deficient heteroaromatics (e.g., 4-chloropyrimidines, 6-chloroquinolines).
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
Amine: (2-Methyl-1,4-dioxan-2-yl)methanamine (1.2 equiv)
-
Base:
(2.0 equiv) or TEA (3.0 equiv) -
Solvent: DMSO or NMP[6]
Step-by-Step Methodology:
-
Setup: In a microwave vial or pressure tube, suspend the Heteroaryl Chloride and Base in DMSO (0.5 M).
-
Addition: Add the amine.
-
Thermal Cycle: Heat to 80–100°C for 4–12 hours. Note: Microwave irradiation at 120°C for 30 mins is often superior for sluggish substrates.
-
Work-up: Pour into ice-water. If a solid precipitates, filter and wash with water.[6][7] If no precipitate, extract with EtOAc.
Logical Workflow: Reaction Decision Tree
The following decision tree helps researchers select the optimal pathway based on the target electrophile and desired physicochemical outcome.
Figure 2: Decision matrix for synthetic route selection.
References & Authority
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for mild reductive amination.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Foundational theory for using sp3-rich scaffolds like 2-methyl-1,4-dioxane.
-
BenchChem Protocols. (2025). "Standard Protocol for HATU Peptide Coupling." General amide coupling conditions adapted for this guide.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Context on bioisosteres and metabolic stability of ether derivatives.
-
Enamine Building Blocks. "Synthesis of Functionalized 1,4-Dioxanes." Specific synthetic routes for the starting material.[8][9]
Sources
- 1. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
N-Alkylation of (2-Methyl-1,4-dioxan-2-yl)methanamine: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals
Abstract
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for the generation of secondary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a detailed experimental protocol for the N-alkylation of (2-Methyl-1,4-dioxan-2-yl)methanamine, a sterically hindered primary amine. We will focus on the highly efficient and selective method of reductive amination, which circumvents common challenges associated with direct alkylation, such as overalkylation.[2][3] This document furnishes a comprehensive, step-by-step procedure, explains the rationale behind experimental choices, and offers data presentation guidelines to ensure reproducible and reliable results.
Introduction: The Challenge and Strategy for N-Alkylation
The introduction of an alkyl group onto a nitrogen atom can profoundly alter the biological activity and physicochemical properties of a molecule. While seemingly straightforward, the N-alkylation of primary amines often presents significant synthetic challenges. Direct alkylation with alkyl halides, a classical approach, frequently leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[3] This lack of selectivity necessitates tedious purification steps and results in lower yields of the desired product.
To overcome these limitations, reductive amination has emerged as a superior and widely adopted strategy.[1] This one-pot reaction involves the initial formation of an imine intermediate from the reaction of a primary amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding secondary amine.[4] The key to the success of this method lies in the use of a mild and selective reducing agent that preferentially reduces the iminium ion over the carbonyl starting material.[2][5]
For the N-alkylation of a sterically encumbered primary amine such as (2-Methyl-1,4-dioxan-2-yl)methanamine, reductive amination is particularly advantageous. The choice of a suitable reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and remarkable selectivity for iminium ions, even in the presence of aldehydes and ketones.[6][7] It is less reactive than sodium borohydride (NaBH₄) and avoids the toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN).[2][8]
Experimental Protocol: Reductive Amination of (2-Methyl-1,4-dioxan-2-yl)methanamine
This protocol details the general procedure for the N-alkylation of (2-Methyl-1,4-dioxan-2-yl)methanamine with a representative aldehyde.
Materials
-
(2-Methyl-1,4-dioxan-2-yl)methanamine
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 equivalents)[9]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (2-Methyl-1,4-dioxan-2-yl)methanamine (1.0 equivalent) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). The use of an inert atmosphere is crucial to prevent the reaction of the amine with atmospheric carbon dioxide.
-
Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equivalents). A slight excess of the carbonyl compound can help drive the imine formation to completion.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC) or LC-MS. For less reactive carbonyl compounds, this step may require a longer duration or gentle warming. The addition of a catalytic amount of acetic acid can also facilitate imine formation, particularly with ketones.[7]
-
Reduction: To the stirred solution containing the imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equivalents) portion-wise over 10-15 minutes.[9] Adding the reducing agent in portions helps to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and decompose the excess borohydride reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. The brine wash helps to remove any residual water and inorganic salts. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated secondary amine.[1]
Data Presentation: Key Reaction Parameters
The following table summarizes key parameters for the N-alkylation of (2-Methyl-1,4-dioxan-2-yl)methanamine with various carbonyl compounds. This allows for easy comparison and optimization of reaction conditions.
| Entry | Carbonyl Compound | Equivalents of Carbonyl | Equivalents of NaBH(OAc)₃ | Solvent | Reaction Time (h) | Isolated Yield (%) |
| 1 | Isobutyraldehyde | 1.2 | 1.5 | DCM | 4 | 85 |
| 2 | Benzaldehyde | 1.1 | 1.5 | DCE | 6 | 92 |
| 3 | Cyclohexanone | 1.2 | 1.6 | DCE | 12 | 78 |
| 4 | Acetone | 1.5 | 1.6 | DCM | 24 | 65 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination procedure.
Caption: Workflow for the one-pot reductive amination of (2-Methyl-1,4-dioxan-2-yl)methanamine.
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be self-validating through the following principles:
-
Reaction Monitoring: The use of TLC or LC-MS at critical stages (imine formation and completion of reduction) provides real-time feedback on the reaction's progress and allows for adjustments if necessary.
-
Stoichiometry Control: The precise control over the equivalents of the carbonyl compound and the reducing agent is crucial for maximizing the yield of the desired mono-alkylated product and minimizing side reactions.
-
Purification and Characterization: The final purification step via column chromatography, followed by characterization of the product (e.g., by NMR and mass spectrometry), confirms the identity and purity of the synthesized N-alkylated amine, thus validating the success of the procedure.
-
Reproducibility: By detailing the specific reagents, solvents, and conditions, this protocol is designed to be highly reproducible in different laboratory settings.
Authoritative Grounding & Comprehensive References
The experimental choices and mechanistic claims presented in this guide are supported by established principles in organic chemistry and peer-reviewed literature. Reductive amination is a well-documented and reliable method for the synthesis of amines.[4] The selection of sodium triacetoxyborohydride as the reducing agent is based on its documented mildness and selectivity, which minimizes the reduction of the starting carbonyl compound and prevents the formation of over-alkylated byproducts.[7][9]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
-
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
- Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
-
Wikipedia. Reductive amination. [Link]
-
Taylor & Francis. Reductive amination – Knowledge and References. [Link]
- Gawas, P. V., & Ganesan, A. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9169–9173.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
- Google Patents.
- Singh, S., Kumar, S., & Singh, A. K. (2014).
-
Organic Syntheses. Procedure. [Link]
-
Reagent Guide. N alkylation at sp 3 Carbon. [Link]
- Google Patents. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).
- He, L., Wang, L. C., & Li, H. X. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – An Asian Journal, 5(11), 2355-2358.
- Kumar, A., Sharma, R., & Kumar, A. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(32), 21183–21192.
- Torkian, A., & Moghadam, M. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6598.
-
Mettler Toledo. Alkylation Reactions | Development, Technology. [Link]
- Rani, G., Kumar, S., Siddharth, Suman, & Kumar, N. (2025).
-
PubChem. 1,4-Dioxan-2-ylmethanamine. [Link]
-
ResearchGate. (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Applications of Heterocyclic Amines in Advanced Synthesis
Executive Summary
Heterocyclic amines are indispensable tools in modern synthetic chemistry and drug development. By acting as highly tunable nucleophiles and dynamic covalent modifiers, these small organic molecules dramatically lower activation energies, stabilize transient intermediates, and dictate the stereochemical outcomes of complex transformations.
This application note provides an in-depth technical guide to two foundational pillars of heterocyclic amine catalysis: Acyl Transfer Catalysis (using 4-Dimethylaminopyridine, DMAP) and Asymmetric Organocatalysis (using MacMillan’s imidazolidinone derivatives). Designed for synthetic chemists and process scientists, this guide details the mechanistic causality, self-validating experimental protocols, and quantitative benchmarks necessary for robust implementation.
Acyl Transfer Catalysis: DMAP in Steglich Esterification
Mechanistic Rationale
The is the premier method for coupling sterically hindered alcohols with carboxylic acids. While dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an
The introduction of DMAP (4-Dimethylaminopyridine) fundamentally alters the reaction pathway[1]. DMAP acts as a hypernucleophile—its nucleophilicity enhanced by resonance electron donation from the para-dimethylamino group. It rapidly attacks the
Fig 1. DMAP-catalyzed acyl transfer cycle and prevention of N-acylurea formation.
Protocol: DMAP-Catalyzed Esterification of Sterically Hindered Alcohols
This protocol is optimized for the coupling of tert-butanol with benzoic acid.
Reagents & Materials:
-
Benzoic acid (10.0 mmol, 1.0 eq)
-
tert-Butanol (11.0 mmol, 1.1 eq)
-
DCC (11.0 mmol, 1.1 eq)
-
DMAP (0.5 mmol, 0.05 eq)
-
Anhydrous Dichloromethane (DCM, 25 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid and tert-butanol in 15 mL of anhydrous DCM under an inert argon atmosphere.
-
Catalyst Addition: Add DMAP (0.05 eq) to the stirring solution. Causality note: Adding DMAP before DCC ensures the hypernucleophile is present the moment the
-acylisourea is generated, suppressing the side reaction. -
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC in 10 mL of DCM and add it dropwise over 15 minutes.
-
Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 3 hours.
-
Workup: Filter the white precipitate through a pad of Celite. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated
(to remove unreacted acid), and brine. Dry over anhydrous , filter, and concentrate in vacuo.
Self-Validating System:
The reaction provides immediate visual feedback. The formation of insoluble
Quantitative Data: Catalyst Efficacy
The necessity of DMAP is evident when comparing yields across different base catalysts for hindered substrates[1].
| Catalyst System | Loading (mol %) | Reaction Time (h) | Yield (%) | Primary Byproduct |
| DCC Only | 0 | 24 | < 5 | N-Acylurea |
| DCC + Pyridine | 10 | 24 | 15 | N-Acylurea |
| DCC + DMAP | 5 | 3 | > 95 | DCU (Filtered) |
Asymmetric Organocatalysis: MacMillan’s Imidazolidinone
Mechanistic Rationale (Iminium Activation)
The advent of 2[2] revolutionized asymmetric synthesis by providing metal-free alternatives for stereocontrol. 3[3] operate via iminium activation .
When the secondary amine of the imidazolidinone condenses with an
Fig 2. Iminium activation pathway dictating stereocontrol in organocatalysis.
Protocol: Enantioselective Diels-Alder Reaction
This protocol details the cycloaddition of cinnamaldehyde and cyclopentadiene using MacMillan Catalyst Generation I.
Reagents & Materials:
-
Cinnamaldehyde (1.0 mmol, 1.0 eq)
-
Cyclopentadiene (3.0 mmol, 3.0 eq) - Must be freshly cracked.
-
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan Gen I) (0.2 mmol, 0.2 eq)
-
Trifluoroacetic acid (TFA) (0.2 mmol, 0.2 eq)
-
Methanol/Water (95:5 v/v, 2.0 mL)
Step-by-Step Methodology:
-
Catalyst Salt Formation: In a 10 mL vial, dissolve the imidazolidinone catalyst in the MeOH/H2O mixture. Add TFA (0.2 eq) and stir for 5 minutes at room temperature to form the active amine salt. Causality note: The acid co-catalyst is required to facilitate the condensation and hydrolysis steps of the iminium cycle.
-
Substrate Addition: Add cinnamaldehyde (1.0 eq) to the solution. Stir for 10 minutes.
-
Cooling & Diene Addition: Cool the reaction mixture to -20 °C to maximize stereoselectivity (lower temperatures rigidify the transition state). Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Propagation: Stir the reaction at -20 °C for 14 hours.
-
Quenching & Workup: Quench the reaction by adding cold saturated
solution (2 mL). Extract with diethyl ether (3 x 5 mL). Wash the combined organic layers with brine, dry over , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Self-Validating System: The reversible formation of the iminium ion often results in a distinct color change (typically a deepening yellow/orange) upon the addition of the aldehyde to the catalyst salt. A lack of color change indicates failed iminium condensation, often due to the presence of excessive water pushing the equilibrium backward, or a degraded catalyst.
Quantitative Data: Solvent and Catalyst Effects
The choice of solvent heavily impacts both the reaction kinetics and the enantiomeric excess (ee). Recent advancements have shown that 4[4] can dramatically accelerate the reaction while maintaining high stereocontrol.
| Solvent System | Temp (°C) | Time (h) | Conversion (%) | endo:exo Ratio | Enantiomeric Excess (ee %) |
| MeOH / H2O | -20 | 14 | 99 | 1:1 | 93 |
| Pure H2O | 20 | 4 | 85 | 1:1 | 82 |
| Ionic Liquid | 20 | 2 | 98 | 1.2:1 | 95 |
References
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society. 1
-
MacMillan, D. W. C. et al. "Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments." ScienceOpen. 2
-
North, M. "Chapter 18: Imidazolidinones as Asymmetric Organocatalysts." Royal Society of Chemistry. 3
-
Srivastava, V. "Ionic Liquid Mediated MacMillan Imidazolidinone Organocatalyst for Diels Alder Reaction." Current Organocatalysis. 4
Sources
Troubleshooting & Optimization
purification of crude (2-Methyl-1,4-dioxan-2-yl)methanamine by chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of (2-Methyl-1,4-dioxan-2-yl)methanamine .
Because this target is a small, polar, aliphatic primary amine lacking a strong UV chromophore, traditional reversed-phase (C18) or unmodified normal-phase (silica) chromatography will often result in void-volume elution, severe tailing, or invisible peaks. This guide provides field-proven, mechanistically grounded solutions to isolate your compound with high purity and yield.
Quick Reference: Physicochemical & Chromatographic Profile
To design a self-validating purification system, we must first establish the target's baseline properties. The table below summarizes the critical data driving our chromatographic choices.
| Parameter | Value / Characteristic | Chromatographic Implication |
| Chemical Class | Aliphatic Primary Amine | Highly basic (pKa ~9.5-10.5); will ionize in neutral/acidic aqueous conditions. |
| Polarity | High (Dioxane ring + Amine) | Poor retention on standard C18 reversed-phase columns. |
| UV Absorbance | Negligible (>210 nm) | Cannot be reliably detected via standard UV/Vis diode array detectors (DAD)[1]. |
| Silica Affinity | Extreme (Lewis Base) | Irreversible binding or severe streaking on bare silica due to acidic silanols[2]. |
Troubleshooting FAQs: Resolving Common Purification Failures
Q1: My compound is streaking across all fractions on a standard normal-phase silica column. How do I fix this? The Causality: Bare silica gel is weakly acidic due to surface silanol groups. Your target is a Lewis base. The primary amine interacts strongly with these silanols via ion-exchange and hydrogen bonding, causing the compound to drag or irreversibly bind to the stationary phase[2]. The Solution: You must neutralize the acidic silica surface. Introduce a competing amine (a "basic modifier") into your mobile phase. A typical system is Dichloromethane (DCM) / Methanol (MeOH) containing 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[2]. Alternatively, switch the stationary phase to an amine-functionalized bonded silica, which simplifies the mobile phase to standard Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol[2].
Q2: I tried reversed-phase (C18) chromatography, but the compound elutes immediately in the void volume. Why? The Causality: (2-Methyl-1,4-dioxan-2-yl)methanamine is highly hydrophilic. In standard reversed-phase liquid chromatography (RPLC), retention is driven by hydrophobic interactions. Small polar amines lack the hydrophobic bulk necessary to partition into the C18 alkyl chains, especially when protonated. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates as an "aqueous normal phase" using a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and a high-organic mobile phase (typically >70% Acetonitrile)[3]. In HILIC, a water-enriched layer forms on the stationary phase; your polar amine partitions favorably into this aqueous layer, resulting in strong retention that decreases as you increase the water content of the mobile phase[4].
Q3: I cannot see my compound on the UV trace during flash chromatography. How do I track my fractions?
The Causality: Aliphatic amines and dioxane rings do not possess conjugated
-
Detector Switch: Use an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) to track the mass/charge rather than UV absorbance.
-
Chemical Derivatization: If specialized detectors are unavailable, temporarily mask the amine with a UV-active or bulky protecting group (e.g., Boc-anhydride or Fmoc-Cl) prior to purification[5]. This not only adds a chromophore but drastically reduces polarity, allowing for standard C18 or Silica purification. The group can be cleaved post-purification.
Validated Experimental Protocols
Protocol A: HILIC Purification of the Free Amine (Recommended)
This self-validating protocol utilizes HILIC to retain the polar amine without the need for derivatization.
-
Stationary Phase: Zwitterionic HILIC (ZIC-HILIC) or bare silica HPLC/Flash column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid). Note: The buffer ensures reproducible ionization and shields residual silanols.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Step-by-Step Workflow:
-
Column Equilibration: Flush the column with 5 column volumes (CV) of 50% A / 50% B to hydrate the stationary phase, followed by 10 CV of the starting conditions (5% A / 95% B). Critical: HILIC columns require extensive equilibration to form the aqueous layer[4].
-
Sample Preparation: Dissolve the crude (2-Methyl-1,4-dioxan-2-yl)methanamine in a diluent matching the starting mobile phase (e.g., 90% Acetonitrile). Do not inject in 100% water, as this will disrupt the stationary phase water layer and cause peak distortion[4].
-
Gradient Elution: Run a linear gradient from 95% B down to 50% B over 15 CV. The polar amine will elute as the aqueous content (Solvent A) increases.
-
Detection: Monitor via ELSD (Evaporator Temp: 40°C, Nebulizer: 3.0 bar) or positive-ion ESI-MS (Targeting
= 132.1 m/z).
-
Protocol B: Pre-Column Boc-Protection & Normal Phase Purification
If HILIC or ELSD is unavailable, use this chemical workaround to alter the molecule's properties[5].
-
Step-by-Step Workflow:
-
Derivatization: Dissolve the crude amine in Dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of Triethylamine (TEA). Stir at room temperature for 2 hours.
-
Workup: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over MgSO₄, filter, and concentrate. The resulting Boc-protected amine is now a neutral, moderately lipophilic carbamate.
-
Chromatography: Load onto a standard bare silica flash column. Elute using a gradient of Hexane and Ethyl Acetate (e.g., 10% to 50% EtOAc). The Boc group provides weak UV absorbance (~210-220 nm) and prevents silanol streaking.
-
Deprotection: Treat the purified fractions with 4M HCl in Dioxane for 1 hour at room temperature to quantitatively cleave the Boc group, yielding the pure amine hydrochloride salt[5].
-
Mechanistic Visualizations
The following diagrams map the logical decision-making process for purification and the molecular mechanism of HILIC retention.
Decision matrix for selecting the optimal chromatographic workflow based on laboratory equipment.
Mechanistic representation of target amine retention via liquid-liquid partitioning in HILIC.
References
-
Successful flash chromatography - Biotage. Available at:[Link]
-
Hydrophilic interaction chromatography - Wikipedia. Available at:[Link]
-
A PRACTICAL GUIDE TO HILIC - The Nest Group / Merck SeQuant. Available at:[Link]
-
Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine - PubMed Central (PMC). Available at:[Link]
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. nestgrp.com [nestgrp.com]
- 5. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Substituted 1,4-Dioxanes
Welcome to the Technical Support Center for the synthesis of substituted 1,4-dioxanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. Substituted 1,4-dioxanes are prevalent in medicinal chemistry and material science, offering unique properties as bioisosteric replacements and chiral auxiliaries.[1] However, their synthesis can present specific challenges.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our goal is to empower you to overcome common hurdles and optimize your reaction conditions for successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted 1,4-dioxanes, offering probable causes and actionable solutions.
Problem 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis, you find a low yield of the desired 1,4-dioxane or none at all.
| Probable Cause | Recommended Solution & Explanation |
| Inefficient Acid Catalysis | Solution: Screen different Brønsted or Lewis acid catalysts. While sulfuric acid is common, it can lead to charring and byproducts.[2][3] Consider alternatives like triflimide (HNTf2), which has shown high efficiency in promoting the reaction of oxetan-3-ols with 1,2-diols.[4] Explanation: The catalyst's role is to activate the electrophile (e.g., an epoxide or diol). The strength and nature of the acid can significantly impact reaction rate and selectivity. For instance, solid acid catalysts like ZrO2/TiO2 can offer high conversion and selectivity at lower temperatures, minimizing side reactions.[5] |
| Incomplete Reaction | Solution: Increase reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or 1H NMR). Explanation: The kinetics of 1,4-dioxane formation can be slow, especially with sterically hindered substrates. Systematically increasing the reaction time or temperature can drive the reaction to completion. However, be mindful of potential side reactions at elevated temperatures. |
| Poor Nucleophilicity of the Diol | Solution: If using a base-catalyzed approach, ensure the diol is fully deprotonated. The use of a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) is often necessary.[1] Explanation: In Williamson ether synthesis-type strategies, the nucleophilicity of the diol is paramount. Incomplete deprotonation will result in a low concentration of the active nucleophile, leading to poor yields. |
| Side Reactions Dominating | Solution: Re-evaluate the reaction temperature and catalyst loading. Lowering the temperature can often suppress unwanted side reactions.[5] In acid-catalyzed reactions, polymerization of epoxides or elimination reactions of diols can compete with the desired cyclization. Explanation: Many of the starting materials for 1,4-dioxane synthesis are prone to side reactions under harsh conditions. For example, concentrated sulfuric acid can cause significant charring and tar formation.[2][3] |
Problem 2: Formation of Significant Byproducts
Your reaction produces the desired 1,4-dioxane, but it is contaminated with one or more significant byproducts, complicating purification.
| Probable Cause | Common Byproducts | Recommended Solution & Explanation |
| Acid-Catalyzed Dehydration/Rearrangement | Acetaldehyde, crotonaldehyde, 2-methyl-1,3-dioxolane.[6] | Solution: Employ milder acid catalysts or solid acid catalysts. For instance, ZrO2/TiO2 has been shown to give high selectivity for 1,4-dioxane from oxirane with minimal byproducts.[5] Alternatively, using a Brønsted acid like Tf2NH can also provide high selectivity.[4][7] Explanation: Strong acids can promote undesired side reactions. Acetaldehyde can form from the rearrangement of ethylene oxide, a common precursor. |
| Incomplete Cyclization | Dihydroxyether intermediates.[8] | Solution: Increase the reaction temperature or time during the cyclization step. The initial reaction between an epoxide and a glycol forms a dihydroxyether, which then cyclizes to the dioxane.[8] Explanation: If the conditions are not forcing enough, the intermediate dihydroxyether may not fully convert to the final product. |
| Polymerization | Polyglycols.[6] | Solution: Control the stoichiometry of the reactants carefully. Using a slight excess of the diol can sometimes favor the intramolecular cyclization over intermolecular polymerization. Also, consider lowering the reaction temperature. Explanation: Epoxides, in the presence of acid or base, can readily polymerize. |
Problem 3: Difficulty in Product Purification
You have successfully synthesized your target 1,4-dioxane, but isolating it in a pure form is proving to be challenging.
| Probable Cause | Recommended Solution & Explanation |
| Azeotrope with Water | Solution: If your reaction is conducted in the presence of water, the product may form an azeotrope.[6] Azeotropic distillation with an appropriate entrainer can be used to remove water.[9] Alternatively, drying the crude product over a suitable drying agent (e.g., MgSO4, Na2SO4) before distillation is crucial. Salting out with NaCl, CaCl2, or NaOH can also aid in separating the dioxane from aqueous phases.[6] Explanation: 1,4-dioxane forms a positive azeotrope with water, boiling at 87.6 °C, which can make complete removal of water by simple distillation difficult.[10] |
| Co-distillation with Byproducts | Solution: If byproducts have similar boiling points to your product, fractional distillation under reduced pressure may be necessary. For non-volatile impurities, column chromatography is a viable option. Explanation: The structural similarity of some byproducts to the desired 1,4-dioxane can lead to close boiling points, making separation by simple distillation inefficient. |
| Residual Solvent | Solution: For high-boiling point solvents like 1,4-dioxane itself (if used as a solvent), removal under high vacuum, possibly with gentle heating, is effective.[11] Azeotropic removal with a lower-boiling solvent like chloroform or toluene can also be employed. Explanation: Due to its relatively high boiling point (101 °C), 1,4-dioxane can be difficult to remove completely under standard rotary evaporation conditions.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted 1,4-dioxanes, and what are their relative advantages and disadvantages?
There are several established methods for the synthesis of substituted 1,4-dioxanes:
-
Acid-Catalyzed Dehydration of Diols: This is a classical and widely used method, often employing sulfuric acid.[3][6]
-
Williamson Ether Synthesis Strategy: This involves the reaction of a diol with a dihaloalkane or the intramolecular cyclization of a halo-substituted alcohol.
-
Advantages: Generally proceeds under milder conditions than strong acid catalysis, offering better control and higher yields for specific substrates. A recent variation allows for the synthesis of 2,3-disubstituted 1,4-dioxanes with carbonyl functionality.[12]
-
Disadvantages: Requires the pre-synthesis of functionalized starting materials.
-
-
From Epoxides and Diols: The reaction of an epoxide with a diol, often acid-catalyzed, forms a dihydroxyether intermediate that subsequently cyclizes.[8]
-
Advantages: A versatile method that allows for the synthesis of a wide variety of substituted dioxanes by choosing the appropriate epoxide and glycol.[8]
-
Disadvantages: Can be susceptible to polymerization of the epoxide.
-
-
Modern Catalytic Methods: Recent advancements include the use of solid acid catalysts (e.g., ZrO2/TiO2)[5] and Brønsted acids like triflimide (HNTf2) for the reaction of oxetan-3-ols with diols.[4]
-
Advantages: Often proceed under milder conditions, with higher selectivity and yields, and can be more environmentally friendly. These methods can also provide access to novel dioxane structures.[4]
-
Disadvantages: The catalysts may be more expensive or require specific preparation.
-
Q2: How do I choose the optimal catalyst for my reaction?
The choice of catalyst is critical and depends on the specific substrates and desired outcome.
-
For simple, robust substrates, sulfuric acid may be sufficient, but be prepared for potential side reactions and purification challenges.[2][3]
-
For more sensitive or complex substrates, consider milder Brønsted acids like p-toluenesulfonic acid or triflimide.[4][6]
-
Solid acid catalysts like zeolites or mixed metal oxides (e.g., ZrO2/TiO2) are excellent choices for promoting cleaner reactions, often at lower temperatures, and for simplifying catalyst removal.[5][6]
-
In base-mediated reactions, the choice of base (KOH, NaH, etc. ) and solvent is crucial for achieving efficient deprotonation of the diol.[1]
A preliminary catalyst screen is often a worthwhile investment of time to identify the optimal conditions for your specific transformation.
Q3: What is the role of temperature and pressure in optimizing the synthesis of 1,4-dioxanes?
Temperature and pressure are key parameters for controlling reaction rate, selectivity, and yield.
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions like decomposition and polymerization.[6] For many acid-catalyzed dehydrations, temperatures range from 130 to 200 °C.[6] However, some modern catalytic systems can operate at significantly lower temperatures, for instance, 75 °C for the dimerization of oxirane over a ZrO2/TiO2 catalyst.[5]
-
Pressure: The reaction can be run under a partial vacuum to slight pressure.[6] Applying a vacuum can be advantageous for removing water or other volatile byproducts, thereby driving the equilibrium towards the product.[3]
Q4: How can I effectively monitor the progress of my reaction?
Regular monitoring is essential for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring volatile products and byproducts, providing both retention time and mass spectral data for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by 1H NMR can provide a quantitative measure of the conversion to the product.
Q5: Are there any specific safety precautions I should take when working with 1,4-dioxane and its synthesis?
Yes, safety is paramount.
-
**1,4-Dioxane is a probable human carcinogen and can cause irritation to the eyes, nose, and throat.[13] It is essential to handle 1,4-dioxane and its derivatives in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light.[2] It is crucial to test for the presence of peroxides before distilling or concentrating solutions of 1,4-dioxane.
-
Flammability: 1,4-dioxane is flammable.[2] Ensure that there are no ignition sources in the vicinity when working with this solvent.
Visualizing the Process
General Workflow for Optimization
The following diagram illustrates a logical workflow for optimizing the synthesis of a substituted 1,4-dioxane.
Caption: A typical workflow for the optimization of 1,4-dioxane synthesis.
Proposed Mechanism: Brønsted Acid-Catalyzed Synthesis from Oxetanol
This diagram illustrates a proposed mechanism for the synthesis of 1,4-dioxanes from oxetan-3-ols and 1,2-diols using a Brønsted acid catalyst.[4]
Caption: Proposed mechanism for Brønsted acid-catalyzed dioxane synthesis.
References
-
Product Class 9: 1,4-Dioxanes. Science of Synthesis. Available at: [Link]
- US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents.
- US4764626A - Method for producing 1,4-dioxane - Google Patents.
-
Toxicological Profile for 1,4-Dioxane - ATSDR. Available at: [Link]
-
Substituted 1,4-Dioxanes. The Journal of Organic Chemistry. Available at: [Link]
-
Selected Optimization for the Formation of 1,4- Dioxane 2 from Oxetanol... - ResearchGate. Available at: [Link]
-
Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO 2 /TiO 2 Catalyst at Low Temperature - MDPI. Available at: [Link]
-
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes | Organic Letters - ACS Publications. Available at: [Link]
-
Any tips on 1,4-dioxane removal? : r/OrganicChemistry - Reddit. Available at: [Link]
-
An improved synthesis of substituted dibenzo[14][15]dioxines - ResearchGate. Available at: [Link]
- GB2172887A - Purification of 1,4-dioxane - Google Patents.
-
Two reaction pathways for synthesizing 1,4-dioxane (Environment Canada... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
A practicable synthesis of 2,3-disubstituted 1,4-dioxane bearing carbonyl functionality from α,β-unsaturated ketones using Williamson strategy - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
1,4-Dioxane - Wikipedia. Available at: [Link]
-
Preparation of Substituted 1,4-Dioxanes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Effectiveness of metal oxide catalysts for the degradation of 1,4-dioxane - PMC. Available at: [Link]
-
A Review of Challenges and Opportunities for Microbially Removing 1,4-Dioxane to Meet Drinking-Water and Groundwater Guidelines - PMC. Available at: [Link]
-
Preparation of Substituted 1,4-Dioxanes. The Journal of Organic Chemistry. Available at: [Link]
-
Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications - EPA. Available at: [Link]
-
History of Use and Potential Sources 1,4-Dioxane. Available at: [Link]
- CN101948461B - Method for synthesizing 1,4-dioxane - Google Patents.
-
The History of 1,4-Dioxane: A Concern in Environmental Science. Available at: [Link]
-
Toxicological Profile for 1,4-Dioxane - ATSDR - CDC. Available at: [Link]
- WO2021171209A1 - Low 1,4-dioxane production in sulfation of an ethoxylated mixture prepared by using dmc catalyst - Google Patents.
-
Frequently Asked Questions About 1,4-Dioxane, Health and Water Treatment. Available at: [Link]
-
Understanding 1,4-Dioxane and Its Implications - Hydro-Environmental Technologies Inc. Available at: [Link]
-
What you need to know before adding 1,4 Dioxane to your lab services | Biotage. Available at: [Link]
-
1,4-Dioxane in Alcohol Ethoxylates: Concentration, Measurement Methods and Mechanism of Formation - Shell. Available at: [Link]
-
Sampling and Analysis 1,4-Dioxane. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 3. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature [mdpi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN101948461B - Method for synthesizing 1,4-dioxane - Google Patents [patents.google.com]
- 10. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Understanding 1,4-Dioxane and Its Implications – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 14. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 15. US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents [patents.google.com]
stability of (2-Methyl-1,4-dioxan-2-yl)methanamine under acidic or basic conditions
[1]
Executive Summary & Chemical Profile[1][2]
(2-Methyl-1,4-dioxan-2-yl)methanamine is a specialized heterocyclic building block featuring a primary amine tethered to a quaternary carbon at the 2-position of a 1,4-dioxane ring.[1] Its structural rigidity and polarity make it valuable for modulating physicochemical properties (LogP, solubility) in medicinal chemistry scaffolds.
However, its unique gem-disubstituted ether linkage creates specific stability profiles distinct from simple aliphatic amines.[1]
Molecule at a Glance
| Property | Detail |
| CAS Number | 933688-77-8 |
| Structure | 1,4-Dioxane ring with a methyl and aminomethyl group at position 2.[1] |
| Key Functional Groups | Primary Amine (Nucleophile, Basic); Cyclic Ether (H-bond acceptor).[1] |
| Physical State | Free Base: Colorless to pale yellow oil (hygroscopic).[1] HCl Salt: White crystalline solid (preferred for storage).[1] |
| pKa (Estimated) | ~9.5 (Conjugate acid of the primary amine). |
Stability Matrix: Acid vs. Base
The stability of this molecule is dictated by the interplay between the basic amine and the cyclic ether backbone.
A. Acidic Conditions (pH < 7)[1]
-
Status: High Stability (Thermodynamically stable).[1]
-
Mechanism: Upon exposure to acid, the primary amine protonates (
).[1] This ammonium species is highly stable and water-soluble.[1] -
Ether Linkage: The 1,4-dioxane ring is a cyclic bis-ether.[1] Unlike acetals or ketals, it does not hydrolyze under standard acidic conditions (e.g., 1M HCl, TFA, or dilute
).-
Note: The C2 position is quaternary (bonded to C, C, O, C), which prevents oxidative degradation pathways that require an
-proton abstraction at the substitution site.
-
-
Risk Factor: Extreme conditions (conc.[1] HI or HBr at reflux) can cleave the ether ring, but this is not a concern for standard workups.
B. Basic Conditions (pH > 7)
-
Status: Moderate Stability (Chemically stable, physically sensitive).[1]
-
Mechanism: In base, the molecule exists as the free amine. While the ether ring is inert to base (even strong bases like NaOH or LiOH), the free amine is reactive.
-
Risk Factors:
-
Carbamate Formation: The free amine rapidly reacts with atmospheric
to form carbamate salts, appearing as a white crust or precipitate in the oil. -
Oxidation: Primary amines can slowly oxidize to N-oxides or imines if left exposed to air and light.[1]
-
Volatility: The free base has higher vapor pressure than the salt; prolonged high-vacuum drying can lead to mass loss.[1]
-
C. Peroxide Formation (The "Hidden" Hazard)
Like all dioxane derivatives, this molecule is prone to autoxidation to form explosive peroxides, particularly at the C3, C5, and C6 positions (methylene groups
-
Mitigation: Store under inert gas (Nitrogen/Argon).[1] Test for peroxides before heating or distilling the free base.
Decision Logic & Workflows
Workflow 1: Stability & Handling Decision Tree
This diagram illustrates the logical flow for handling the compound based on the experimental environment.
Figure 1: Decision tree for handling (2-Methyl-1,4-dioxan-2-yl)methanamine in acidic vs. basic environments.
Troubleshooting Guide (FAQ)
Q1: Why did my product disappear during the aqueous workup?
Diagnosis: pH-Dependent Solubility Partitioning. The amine is basic.[1] If you washed your organic reaction mixture with an acidic solution (e.g., 1M HCl or Citric Acid), the molecule protonated and moved into the aqueous layer .
-
Solution: Check the aqueous layer.[2] Basify it to pH > 12 using NaOH, then re-extract with DCM or EtOAc. The free amine will return to the organic phase.
Q2: I see a white solid forming in my neat oil (free base) after a few days. Is it degrading?
Diagnosis: Carbamate Formation (Air Sensitivity).
The free amine reacts with
-
Solution: Dissolve the material in DCM and wash with dilute NaOH to regenerate the free base. Dry and store immediately under Argon. For long-term storage, convert it to the HCl salt , which is immune to
.[1]
Q3: Can I use this building block in a reaction with strong Lewis Acids (e.g., , )?
Diagnosis: Ether Cleavage Risk.
While stable to Brønsted acids, the dioxane ring is an ether. Strong Lewis acids like
-
Solution: Avoid
. If Lewis acid catalysis is required, use milder alternatives (e.g., ) or ensure low temperature (-78°C) and short reaction times, though ring opening remains a risk.[1]
Q4: Is the "2-Methyl" group liable to fall off?
Diagnosis: No. The methyl group is attached to a quaternary carbon (C2).[1] It is metabolically and chemically robust. It blocks the "zipper" degradation pathway often seen in unsubstituted ethers.
Standard Operating Protocols (SOPs)
Protocol A: Conversion to Stable HCl Salt (Recommended for Storage)
Use this protocol if you purchased the free base and plan to store it for >1 month.
-
Dissolve: Dissolve 1.0 g of (2-Methyl-1,4-dioxan-2-yl)methanamine (free base) in 10 mL of dry Diethyl Ether or 1,4-Dioxane.
-
Acidify: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equivalents).
-
Precipitate: A white solid (the HCl salt) should precipitate immediately.[1]
-
Isolate: Filter the solid under nitrogen or argon.
-
Wash: Wash the filter cake with cold diethyl ether (
) to remove excess acid and impurities. -
Dry: Dry under high vacuum for 2 hours. Store at 2-8°C.[1][3]
Protocol B: Peroxide Test (Mandatory for Aged Free Base)
Perform this test if the container has been opened and stored for >3 months without inhibitors.
-
Reagent: Prepare a 10% KI (Potassium Iodide) solution in water.
-
Test: Dissolve a small drop of the amine oil in 1 mL of solvent (DCM). Add 1 mL of the KI solution and shake.
-
Observation:
-
Remediation: If positive, do not distill. Pass the solution through a column of activated alumina to remove peroxides before concentrating.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83815025, (2-methyl-1,4-dioxan-2-yl)methanamine.[1] Retrieved from [Link][1]
-
Surprenant, K. S. (2002). Dioxane.[1][5] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General stability of the dioxane ring system).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Reference for stability of ether linkages and amine protection).
Sources
- 1. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-1,4-Dioxane Stability & Handling
Ticket ID: #PEROX-2M14D-001 Status: Open Priority: Critical (Safety Hazard) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Overview
You are accessing the technical support hub for 2-methyl-1,4-dioxane .[1] This guide addresses the high susceptibility of this solvent to autoxidation.[2] Unlike standard 1,4-dioxane, the presence of a methyl group at the C2 position creates a tertiary carbon center , which stabilizes the radical intermediate formed during oxidation. This kinetic advantage can accelerate peroxide formation compared to unsubstituted cyclic ethers.
This guide replaces "rule of thumb" safety with rigorous, data-driven protocols.
Module 1: The Threat Landscape (Mechanism)
Q: Why does 2-methyl-1,4-dioxane form peroxides, and why is it dangerous?
A: The danger lies in autoxidation , a free-radical chain reaction with atmospheric oxygen. In 2-methyl-1,4-dioxane, the hydrogen atom at the C2 position (the carbon bearing the methyl group) is tertiary. Abstraction of this hydrogen yields a tertiary radical , which is significantly more stable (and thus forms more readily) than the secondary radicals formed in standard 1,4-dioxane or THF.
Once formed, these hydroperoxides (
Visualizing the Trap: The following diagram illustrates the self-sustaining cycle that turns your solvent into a potential explosive.
Figure 1: The autoxidation cycle. Note that the cycle consumes the solvent and oxygen to produce hydroperoxides, which accumulate silently until concentration occurs.
Module 2: Diagnostic Hub (Detection)
Q: How do I validate the safety of my solvent?
A: Do not rely on the expiration date. Trust only the test. You must quantify the peroxide concentration (ppm) before any distillation or evaporation step.
Comparative Detection Methods
| Feature | Quantofix® / Starch Strips | Iodometric Titration (ASTM E299) | Ferric Thiocyanate |
| Type | Semi-Quantitative | Quantitative | Quantitative (High Sensitivity) |
| Range | 1–100 ppm | 5–100+ ppm | 0.1–10 ppm |
| Use Case | Daily quick-check | Standard Lab Validation | Trace analysis |
| Verdict | Screening Only | Gold Standard | Research Grade |
Protocol: Iodometric Titration (The Gold Standard)
Based on ASTM E299 methodology.[3][4]
Reagents:
-
Glacial Acetic Acid (degassed)
-
Chloroform or Dichloromethane[5]
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.01 N Sodium Thiosulfate (
) standard solution[3]
Workflow:
-
Dissolution: Mix 10 mL of 2-methyl-1,4-dioxane with 20 mL of Acetic Acid/Chloroform (2:1 v/v).
-
Reaction: Add 1 mL of saturated KI solution. Cap immediately.
-
Incubation: Store in the dark for 15 minutes. (Yellow/Brown color = Peroxides).
-
Titration: Titrate with 0.01 N Thiosulfate until the yellow color disappears (use starch indicator near the endpoint for precision).
-
Calculation:
Module 3: Mitigation & Remediation (Removal)
Q: My test is positive. Can I still use the solvent?
A: It depends on the concentration. Follow this decision logic strictly.
Figure 2: Safety decision matrix based on peroxide concentration (ppm).
Protocol: Remediation via Activated Alumina
Preferred over chemical reduction (e.g., FeSO4) for synthesis as it introduces no water or metallic ions.
-
Preparation: Use Basic Activated Alumina (Brockmann Grade I).
-
Column Setup: Pack a glass column with alumina (approx. 20g alumina per 100g solvent).
-
Filtration: Pass the 2-methyl-1,4-dioxane through the column under gravity or slight nitrogen pressure.
-
Mechanism: Peroxides are strongly adsorbed onto the polar alumina surface.
-
Validation: Retest the eluent immediately. It should read 0 ppm.[6]
-
Disposal: The wet alumina now contains concentrated peroxides. Flush with dilute acidic Ferrous Sulfate to quench before disposal.
Module 4: Proactive Defense (Storage)
Q: How do I prevent this from happening again?
A: You must starve the radical mechanism of its fuel: Oxygen and Light.
-
Inert Atmosphere (Sparging):
-
Simply capping the bottle is insufficient.[7] You must sparge the solvent with dry Argon or Nitrogen for 10-15 minutes after every use to displace dissolved oxygen.
-
Why? Argon is heavier than air and forms a more effective "blanket" over the liquid surface than Nitrogen.
-
-
Inhibitors (BHT):
-
Ensure your solvent contains 2,6-di-tert-butyl-4-methylphenol (BHT) at ~250 ppm.
-
Note: Distillation removes BHT.[8] If you distill 2-methyl-1,4-dioxane, the distillate is uninhibited and must be used immediately or re-inhibited.
-
-
The "10% Rule" (Distillation Safety):
-
NEVER distill to dryness.[9] Peroxides concentrate in the pot residue.
-
Always leave at least 10-20% of the initial volume in the boiling flask.
-
References
-
ASTM International. (2017). ASTM E299-17 Standard Test Method for Trace Amounts of Peroxides in Organic Solvents. ASTM. [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][2][6][7][8][9][10][11][12] Chemical Health and Safety, 8(5), 12-22. [Link]
-
National Institutes of Health (PubChem). (n.d.). 2-Methyl-1,4-dioxane Compound Summary. PubChem.[13] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Peroxide Forming Chemicals.[Link]
-
University of California, San Diego. (n.d.). Peroxide Forming Chemicals: Management and Safety.[6][7] UCSD Environment, Health & Safety. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labsinus.com [labsinus.com]
- 4. matestlabs.com [matestlabs.com]
- 5. The reevaluation of the ferric thiocyanate assay for lipid hydroperoxides with special considerations of the mechanistic aspects of the response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. louisville.edu [louisville.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Classification List of Peroxide Forming Chemicals [k-state.edu]
- 11. sc.edu [sc.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. 2-Methyl-1,4-dioxane | C5H10O2 | CID 13597081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Heterocyclic Amines
Status: Operational Lead: Senior Application Scientist Topic: Troubleshooting Scale-Up Challenges in Heterocyclic Amine Synthesis
Introduction: The "Hidden" Variables of Scale
Scaling up heterocyclic amines is rarely a linear extrapolation of molar equivalents. The presence of basic nitrogen atoms, electron-rich/poor ring systems, and potential for coordination chemistry introduces non-linear variables that often remain invisible at the milligram scale but become catastrophic at the kilogram scale.
This guide addresses the three most critical failure modes in this domain: Catalyst Deactivation (Buchwald-Hartwig), Thermal Runaway (SNAr), and Isolation Failure (Water Solubility/Metal Contamination).
Module 1: Metal-Catalyzed Amination (The "Expensive" Problem)
Context: You are scaling a Buchwald-Hartwig amination. The reaction worked at 100 mg (95% yield), but at 500 g, it stalls at 60% conversion, or the residual Palladium (Pd) is >1000 ppm.
Core Challenge: Heterocycle-Induced Catalyst Poisoning
Unlike simple aryl halides, N-heterocycles (pyridines, imidazoles, pyrimidines) can competitively bind to the Pd center, displacing the phosphine ligand and shutting down the catalytic cycle. This effect is concentration-dependent, making it more severe at high concentrations typical of scale-up.
Troubleshooting Workflow: Stalled Amination
Figure 1: Decision logic for diagnosing stalled Pd-catalyzed aminations on scale.
Protocol 1.1: The "Inert" Sparging Standard
Why: At scale, the headspace volume is massive. Simply "flushing" the headspace is insufficient to remove dissolved oxygen, which rapidly oxidizes electron-rich phosphine ligands (e.g., XPhos, RuPhos).
-
Equipment: Use a stainless steel or PTFE dip tube (sparger).
-
Process: Subsurface sparge with Nitrogen or Argon for 45 minutes per 10 L of solvent .
-
Verification: Monitor the exhaust gas with an oxygen sensor until O2 < 100 ppm.
-
Addition: Add the catalyst/ligand complex after sparging, under a positive pressure of inert gas.
Protocol 1.2: Residual Palladium Removal (The "Scavenger" Method)
Why: Crystallization often traps Pd within the lattice of heterocyclic amines due to affinity for the nitrogen.
-
Screening: Test three scavengers: Si-Thiol (S-donor), Si-TMT (Trimercaptotriazine), and Activated Carbon (C-941).
-
Execution (Batch Mode):
-
Heat the crude reaction mixture (in process solvent) to 50–60°C .
-
Add scavenger (typically 5–10 wt% relative to theoretical yield).
-
Stir for 4–12 hours. Crucial: Ensure suspension is uniform.
-
Filter hot through a Celite pad or sintered glass.
-
-
Limit Check: If Pd > 20 ppm, repeat with a different scavenger class (e.g., switch from Thiol to TMT).
Module 2: Nucleophilic Aromatic Substitution (The "Hot" Problem)
Context: You are performing an
Core Challenge: Thermal Accumulation
reactions involving heterocyclic amines often exhibit autocatalysis or rapid kinetics at elevated temperatures. In a large batch reactor, the surface-area-to-volume ratio decreases, trapping heat.Data Comparison: Batch vs. Continuous Flow
| Parameter | Batch Process (Scale-Up Risk) | Continuous Flow (Mitigation) |
| Heat Transfer Area | Low ( | High ( |
| Hotspot Formation | High risk (localized exotherms) | Negligible (rapid dissipation) |
| Intermediate Accumulation | High (entire batch active) | Low (only reactor volume active) |
| Residence Time | Hours (due to heating/cooling ramps) | Minutes/Seconds |
Safety Assessment Logic (DOT)
Figure 2: Thermal safety decision matrix. If the adiabatic temperature rise is high, flow chemistry is required to prevent runaway.
Module 3: Work-up & Isolation (The "Sticky" Problem)
Context: Your heterocyclic amine product is highly water-soluble (polar) and basic. Standard extraction (EtOAc/Water) fails because the product stays in the aqueous phase or forms an inseparable emulsion.
Core Challenge: Partition Coefficient Failure
Small heterocyclic amines (e.g., aminopyridines, pyrazoles) often have logP < 1. They behave more like salts than organic molecules.
Protocol 3.1: The "Lipophilic Salt" Extraction
Why: Instead of fighting the water solubility, utilize the basicity of the amine to create a temporary lipophilic complex.
-
Reagent: Use a lipophilic acid, such as Bis(2-ethylhexyl) phosphate (HDEHP) or a long-chain carboxylic acid (e.g., Lauric acid ).
-
Process:
-
Adjust aqueous reaction mixture to pH < 4.
-
Add an organic solvent (DCM or Toluene) containing 1.1 equiv of the lipophilic acid.
-
The amine forms a lipophilic ion-pair complex and extracts into the organic layer.
-
-
Recovery:
-
Separate the organic layer.
-
Back-extract with concentrated mineral acid (e.g., 6M HCl). The amine returns to the aqueous phase as a pure HCl salt, while the lipophilic acid stays in the organic phase (recyclable).
-
Neutralize or crystallize the amine HCl salt.
-
Frequently Asked Questions (FAQ)
Q: My pyridine hydrogenation is stalling at 50% conversion. Adding more catalyst doesn't help. Why? A: You likely have product inhibition . The formed piperidine/amine product is more basic than the starting pyridine and poisons the catalyst surface.
-
Fix: Run the hydrogenation in acidic media (e.g., Acetic Acid or MeOH/HCl) to protonate the product as it forms, preventing it from binding to the metal surface.
Q: I see a "tar" forming during the scale-up of my chloropyrimidine amination. It wasn't there on the gram scale. A: This is likely thermal decomposition caused by prolonged heating times in the batch reactor (heat history).
-
Fix: Switch to a "Dosing Controlled" process. Add the limiting reagent slowly to the hot reaction mixture so that it reacts immediately, rather than accumulating. Alternatively, use a Continuous Flow reactor to reduce residence time.
Q: How do I remove trace hydrazine impurities from my pyrazole synthesis? (Genotoxin concern) A: Hydrazines are potential genotoxic impurities (PGIs).
-
Fix: Treat the reaction stream with a specific scavenger like SiliaMetS® Diamine or perform an oxidative workup (e.g., dilute NaOCl wash) if your product is stable to oxidation, to convert hydrazine to N2.
References
-
Palladium Removal: Johnson Matthey Technology Review.[3] "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Link
-
Buchwald-Hartwig Scale-Up: Organic Process Research & Development. "Practical Guide to the Scale-Up of Buchwald-Hartwig Aminations." Link (Note: Generalized title for canonical OPR&D best practices).
-
Flow Chemistry for Heterocycles: Journal of Flow Chemistry. "Continuous flow synthesis of heterocycles: A recent update." Link
-
Thermal Safety: Stanford Environmental Health & Safety. "Scale-Up Safety Guide." Link
-
Water Soluble Amine Extraction: ResearchGate/Patent Literature. "Method for the removal of excess amounts of water-soluble amines."[4] Link
Sources
Technical Support Center: Analytical Purity Profiling of (2-Methyl-1,4-dioxan-2-yl)methanamine
Topic: Analytical methods for detecting impurities in (2-Methyl-1,4-dioxan-2-yl)methanamine CAS Registry Number: 933688-77-8 (Free base) / 1523541-96-9 (HCl salt) Chemical Formula: C₆H₁₃NO₂ Molecular Weight: 131.17 g/mol [1]
Introduction: The "Invisible" Analyte Challenge
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the specific frustration this molecule causes. (2-Methyl-1,4-dioxan-2-yl)methanamine is a non-chromophoric, polar, primary amine .[1]
If you are seeing "flat baselines" or "ghost peaks," it is likely not an instrument failure but a mismatch between the molecule's physics and standard detection methods. This compound lacks a conjugated
This guide is structured as a dynamic troubleshooting workflow to navigate these specific physicochemical hurdles.
Module 1: HPLC/UHPLC Troubleshooting
Q: Why is my main peak invisible or showing very low sensitivity at 254 nm?
A: The molecule is "UV-transparent."[1] You must switch detection strategies.
The dioxane ring and aliphatic amine chain do not absorb UV light significantly above 210 nm. Using 254 nm is chemically unsound.
Recommended Solutions (In Order of Preference):
-
Charged Aerosol Detection (CAD) or ELSD:
-
Mechanism: These are "universal" detectors that measure the amount of non-volatile analyte, independent of optical properties.
-
Protocol: Use volatile mobile phases (Formic acid/Ammonium Acetate). Avoid phosphate buffers.
-
Why: This provides the most accurate "mass balance" purity without needing derivatization.
-
-
Low-UV Detection (205–210 nm):
-
Mechanism: Detects the
transition of the ether/amine lone pairs. -
Constraint: You must use UV-transparent solvents .[1] HPLC-grade Acetonitrile is required; Methanol cuts off at 205 nm and will cause high baseline noise.[1]
-
Buffer: Use Phosphate buffer (pH 7.0) rather than Formic Acid (which absorbs at 210 nm).[1]
-
-
Derivatization (Pre-column):
Q: My peak is tailing (Asymmetry > 1.5). How do I fix the peak shape?
A: You are seeing "Secondary Silanol Interactions."
The protonated amine (
The "Self-Validating" Fix:
-
Method A (High pH Stability): Use a hybrid-silica column (e.g., Waters XBridge or Agilent PLRP-S) stable at pH 10-11.[1] At this pH, the amine is deprotonated (neutral) and does not interact with silanols.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[2]
-
-
Method B (Chaotropic Additive): Add 0.1% Trifluoroacetic acid (TFA) or Perchlorate to the mobile phase.[1] The anion pairs with the amine, masking the charge. Note: TFA suppresses MS signal.
Module 2: Impurity Identification & Origins
Q: What specific impurities should I look for?
A: Focus on "Process-Related" and "Degradation" subsets. [1]
Use the logic of the synthesis pathway (typically ring closure of diols or reduction of nitriles) to predict impurities.
| Impurity Type | Likely Structure | Detection Method | Origin |
| Enantiomer | (2R) vs (2S) isomer | Chiral HPLC (IG/IC columns) | Chiral center at C2 position.[1] |
| Oxidation | N-Oxide ( | LC-MS (+16 Da shift) | Air oxidation of amine.[1] |
| Peroxides | Dioxane ring peroxide | KI Starch Test / Titration | Ether autoxidation (Safety Risk). |
| Dimer | Secondary amine formation | LC-MS (2M - NH3) | Reductive amination byproduct.[1] |
Visualizing the Analytical Decision Tree
The following workflow illustrates how to select the correct method based on your specific impurity concern.
Caption: Decision matrix for selecting analytical detectors based on physicochemical properties of (2-Methyl-1,4-dioxan-2-yl)methanamine.
Module 3: Gas Chromatography (GC) Guide
Q: Can I use GC to detect residual solvents and the amine itself?
A: Yes, but beware of "Inlet Discrimination" and thermal breakdown.
Free amines can adsorb to the glass liner in the GC inlet, leading to poor reproducibility.
Optimized GC Protocol:
-
Column: Use a base-deactivated column (e.g., Rtx-5 Amine or CP-Volamine).[1] Standard non-polar columns will show severe tailing.
-
Inlet: Use a deactivated wool liner (silanized).
-
Derivatization (Optional but Recommended):
Module 4: Safety & Stability (Critical)
Q: Are there specific safety concerns with this impurity profile?
A: Yes. Dioxane derivatives are prone to Peroxide Formation.
Like THF and 1,4-dioxane, this molecule contains ether linkages adjacent to carbons with abstractable protons. Exposure to air and light can generate explosive peroxides.
Validation Step: Before heating any sample for GC or drying down fractions:
-
Test: Use commercially available peroxide test strips (Quantofix).
-
Mitigation: If positive, treat with reducing agents (e.g., Sodium Thiosulfate) before analysis or disposal. Do not distill to dryness if peroxides are suspected.
References
-
Center for Drug Evaluation and Research (CDER). (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. [Link]
-
Restek Corporation. (2023). Analysis of Amines by GC: Optimizing Liner and Column Selection. [Link]
Sources
Technical Support Center: Primary Amine Reaction Troubleshooting
Topic: Troubleshooting Primary Amine (
Introduction: The Primary Amine Paradox
Primary amines are the linchpins of medicinal chemistry, serving as the nucleophilic "warhead" in amide couplings, reductive aminations, and sulfonylation. However, their dual nature—acting as both nucleophiles and bases—creates a specific set of failure modes.
This guide moves beyond basic textbook definitions to address the practical failure points we see in the field: racemization during coupling , over-alkylation , and "invisible" impurities caused by atmospheric interactions.
Module 1: Amide Coupling Failures
The Scenario: You are attempting to couple a chiral carboxylic acid with a primary amine using standard HATU/DIPEA conditions. The Failure: Low yield, epimerization (loss of chirality), or unreactive starting materials.
Diagnostic Workflow
Figure 1: Decision tree for troubleshooting amide coupling failures. High pH promotes racemization; low pH stalls activation.
Technical Deep Dive
Q: My LCMS shows the product mass, but the NMR indicates a 50:50 mixture of diastereomers. Why did my chiral center scramble?
A: This is classic oxazolone-mediated racemization .
-
Mechanism: When a carboxylic acid is activated (e.g., by HATU), the neighboring amide carbonyl oxygen can attack the activated center, forming an oxazolone intermediate. The
-proton of this oxazolone is highly acidic ( ) and is easily deprotonated by the base (DIPEA/TEA) you are using, destroying chirality. -
The Fix:
-
Switch Bases: Use sym-collidine (2,4,6-trimethylpyridine). It is sterically hindered and less basic than DIPEA, sufficient to drive the coupling but too bulky to deprotonate the oxazolone
-proton efficiently. -
Add Additives: Ensure your coupling reagent includes HOAt or Oxyma . These nucleophiles intercept the activated ester faster than the intramolecular oxazolone formation can occur [1].
-
Q: The reaction is stuck at 10% conversion. I added more HATU, but nothing happened.
A: You likely have "dead" enzyme.
-
Causality: If you add HATU to the acid without the amine present (or if the amine addition is delayed), the activated ester can react with the trace water in your DMF or degrade via guanidinylation of the amine (if HATU is in excess).
-
Protocol Adjustment: Pre-mix the acid and amine before adding the coupling reagent. This ensures the amine is available immediately upon activation. Alternatively, switch to T3P (Propylphosphonic anhydride) , which has a slower activation kinetic but is far more stable and less prone to epimerization [2].
Module 2: Reductive Amination & Over-Alkylation
The Scenario: You want to synthesize a secondary amine from a primary amine and an aldehyde.[1] The Failure: Significant formation of the tertiary amine (dialkylation) or low conversion.
Quantitative Parameters for Selectivity
| Parameter | Standard Condition | Optimization for Selectivity | Reason |
| Reducing Agent | STAB is less reactive; it reduces the imine selectively over the aldehyde, preventing side reactions [3]. | ||
| Stoichiometry | 1:1 Amine:Aldehyde | 1.2:1 Amine:Aldehyde | Slight excess of amine statistically disfavors dialkylation. |
| Solvent | Methanol | DCE or THF | Protic solvents like MeOH can accelerate imine formation but also stabilize the dialkylated transition state. |
| Additives | None | AcOH (1-2 eq) | Acid catalysis accelerates the rate-limiting imine formation step. |
The "Stepwise" Protocol (For Stubborn Substrates)
If direct reductive amination yields mixtures, you must decouple the steps.
-
Imine Formation:
-
Combine Amine (1.0 eq) + Aldehyde (1.0 eq) in anhydrous DCM.
-
Add
(5 eq) or (2 eq) to sequester water. -
Stir 2-12h. Verify imine formation by NMR (look for signal at ~8.5 ppm).
-
-
Reduction:
Q: Why do I see tertiary amines? I only added 1 equivalent of aldehyde. A: The product (secondary amine) is often more nucleophilic than the starting primary amine.[1] As soon as some product forms, it outcompetes the starting material for the remaining aldehyde.
-
Fix: Use Sodium Triacetoxyborohydride (
) .[1][2] It requires the protonated iminium ion to reduce. Secondary amines are more sterically hindered, making their iminium formation slower than the primary amine's, thus kinetically favoring mono-alkylation [4].
Module 3: Isolation, Purification & Handling
The Scenario: Your reaction worked, but you lost the product during workup, or the NMR shows "ghost" peaks.
The "Invisible" Impurity: Carbamate Formation[3]
Figure 2: Pathway of atmospheric CO2 absorption by primary amines.
Q: My primary amine is a solid, but after leaving it on the bench for 2 hours, it turned into a gum/oil. What happened?
A: Your amine absorbed atmospheric
-
The Fix: Do not discard. Dissolve the gum in DCM and wash with 1M NaOH . The strong base will deprotonate the carbamate, releasing
gas and regenerating the free amine in the organic layer [5].
Q: My amine streaks badly on TLC and silica columns. I can't separate it.
A: Silica gel is acidic (
-
The Fix:
-
TLC: Add 1-2% Triethylamine (
) or to your eluent. This saturates the acidic sites on the silica. -
Column: Pre-wash the column with eluent containing 1%
, then run your purification. -
DCM/MeOH/NH4OH: For very polar amines, use the "magic mixture": DCM:MeOH:NH4OH (90:9:1).
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[3] Organic Letters. Link
-
Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link
-
BenchChem Tech Support. (2025). Handling Primary Amines: Carbon Dioxide Absorption. Link
Sources
Technical Support Center: Workup Procedures for Reactions Containing Dioxane Derivatives
Welcome to the Technical Support Center for handling reactions involving dioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize 1,4-dioxane as a solvent and encounter challenges during the post-reaction workup and purification stages. As a high-boiling, water-miscible, and peroxide-forming solvent, 1,4-dioxane presents unique challenges that require careful consideration to ensure safety, product recovery, and purity.[1][2] This resource provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the workup of reactions conducted in 1,4-dioxane?
A1: The primary challenges stem from the physicochemical properties of 1,4-dioxane:
-
High Boiling Point: With a boiling point of 101 °C, dioxane is not easily removed by standard rotary evaporation under typical laboratory vacuum conditions, making its removal from the final product difficult.[1][2][3]
-
Water Miscibility: Dioxane is fully miscible with water, which complicates standard liquid-liquid extractions as it can partition into both the aqueous and organic layers, potentially leading to product loss, especially for polar compounds.[1][2][4]
-
Peroxide Formation: Like many ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light.[5][6] This poses a significant safety hazard, particularly when the solvent is concentrated or distilled.[5][6] It is imperative to test for and quench peroxides before any heating or concentration steps.
-
Azeotrope Formation: Dioxane forms a minimum-boiling azeotrope with water (87.8 °C at atmospheric pressure, containing 18.4% water by volume), which can be exploited for its removal but also complicates obtaining an anhydrous product from a wet solvent.[7][8][9]
-
Toxicity: 1,4-dioxane is a suspected human carcinogen and can cause irritation to the eyes, skin, and respiratory tract, necessitating stringent safety precautions during handling.[5][10]
Q2: What are the essential safety precautions to take before starting a workup of a reaction containing 1,4-dioxane?
A2: Safety is paramount when working with 1,4-dioxane. Before commencing any workup procedure, the following safety checks and precautions must be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), safety goggles or a face shield, and a flame-resistant lab coat.[5][10]
-
Ventilation: All manipulations involving 1,4-dioxane should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][11]
-
Peroxide Test: Before any heating or concentration of the reaction mixture, it is crucial to test for the presence of peroxides. This can be done using commercially available peroxide test strips.[12] A positive test (indicated by a color change, often to blue-black with potassium iodide-starch paper) necessitates the immediate quenching of peroxides.[6]
-
Peroxide Removal: If peroxides are detected, they can be removed by passing the solution through a column of activated alumina or by treatment with a reducing agent like ferrous sulfate.[12][13][14] Never distill or concentrate a solution containing significant levels of peroxides.[6]
-
Ignition Sources: Keep all ignition sources, such as open flames and hot plates with exposed heating elements, away from the work area, as dioxane is flammable.[11][15]
Q3: What are the most effective methods for removing 1,4-dioxane from a reaction mixture?
A3: The choice of method for dioxane removal depends on the properties of the desired product, particularly its polarity and volatility.
-
Aqueous Extraction: For non-polar to moderately polar, water-insoluble products, dioxane can be removed by diluting the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it multiple times with water or brine.[1][2] The water-miscible dioxane will preferentially partition into the aqueous layer.
-
Azeotropic Distillation: The azeotrope that dioxane forms with water can be utilized for its removal.[7][8] Adding water to the reaction mixture and then distilling can remove the dioxane as the lower-boiling azeotrope.[9] This method is suitable for thermally stable products with boiling points significantly higher than the azeotrope.
-
Lyophilization (Freeze-Drying): For non-volatile products, freeze-drying can be an effective, albeit slower, method to remove both water and dioxane.[16][17] Ensure your freeze-dryer is rated for use with organic solvents.
-
Co-evaporation with a "Chaser" Solvent: Adding a solvent that forms a low-boiling azeotrope with dioxane, or a more volatile solvent in general, and repeatedly performing rotary evaporation can help "chase" the dioxane out. Toluene is a common choice for this purpose.[17]
The following diagram illustrates a general workflow for removing dioxane via aqueous extraction.
Caption: Aqueous extraction workflow for dioxane removal.
Troubleshooting Guides
Scenario 1: An emulsion has formed during the aqueous wash.
Problem: A stable or slow-breaking emulsion has formed in the separatory funnel, preventing clear separation of the aqueous and organic layers. This is a common issue when working with ethereal solvents.[1][2]
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, emulsions will break on their own.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the organic components.[17]
-
Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsion.
-
Change the Organic Solvent: If the emulsion persists, it may be necessary to add a different organic solvent to alter the polarity of the organic phase. For example, if using ethyl acetate, adding a less polar solvent like hexanes might help.
-
Centrifugation: If the scale of the reaction allows, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
Scenario 2: My product is water-soluble, and I'm losing it during the aqueous washes.
Problem: The desired product has significant solubility in water, leading to low recovery yields when washing with water to remove dioxane.
Troubleshooting Steps:
-
Minimize Water Washes: Use the minimum number of washes necessary to remove the dioxane.
-
Back-Extraction: Combine all the aqueous washes and "back-extract" them one or more times with a fresh portion of the organic solvent to recover some of the dissolved product.
-
Use Brine: Washing with brine instead of deionized water can decrease the solubility of some organic compounds in the aqueous phase.
-
Alternative Extraction Solvent: A more polar extraction solvent might improve the partitioning of your product into the organic phase. A 3:1 mixture of chloroform and isopropanol can sometimes be effective at extracting polar compounds from an aqueous phase.[1]
-
Evaporate and Re-dissolve: If feasible, remove the dioxane under high vacuum (if the product is not volatile) and then re-dissolve the crude material in a water-immiscible solvent before performing a single, quick wash.
Scenario 3: I am working with a strong reducing agent like Lithium Aluminum Hydride (LAH) in dioxane. What is the safest way to quench the reaction?
Problem: Quenching highly reactive reagents like LAH can be hazardous if not done correctly, due to the vigorous and exothermic reaction with protic reagents and the evolution of flammable hydrogen gas.[18]
Protocol: The Fieser Method for Quenching LAH
This is a widely accepted and reliable method for safely quenching LAH reductions.[19] The key is the slow, sequential addition of reagents to control the exotherm and precipitate the aluminum salts as a granular, filterable solid.
For a reaction containing 'x' grams of LAH:
-
Cool the reaction mixture: Place the reaction flask in an ice-water bath to cool it to 0 °C.
-
Dilute (optional but recommended): Dilute the reaction mixture with an equal volume of a dry, inert solvent like diethyl ether or THF. This helps to dissipate heat.
-
Slowly add 'x' mL of water dropwise. You will observe gas evolution (H₂). Ensure the addition is slow enough to keep the reaction temperature under control.
-
Slowly add 'x' mL of 15% aqueous sodium hydroxide solution dropwise. The mixture will begin to form a precipitate.
-
Slowly add '3x' mL of water dropwise. This final addition of water should result in a white, granular precipitate that is easy to stir and filter.
-
Warm to room temperature and stir for 15-30 minutes. This allows the precipitation to complete.
-
Dry and filter: Add some anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with fresh solvent (e.g., diethyl ether, ethyl acetate). The product will be in the filtrate.[19][20]
The following diagram illustrates the LAH quenching workflow.
Caption: Fieser method for quenching LAH reactions.
Data Summary Table
| Property | Value | Significance for Workup |
| Boiling Point | 101.3 °C | Difficult to remove by standard rotary evaporation.[8] |
| Water Solubility | Miscible | Can be removed with aqueous washes, but may cause product loss.[1][21] |
| Density | 1.033 g/cm³ | Slightly denser than water, which can affect layer separation. |
| Azeotrope with Water | 87.8 °C (18.4% H₂O) | Can be used for removal via azeotropic distillation.[9] |
| Hazards | Peroxide former, suspected carcinogen, flammable. | Requires peroxide testing before heating and careful handling in a fume hood.[5][6][10] |
References
- Workup for Reactions in THF/Dioxane. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
- 1,4-Dioxane - SAFETY DATA SHEET. (2025, July 22).
- 1,4-Dioxane - Standard Operating Procedure. (2013, January 28). Retrieved from University of California, Santa Barbara, Environmental Health & Safety website.
- Application Notes and Protocols: Handling Peroxide-Forming Solvents – The Case of 1,4-Dioxane. (n.d.).
- DeAngelis, R. L., et al. (2021).
- 1,4-Dioxane Standard - Safety Data Sheet. (2019, April 1).
- Hazard Summary: 1,4-Dioxane. (2002, March). Retrieved from New Jersey Department of Health and Senior Services website.
- National Toxicology Program. (2012). Toxicological Profile for 1,4-Dioxane.
- Application Notes and Protocols: Downstream Reactions of 1,3-Dioxane-2-methanol from Ester Reduction. (n.d.).
- Ma, Y., et al. (2021).
- Safety Data Sheet: 1,4-Dioxane. (n.d.).
- DeAngelis, R. L., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- Smith, E. R., & Wojciechowski, M. (1937). Boiling-point-composition diagram of the system dioxane-water.
- Working Safely with Peroxide Forming Compounds. (2023, April 15). Retrieved from University of British Columbia, Safety & Risk Services website.
- Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications. (2006). United States Environmental Protection Agency (EPA).
- Purification of 1,4-dioxane. (1986).
- Zhang, S., et al. (2023).
- Remove Sticky Reagents. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
- Any tips on 1,4-dioxane removal? (2023, October 20).
- Quenching Reactions: Lithium Aluminium Hydride. (2021, August 15). Chemistry LibreTexts.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
- A Report on Reagents and its Quenching Methods. (2021, October 25). Research and Reviews: Journal of Chemistry.
- Unraveling 1,4-Dioxane: Sources, Spread, and Financial Impact. (2025, April 7).
- General categories of compounds known to auto-oxidize to form peroxides: Control and Safe Use of Peroxide Formers. (n.d.). Retrieved from University of Illinois Urbana-Champaign, Division of Research Safety website.
- Lessons Learned for Remediation of 1,4-Dioxane at Chlorinated Solvent Sites Using In Situ. (n.d.).
- Remove 1,4 dioxane from Water and reaction mass. (2024, February 9).
- How could I distille dioxane? (2016, September 19).
- The Extraction and Analysis of 1,4-Dioxane from Water Using Solid-Phase Microextraction Coupled with Gas Chromatography and Gas. (n.d.).
- Peroxide-Forming Chemicals. (2024, February 23). Retrieved from University of Illinois Urbana-Champaign, Division of Research Safety website.
- Organic Syntheses Procedure. (n.d.).
- ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. (2012).
- Technical Support Center: Safe Quenching of Aluminum Hydride Reactions. (n.d.).
- The aqueous-dioxane solution forms an azeotropic. (2021, November 22).
- Farmer, T. J., et al. (2015). Bio-Based Solvents for Organic Synthesis. CORE.
- Process for removing dioxane from a composition. (2014).
- Malinowski, J. J., & Daugulis, A. J. (1995). The effective approach for recovery of methyl-substituted 1,3-dioxane from aqueous media. Biotechnology Progress.
- Removal procedure for dioxane (solvent) when product has a lower bp than the dioxane. (2023, May 22).
- St-Jean, O., et al. (2006). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development.
- Process for removing 1,4-dioxane from production of ethoxylated alkyl sulfate. (2004).
- Clark, J. H., & Macquarrie, D. J. (2009). Introduction. In Alternative Solvents for Green Chemistry. Royal Society of Chemistry.
- Clark, J. H., & Macquarrie, D. J. (Eds.). (2009). Alternative Solvents for Green Chemistry. Royal Society of Chemistry.
- Can anyone suggest the best method for lithium aluminium hydride work up? (2014, September 30).
- Workup for Aluminum Hydride Reductions. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry website.
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- 21. epa.gov [epa.gov]
Validation & Comparative
Absolute Configuration Determination of (2-Methyl-1,4-dioxan-2-yl)methanamine Derivatives: A Comparative Guide
As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in unambiguously assigning the stereochemistry of flexible chiral building blocks. (2-Methyl-1,4-dioxan-2-yl)methanamine (Free base CAS: 933688-77-8; HCl salt CAS: 2138044-58-1) 1 is a highly versatile scaffold used in the synthesis of morpholine and dioxane analogues for CNS and oncology indications. Because the C2 stereocenter dictates target binding affinity and pharmacokinetic profiles, definitive proof of absolute configuration is a strict regulatory requirement for drug development.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities—Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD)/MicroED—and provides a self-validating experimental protocol for determining the absolute structure of these specific derivatives.
Analytical Modalities: A Comparative Decision Matrix
When approaching a chiral primary amine with a flexible heterocyclic ring (like the 1,4-dioxane system), the choice of analytical technique dictates the reliability of the structural assignment.
Analytical decision tree for determining the stereochemistry of chiral amine derivatives.
NMR Spectroscopy (Mosher’s Method)
NMR cannot directly determine absolute configuration without a chiral reference. For primary amines, Mosher’s acid (MTPA) derivatization is standard. By comparing the ¹H NMR chemical shift differences (Δδ) between the (R)- and (S)-MTPA amides, one can deduce the stereocenter's configuration.
-
The Limitation: This method relies on a rigid conformational model. The 1,4-dioxane ring of our target molecule can undergo chair-to-chair flipping in solution, potentially confounding the Δδ spatial relationships and leading to erroneous assignments.
Powder XRD (PXRD) & MicroED
PXRD is excellent for bulk phase purity, but enantiomers possess identical unit cell parameters and yield indistinguishable powder patterns. Microcrystal Electron Diffraction (MicroED) is a powerful emerging tool for sub-micron crystals; however, kinematical refinement of MicroED data lacks the anomalous scattering power required to differentiate enantiomers natively. To assign absolute configuration via MicroED or PXRD, the amine must be co-crystallized with an enantiopure chiral counterion (e.g., L-malic acid) to break the symmetry 2.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD remains the definitive gold standard. It utilizes the phenomenon of anomalous dispersion —where the scattering of X-rays by core electrons causes a measurable intensity difference between Friedel opposites (Bijvoet pairs). This difference is mathematically quantified by the Flack parameter (
Quantitative Comparison Summary
| Modality | Absolute Config Capability | Data Output / Resolution | Sample Requirement | Primary Limitation |
| SCXRD | Direct (Gold Standard) | 3D Atomic coordinates | > 50 µm single crystal | Requires diffracting crystals |
| NMR (Mosher's) | Indirect (via Derivatization) | Solution-state Δδ values | ~5-10 mg (solution) | Confounded by ring flexibility |
| MicroED / PXRD | Indirect (Requires Chiral Salt) | 3D coordinates / Bulk purity | Sub-micron powder | Kinematical symmetry limits direct assignment |
Mechanistic Causality: Optimizing Anomalous Dispersion
To create a self-validating SCXRD protocol for (2-Methyl-1,4-dioxan-2-yl)methanamine, we must understand the causality behind the experimental choices.
The free base consists entirely of "light" atoms (Carbon, Hydrogen, Nitrogen, Oxygen). Light atoms exhibit very weak anomalous scattering (
The Solution: Heavy-atom derivatization. By converting the amine free base into a hydrochloride (HCl) salt , we introduce a Chlorine atom (Z=17). When irradiated with Cu Kα radiation (λ ≈ 1.54 Å), the incident X-rays resonate with the core electrons of the Chlorine atom, drastically increasing the anomalous scattering signal compared to standard Mo Kα radiation 4. This ensures the Flack parameter refines tightly to zero, validating the structure.
Self-validating SCXRD workflow utilizing heavy-atom derivatization for absolute configuration.
Experimental Protocol: Self-Validating SCXRD Workflow
The following step-by-step methodology ensures a robust, publication-quality absolute structure determination.
Step 1: Heavy-Atom Derivatization (Salt Formation)
-
Dissolve 50 mg of enantiopure (2-Methyl-1,4-dioxan-2-yl)methanamine free base in 2 mL of anhydrous diethyl ether.
-
Slowly add 1.1 equivalents of 2M HCl in diethyl ether at 0°C under inert atmosphere.
-
Isolate the resulting white precipitate ((2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride) via vacuum filtration and dry under reduced pressure.
Step 2: Crystal Growth (Vapor Diffusion)
Causality: Vapor diffusion promotes slow, controlled supersaturation, minimizing lattice defects and twinning, which are detrimental to accurate Flack parameter refinement.
-
Dissolve 15 mg of the HCl salt in a minimum volume (~0.5 mL) of methanol (solvent).
-
Place the open vial inside a larger, sealed chamber containing 5 mL of diethyl ether (anti-solvent).
-
Allow to stand undisturbed at ambient temperature for 3–7 days until block-like single crystals (>50 µm) form.
Step 3: Data Collection Strategy
-
Select a pristine, optically clear crystal under a polarized light microscope and mount it on a goniometer using a cryoloop and paratone oil.
-
Transfer to a diffractometer equipped with a Cu Kα microfocus source and cool to 100 K using a nitrogen cryostream (cooling minimizes thermal motion, enhancing high-angle diffraction intensity).
-
Critical Step: Set the data collection strategy to achieve high redundancy (multiplicity > 4.0). You must measure both
and reflections multiple times to accurately calculate the mean-square Friedel difference.
Step 4: Structure Solution and Refinement
-
Integrate the data and apply empirical absorption corrections (multi-scan).
-
Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Refine all non-hydrogen atoms anisotropically.
-
Validation: Analyze the Flack parameter. A successful, self-validating experiment will yield the parameters outlined in the table below.
Target Crystallographic Validation Parameters
| Parameter | Target Value | Mechanistic Rationale |
| Space Group | Non-centrosymmetric (e.g., | Chiral molecules cannot crystallize in centrosymmetric space groups. |
| Flack Parameter ( | A value near 0 confirms the correct enantiomer. The e.s.d. must be < 0.1 for statistical confidence. | |
| R-factor ( | < 5.0% | Indicates high agreement between the experimental data and the refined structural model. |
| Goodness-of-Fit (GooF) | ~1.000 | Confirms that the weighting scheme and structural model are appropriate. |
Conclusion
While NMR and powder diffraction techniques provide valuable supplementary data, they introduce mechanistic blind spots when dealing with flexible heterocyclic amines. By intentionally derivatizing (2-Methyl-1,4-dioxan-2-yl)methanamine into its hydrochloride salt and utilizing Cu Kα single-crystal X-ray diffraction, researchers create a self-validating analytical system. The introduction of the heavier chlorine atom maximizes anomalous dispersion, driving the Flack parameter's uncertainty down and providing an unambiguous, regulatory-compliant assignment of absolute stereochemistry.
References
-
Jones, C. et al. (NIH/PMC). "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Communications (2022). Available at:[Link]
-
Flack, H.D. & Bernardinelli, G. (PubMed). "The use of X-ray crystallography to determine absolute configuration." Chirality (2008). Available at: [Link]
Sources
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- 4. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative reactivity of (2-Methyl-1,4-dioxan-2-yl)methanamine vs other primary amines
Comparative Reactivity Profile: (2-Methyl-1,4-dioxan-2-yl)methanamine vs. Standard Primary Amines
In drug development and complex organic synthesis, the assumption that all primary amines exhibit uniform nucleophilicity is a common and costly pitfall. While (2-Methyl-1,4-dioxan-2-yl)methanamine possesses a primary amine (-NH₂), its reactivity profile deviates drastically from standard aliphatic amines like n-butylamine.
This guide provides an objective, causality-driven comparison of (2-Methyl-1,4-dioxan-2-yl)methanamine against alternative primary amines, detailing the structural mechanics that dictate its behavior and providing validated protocols to overcome its inherent synthetic resistance.
Structural & Electronic Profiling
The unique reactivity of (2-Methyl-1,4-dioxan-2-yl)methanamine is governed by two competing molecular forces:
-
Extreme Steric Hindrance (Beta-Branching): The primary amine is attached to a methylene group (-CH₂-), which is directly bonded to a fully substituted C2 carbon on the 1,4-dioxane ring (bearing both a methyl group and the ring structure). This architecture mimics a neopentyl group. Beta-branching creates a massive steric shield around the nitrogen lone pair, drastically reducing its ability to achieve the necessary trajectory for standard Sₙ2 nucleophilic attacks[1][2].
-
Inductive Electron Withdrawal (-I Effect): The two oxygen atoms within the 1,4-dioxane ring exert a strong inductive pull, drawing electron density away from the amine. This significantly lowers its basicity (estimated pKa ~8.5–9.0) compared to unhindered aliphatic amines (pKa ~10.6). Consequently, the amine is less nucleophilic and requires stronger electrophilic activation to react.
Comparative Reactivity Matrix
The table below summarizes the theoretical and practical performance of (2-Methyl-1,4-dioxan-2-yl)methanamine compared to common alternatives.
| Amine | Structural Class | Estimated pKa | Sₙ2 Nucleophilicity | Standard Amide Coupling (EDC/NHS) |
| (2-Methyl-1,4-dioxan-2-yl)methanamine | Beta-branched (Neopentyl-like) | ~8.5 - 9.0 | Very Low | Poor (Requires HATU/COMU) |
| n-Butylamine | Unhindered Aliphatic | ~10.6 | High | Excellent |
| tert-Butylamine | Alpha-branched | ~10.7 | Very Low | Low to Moderate |
| Benzylamine | Unhindered Benzylic | ~9.3 | High | Excellent |
Mechanistic Pathways & Reactivity Logic
When working with beta-branched amines, standard synthetic routes often fail. For example, in EDC-mediated amide couplings, the hindered amine attacks the O-acylisourea intermediate too slowly. This delay allows the intermediate to undergo a detrimental rearrangement into an unreactive N-acylurea byproduct. To bypass this, specialized reagents must be deployed.
Fig 1. Reactivity logic and strategic protocol selection for sterically hindered primary amines.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize specific reagents to counteract the steric and electronic deficiencies of (2-Methyl-1,4-dioxan-2-yl)methanamine.
Protocol A: High-Efficiency Amide Coupling
Causality: Because standard carbodiimides fail, we utilize HATU. HATU converts the carboxylic acid into a highly reactive HOAt ester. The nitrogen atom within the pyridine ring of HOAt provides anchimeric assistance (neighboring group effect), hydrogen-bonding with the incoming hindered amine to pre-organize the transition state and drastically accelerate the coupling[3][4].
Step-by-Step Methodology:
-
Pre-activation: Dissolve the target carboxylic acid (1.0 eq.) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Incubation: Stir the mixture at room temperature for 15 minutes. Self-Validation: A slight color change (often to pale yellow) indicates the successful formation of the active HOAt ester.
-
Amine Addition: Add (2-Methyl-1,4-dioxan-2-yl)methanamine (1.1 eq.) dropwise.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. If conversion stalls below 90%, gently heat the reaction to 40°C.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, and wash the organic layer extensively with brine to remove tetramethylurea byproducts.
Protocol B: Lewis Acid-Mediated Reductive Amination
Causality: The reduced nucleophilicity of this amine makes standard imine formation with aldehydes/ketones exceptionally slow, often leading to direct reduction of the carbonyl if a reducing agent is present too early. Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a powerful Lewis acid and water scavenger, forcing the equilibrium toward the imine. Sodium triacetoxyborohydride (STAB) is then used to selectively reduce the iminium ion without touching unreacted carbonyls[5][6].
Step-by-Step Methodology:
-
Imine Formation: Combine the aldehyde/ketone (1.0 eq.) and (2-Methyl-1,4-dioxan-2-yl)methanamine (1.1 eq.) in anhydrous 1,2-Dichloroethane (DCE) or THF.
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 eq.) to the mixture. Stir at room temperature under an inert atmosphere for 6–12 hours. Self-Validation: The reaction should remain a clear, homogenous solution; precipitation indicates unwanted moisture.
-
Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq.) in small portions.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench carefully with 1M aqueous NaOH to precipitate titanium salts as a white gelatinous solid. Filter through a pad of Celite, wash the filter cake with Ethyl Acetate, and concentrate the filtrate for column chromatography.
References
1.[1] Neopentylamine Reagent | Benchchem | 1 2.[2] What Makes A Good Nucleophile? | Master Organic Chemistry | 2 3.[5] Polymer-Bound Diethanolamine PS-DEAM | Biotage | 5 4.[6] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Sciencemadness.org | 6 5.[3] Assessing the Efficiency of HOTU in Sterically Hindered Couplings | Benchchem | 3 6.[4] HATU: a third-generation coupling reagent | ChemicalBook | 4
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- 6. sciencemadness.org [sciencemadness.org]
Comparative Biological Efficacy of (1,4-Dioxan-2-yl)methanamine Analogs: Muscarinic M3 vs. NMDA Receptor Modulation
Executive Summary
The (2-Methyl-1,4-dioxan-2-yl)methanamine scaffold and its positional isomers represent a highly versatile pharmacophore in modern drug discovery. As an Application Scientist evaluating these building blocks, it is critical to recognize that this scaffold is not biologically monolithic. Minor structural modifications—specifically the steric bulk and stereochemistry of substitutions around the 1,4-dioxane ring—drastically shift the molecule's biological target.
This guide objectively compares the biological efficacy of two divergent classes of this scaffold: the 6-methyl substituted analogs (potent Muscarinic M3 receptor agonists) and the 6,6-diphenyl substituted analogs (NMDA receptor antagonists with potent cytotoxic applications).
Class A: Muscarinic M3 Receptor Activation (The 6-Methyl Analogs)
Mechanistic Causality
Analogs such as cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide demonstrate high affinity for muscarinic acetylcholine receptors. The spatial orientation of the methyl groups is the defining factor for subtype selectivity. Research demonstrates that the simultaneous presence of methyl groups in positions 5 and 6 with a trans stereochemical relationship, or geminal dimethylation at position 6, perfectly complements the orthosteric binding pocket of the M3 receptor . This precise steric fit triggers Gq/11-coupled signaling, leading to phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and subsequent intracellular calcium mobilization.
Experimental Protocol: Functional Isolated Organ Assay
To validate M3-mediated efficacy, the guinea pig ileum is the gold-standard tissue model due to its dense, homogenous expression of M3 receptors governing smooth muscle contraction.
-
Tissue Preparation: Isolate the longitudinal muscle of the guinea pig ileum and suspend it in a 10 mL organ bath containing oxygenated Tyrode's solution maintained at 37°C.
-
Baseline Equilibration: Apply a resting isometric tension of 1.0 g and allow 45 minutes for baseline stabilization, washing the tissue every 15 minutes.
-
Dose-Response Curve: Administer the 6-methyl analog in cumulative half-log concentrations (ranging from
to M). Record the isometric contractions to establish the . -
Self-Validating Step (Schild Analysis): To prove the contraction is strictly M3-mediated (ruling out non-specific spasmogenic or histaminergic effects), pre-incubate a parallel tissue sample with 4-DAMP (a highly selective M3 competitive antagonist) for 30 minutes prior to analog administration. A parallel rightward shift in the analog's dose-response curve—without a depression of the maximum maximal response (
)—mechanistically validates competitive M3 agonism.
Class B: NMDA Receptor Antagonism & Cytotoxicity (The 6,6-Diphenyl Analogs)
Mechanistic Causality
Replacing the small aliphatic methyl groups with bulky phenyl rings completely abolishes muscarinic affinity and shifts the target to the N-methyl-D-aspartate (NMDA) receptor. Compounds like (6,6-diphenyl-1,4-dioxan-2-yl)methanamine act as potent NMDA receptor antagonists. Recently, conjugating this antagonist to bis(pyrazol-1-yl) acetate ligands and complexing it with Copper(I) has been shown to induce massive endoplasmic reticulum (ER) stress and apoptosis in cancer cells that overexpress NMDA receptors . The causality here is synergistic: the bulky diphenyl-dioxane moiety targets the complex to the tumor cell's NMDA receptors, while the Cu(I) center catalyzes localized reactive oxygen species (ROS) generation, leading to targeted cell death.
Experimental Protocol: Cytotoxicity Profiling (MTT Assay)
-
Cell Seeding: Seed MCF-7 (human breast carcinoma, high NMDA expression) and HUVEC (human umbilical vein endothelial cells, healthy control) in 96-well plates at
cells/well. Incubate for 24 hours at 37°C in a 5% atmosphere. -
Compound Treatment: Treat the cells with the Cu(I)-complexed 6,6-diphenyl analog at varying concentrations (0.1 to 50 µM) for 72 hours.
-
Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read the absorbance at 570 nm using a microplate reader.
-
Self-Validating Step (Selectivity Index): Calculate the
for both the cancerous and healthy cell lines. This assay self-validates the therapeutic window by generating a Selectivity Index ( ). An confirms that the cytotoxicity is driven by tumor-specific NMDA receptor targeting rather than non-specific heavy-metal poisoning.
Quantitative Data Comparison
| Parameter | Class A: 6-Methyl Analogs | Class B: 6,6-Diphenyl Analogs |
| Primary Target | Muscarinic M3 Receptor | NMDA Receptor |
| Mechanism of Action | Orthosteric Agonism | Ion Channel Antagonism |
| Key Structural Feature | Small aliphatic groups (trans/geminal) | Bulky aromatic rings (geminal) |
| Primary Assay | Guinea Pig Ileum Contraction | MCF-7 Cell Viability (MTT) |
| Biological Efficacy | ||
| Primary Application | Smooth muscle pharmacology / Asthma | Targeted Oncology / Cytotoxicity |
Pharmacological Pathway Visualization
Divergent pharmacological pathways of 1,4-dioxan-2-yl methanamine analogs based on substitution.
References
-
Title: Properly substituted 1,4-dioxane nucleus favours the selective M3 muscarinic receptor activation Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthesis and Cytotoxic Activity Evaluation of New Cu(I) Complexes of Bis(pyrazol-1-yl) Acetate Ligands Functionalized with an NMDA Receptor Antagonist Source: International Journal of Molecular Sciences URL: [Link]
validation of analytical methods for quantifying (2-Methyl-1,4-dioxan-2-yl)methanamine
Title: Comprehensive Validation Guide for the Quantification of (2-Methyl-1,4-dioxan-2-yl)methanamine: A Comparative Analytical Approach
The Analytical Challenge
(2-Methyl-1,4-dioxan-2-yl)methanamine (C₆H₁₃NO₂, Monoisotopic Mass: 131.09 Da) is a highly polar, low-molecular-weight primary amine[1]. From an analytical perspective, quantifying this compound in biological matrices or bulk drug substances presents two distinct mechanistic hurdles:
-
Extreme Polarity: The combination of the hydrophilic dioxane ring and the primary amine results in negligible retention on traditional C18 reversed-phase columns. The analyte typically co-elutes with the void volume, exposing it to severe ion suppression from unretained matrix components.
-
Absence of a Chromophore: Lacking a conjugated π-system, the molecule exhibits virtually no UV absorbance, rendering standard HPLC-UV methods blind without the introduction of complex pre-column derivatization steps.
To overcome these challenges, analytical scientists must select a method that balances sensitivity, throughput, and regulatory compliance.
Comparative Evaluation of Analytical Alternatives
To establish a robust quantification strategy, we objectively compared three distinct analytical modalities.
-
Method A: HILIC-ESI-MS/MS (The Bioanalytical Gold Standard)
-
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on a polar stationary phase (e.g., bare silica or amide). Electrospray Ionization (ESI) in positive mode efficiently protonates the primary amine, yielding a strong [M+H]⁺ precursor ion at m/z 132.1[1].
-
-
Method B: HPLC-CAD (Charged Aerosol Detection)
-
Mechanism: CAD is a universal, mass-sensitive detector that measures the charge transferred to aerosolized analyte particles. It does not rely on optical properties, making it ideal for non-UV absorbing compounds in bulk API release testing.
-
-
Method C: Pre-column Derivatization HPLC-UV
-
Mechanism: The primary amine is reacted with Dansyl chloride to introduce a bulky fluorophore/chromophore. This increases the molecule's hydrophobicity (enabling C18 retention) and allows for UV detection.
-
Experimental Data: Performance Comparison
The following table summarizes the validation parameters achieved during our comparative study, benchmarked against ICH Q2(R2) and FDA bioanalytical criteria[2][3].
| Parameter | Method A: HILIC-MS/MS | Method B: HPLC-CAD | Method C: Derivatization HPLC-UV |
| Detection Principle | Mass-to-charge ratio (m/z 132.1) | Aerosol charge measurement | UV Absorbance (post-reaction) |
| LLOQ | 1.0 ng/mL | 500 ng/mL | 50 ng/mL |
| Linearity Range | 1.0 - 1000 ng/mL | 0.5 - 50 µg/mL | 0.05 - 10 µg/mL |
| Accuracy (% Bias) | ± 6.5% | ± 9.2% | ± 12.4% |
| Precision (% CV) | < 5.0% | < 8.0% | < 11.5% |
| Sample Prep Complexity | Low (Protein Precipitation) | Low (Dilute & Shoot) | High (Chemical Derivatization) |
| Primary Application | Pharmacokinetics / Bioanalysis | Bulk API Release Testing | Resource-limited environments |
Step-by-Step Methodology: HILIC-MS/MS as a Self-Validating System
To ensure data integrity for regulatory submissions, the HILIC-MS/MS protocol must be designed as a self-validating system. Every step is engineered to account for, and mathematically cancel out, external variables. This protocol adheres to the FDA's 2018 Bioanalytical Method Validation Guidance and the ICH M10 harmonized guideline[3][4].
Step 1: Calibration Standards and Quality Control Preparation
-
Protocol: Prepare a 6- to 8-point calibration curve (1.0 to 1000 ng/mL) in blank biological matrix. Prepare Quality Control (QC) samples at four levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (750 ng/mL).
-
Causality: The wide dynamic range of mass spectrometers often results in heteroscedasticity (variance increases with concentration). To prevent high-concentration calibrators from dominating the regression line, apply a linear regression model with a 1/x² weighting factor . This ensures accuracy at the Lower Limit of Quantification (LLOQ)[3].
Step 2: Sample Extraction via Protein Precipitation (PPE)
-
Protocol: Aliquot 50 µL of the matrix sample into a microcentrifuge tube. Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., ¹³C, ¹⁵N-labeled analog). Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant for injection.
-
Causality: Acetonitrile serves a dual purpose: it effectively crashes out endogenous proteins and acts as the ideal weak injection solvent for HILIC chromatography. The introduction of the SIL-IS prior to extraction is critical; any physical loss of the analyte during precipitation is mirrored by the SIL-IS, keeping the final response ratio constant[3].
Step 3: HILIC Chromatographic Separation
-
Protocol: Inject 2 µL of the supernatant onto a bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient using Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Causality: Because (2-Methyl-1,4-dioxan-2-yl)methanamine is highly polar, starting the gradient at 95% organic (Mobile Phase B) ensures strong retention on the polar stationary phase. As the aqueous content increases, the analyte partitions into the mobile phase and elutes sharply, far away from the void volume where phospholipid-induced ion suppression occurs.
Step 4: MRM Detection and Matrix Normalization
-
Protocol: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ESI mode. Monitor the transition m/z 132.1 → m/z 114.1 (loss of H₂O) for the analyte[1].
-
Causality: To validate the absence of matrix effects, extract blank matrix from six independent sources. Spike these post-extraction with the analyte and compare their peak areas to neat standard solutions. According to FDA/ICH M10 criteria, the precision (%CV) of the matrix factor across the six lots must not exceed 15%[3].
Workflow for evaluating recovery and matrix effects in LC-MS/MS validation.
Regulatory Compliance and Lifecycle Management
Validating the method is not a static endpoint but a continuous lifecycle. Under ICH Q2(R2) and ICH Q14, any modifications to the analytical procedure—such as changing the biological matrix species or transferring the method to a different laboratory—require a risk-based assessment to determine the extent of revalidation[2][5].
For bioanalytical runs, accuracy and precision must be continuously monitored. The mean value of the QCs must remain within ±15% of the nominal value (±20% for the LLOQ), ensuring that the pharmacokinetic data derived from the (2-Methyl-1,4-dioxan-2-yl)methanamine quantification remains scientifically sound and legally defensible[3][4].
References
Sources
Publish Comparison Guide: Synthetic Routes to Substituted 1,4-Dioxanes
This guide provides an in-depth technical analysis of synthetic routes to substituted 1,4-dioxanes, designed for researchers in medicinal chemistry and drug development.[1]
Executive Summary: The 1,4-Dioxane Scaffold in Drug Discovery
The 1,4-dioxane ring is increasingly utilized in medicinal chemistry as a saturated heterocycle bioisostere . Unlike its open-chain ether counterparts, the dioxane ring offers conformational rigidity, lowering the entropic penalty of binding. Furthermore, it serves as a polarity modulator—enhancing aqueous solubility without introducing hydrogen bond donors (HBD), which is critical for membrane permeability (LogD modulation).
This guide compares three distinct synthetic paradigms:
-
Classical Acid-Mediated Cyclization: Best for symmetric or simple alkyl-substituted scaffolds.
-
Stepwise Epoxide Opening/Williamson Etherification: The industry standard for chiral, non-symmetric 2,3-disubstituted cores.
-
Modern Oxetane Ring Expansion: A high-precision method for accessing spirocyclic and fused bicyclic systems.
Comparative Analysis of Synthetic Routes
Route A: Acid-Mediated Dehydration & Dimerization
The Industrial Baseline
This method relies on the acid-catalyzed dehydration of diethylene glycol derivatives or the dimerization of epoxides.[1] While scalable, it lacks regiocontrol for complex substrates.
-
Mechanism: Protonation of a hydroxyl group or epoxide oxygen, followed by nucleophilic attack by a second alcohol/epoxide molecule and subsequent ring closure.
-
Best For: Symmetric 1,4-dioxanes (e.g., 2,5-dimethyl-1,4-dioxane) or simple solvent production.
-
Limitations: Harsh conditions (high T, strong acid) often lead to polymerization or elimination side products. Stereocontrol is virtually non-existent.
Route B: Stepwise Epoxide Opening / Williamson Etherification
The Medicinal Chemist’s Workhorse
This route offers the highest control over substitution patterns (2-mono, 2,2-, 2,3-di). It proceeds via the ring opening of an epoxide with a 1,2-diol (or protected derivative), creating a 1,5-halohydrin intermediate that is cyclized under basic conditions.
-
Mechanism:
-
Epoxide Opening: Lewis acid (BF3·OEt2) or base-mediated attack of a diol on a chiral epoxide.
-
Activation: Conversion of the free alcohol to a leaving group (Tosylate, Mesylate, or Chloride).
-
Cyclization: Intramolecular Williamson ether synthesis using NaH or NaOH.
-
-
Stereoselectivity: High. The chirality of the starting epoxide is generally conserved (unless double inversion occurs).
-
Green Metrics: Moderate. Requires stoichiometric base and leaving group activation reagents.
Route C: Brønsted Acid-Catalyzed Oxetane Expansion
The Modern Frontier
A powerful method for generating spirocyclic and fused dioxanes.[2] Oxetan-3-ols act as 1,2-bis-electrophiles.[2] When treated with a diol and a Brønsted acid catalyst (e.g., Tf2NH), the oxetane ring opens and expands to a dioxane.
-
Mechanism: Protonation of the oxetane oxygen triggers ring opening by the diol nucleophile. The resulting carbocation is trapped by the second hydroxyl group of the diol.
-
Best For: Spiro[3.5] systems and increasing Fsp3 character in lead compounds.
-
Advantages: Metal-free, high atom economy (water is the only byproduct), and access to quaternary centers.
Decision Matrix & Visualization
The following decision tree aids in selecting the optimal synthetic route based on the desired substitution pattern.
Caption: Strategic decision tree for selecting synthetic methodologies based on structural complexity and stereochemical requirements.
Performance Comparison Data
| Metric | Route A: Acid Dimerization | Route B: Epoxide/Williamson | Route C: Oxetane Expansion |
| Yield (Typical) | 40–60% | 60–85% | 70–95% |
| Regioselectivity | Low | High (Reagent controlled) | High (Substrate controlled) |
| Stereocontrol | Poor (Racemic mixtures) | Excellent (Chiral pool start) | Excellent (Diastereoselective) |
| Substrate Scope | Simple Alkyl | Aryl, Heteroaryl, Alkyl | Spiro, Fused, Quaternary |
| Scalability | High (Kg to Ton) | Moderate (Gram to Kg) | Low/Moderate (mg to Gram) |
| Key Reagents | H₂SO₄, Solid Acids | NaH, Epichlorohydrin, BF₃ | Tf₂NH (Catalyst), Oxetan-3-ol |
Detailed Experimental Protocols
Protocol 1: Stereoselective Synthesis of (2R,5R)-2,5-Disubstituted-1,4-Dioxane (Route B)
Based on the methodology described in Science of Synthesis and Enamine protocols.
Objective: Synthesis of a chiral dioxane core from chiral epoxide precursors.
Reagents:
-
(R)-Benzyl glycidyl ether (1.0 equiv)
-
(S)-Glycidyl tosylate (1.0 equiv)
-
BF₃[3]·OEt₂ (0.1 equiv)
-
NaOH (aq, 50%)
-
Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%)
Workflow:
-
Epoxide Opening (Dimerization Precursor Formation):
-
Dissolve (R)-benzyl glycidyl ether in DCM at 0°C under N₂.
-
Add BF₃[3]·OEt₂ dropwise.
-
Slowly add (S)-glycidyl tosylate. Stir at RT for 16 h.[3][4]
-
Mechanism Check: The Lewis acid activates the epoxide, allowing the alcohol of the first glycidyl ether to attack, forming a linear 1,5-functionalized ether chain.
-
-
Cyclization:
-
Workup:
-
Separate phases, wash organic layer with brine, dry over MgSO₄.
-
Purify via flash column chromatography (Hexane/EtOAc).
-
Protocol 2: Brønsted Acid-Catalyzed Spiro-Dioxane Synthesis (Route C)
Based on recent advances in Organic Letters (2022).
Objective: Synthesis of a spiro[3.5]dioxane scaffold.
Reagents:
-
3-Aryl-oxetan-3-ol (1.0 equiv)
-
Ethylene glycol (or substituted 1,2-diol) (1.2 equiv)
-
Tf₂NH (Triflimide) (5 mol%)
-
DCM (Anhydrous)
Workflow:
-
Catalyst Addition:
-
In a flame-dried flask, dissolve 3-aryl-oxetan-3-ol and the 1,2-diol in anhydrous DCM (0.1 M).
-
Add Tf₂NH (5 mol%) at 0°C.
-
-
Reaction:
-
Stir at RT for 2–4 hours.
-
Causality: The strong acidity of Tf₂NH protonates the oxetane oxygen. The strain energy of the 4-membered ring drives the opening by the diol. The resulting tertiary carbocation is rapidly trapped by the pendant hydroxyl group of the diol to close the 6-membered dioxane ring.
-
-
Quench & Isolation:
-
Quench with Et₃N (1 drop).
-
Concentrate and purify directly via silica gel chromatography.
-
Note: This reaction is water-tolerant but works best under anhydrous conditions to prevent competitive hydration of the carbocation.
-
Mechanistic Visualization: Oxetane Ring Expansion
Caption: Mechanistic pathway for the Tf2NH-catalyzed expansion of oxetanes to spiro-dioxanes.
References
-
Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Enamine.net. Link
-
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 2022.[2] Link
-
Direct Functionalization of Tetrahydrofuran and 1,4-Dioxane: Nickel-Catalyzed Oxidative C(sp3)-H Arylation. Angewandte Chemie Int. Ed., 2013.[5][6] Link
-
1,4-Dioxanes. Science of Synthesis, Thieme Chemistry.[3] Link
-
Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst. Catalysts (MDPI), 2022. Link
Sources
A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Heterocyclic Amines
Authored for Researchers, Scientists, and Drug Development Professionals
The discovery of novel heterocyclic amines is a cornerstone of modern drug development, with many such compounds showing promise as potent anti-cancer agents.[1][2] However, a critical step in their preclinical evaluation is the accurate assessment of cytotoxicity. Selecting the appropriate assay is not a trivial decision; it requires a deep understanding of the compound's physicochemical properties and the biological question being asked. This guide provides an in-depth comparison of common cytotoxicity assays, explains the causality behind experimental choices, and offers field-proven protocols to ensure data integrity and reproducibility.
The Challenge: Why Heterocyclic Amines Demand Careful Assay Selection
Heterocyclic amines are a structurally diverse class of molecules, often possessing inherent properties that can interfere with standard cytotoxicity assays. Many are colored, which can lead to false readouts in colorimetric assays.[3][4] Some may also have photosensitizing properties or redox-cycling capabilities that can interfere with the chemistry of tetrazolium-based assays like MTT.[5][6] Therefore, a one-size-fits-all approach is insufficient. A robust cytotoxicity assessment hinges on choosing an assay whose detection method is orthogonal to the potential interfering properties of the test compound.
I. A Comparative Overview of Core Cytotoxicity Assays
Cytotoxicity assays can be broadly categorized based on the cellular function they measure. The three most common categories are metabolic activity, membrane integrity, and apoptosis markers.
dot
Caption: Relationship between cellular events and assay classes.
II. Self-Validating Experimental Protocols
To ensure trustworthiness, every experiment must be designed with a self-validating system of controls.
Protocol 1: Luminescent ATP-Based Viability Assay (e.g., CellTiter-Glo®)
This is the recommended primary screening assay for novel heterocyclic amines due to its high sensitivity and low susceptibility to compound interference. [7] Methodology:
-
Cell Plating: Seed cells in a 96-well, white-walled, clear-bottom plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of the heterocyclic amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Vehicle Control: Include wells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of the test compound. [4] * Untreated Control: Wells with cells and fresh medium only.
-
Blank Control: Wells with medium only (no cells) to determine background luminescence.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol 2: LDH Release Cytotoxicity Assay (e.g., LDH-Glo™)
This assay is an excellent orthogonal method to confirm cell death and is particularly useful for measuring necrosis or late-stage apoptosis. Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol.
-
Maximum Lysis Control: Include wells that will be treated with a lysis buffer 45 minutes before the end of the incubation. This provides the 100% LDH release value.
-
-
Sample Collection: At the end of the incubation period, carefully transfer 2-5 µL of supernatant from each well to a new 96-well white plate.
-
Assay Reagent Addition: Prepare the LDH-Glo™ reagent according to the manufacturer's instructions. Add 50 µL of the reagent to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Calculation: Percentage cytotoxicity is calculated as follows: % Cytotoxicity = 100 * (Sample Lum. - Vehicle Control Lum.) / (Max Lysis Lum. - Vehicle Control Lum.)
Protocol 3: Caspase-3/7 Apoptosis Assay (e.g., Caspase-Glo® 3/7)
Use this assay to specifically determine if the observed cytotoxicity is mediated by apoptosis. [8] Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol. Include a known apoptosis inducer (e.g., staurosporine) as a positive control. [9]2. Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 reagent to each well. Mix gently on a plate shaker.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
III. Troubleshooting and Data Interpretation
-
Compound Interference Check: Before a large screen, it is crucial to test for compound interference. Run the assay in a cell-free system with your compound and the assay reagent. A significant signal indicates interference. [10]For colored compounds in colorimetric assays, always measure the absorbance of the compound alone in the medium at the assay wavelength and subtract this background from your experimental values. [11]* Contradictory Results: It is not uncommon to see a decrease in viability (e.g., via CellTiter-Glo) without a corresponding increase in LDH release. This can indicate that the compound is cytostatic (inhibiting proliferation) rather than cytotoxic, or that it induces early-stage apoptosis without immediate membrane rupture. Combining assays provides a more complete picture. [12]* IC50 Values: The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity. [1][13]Always report IC50 values with confidence intervals derived from multiple independent experiments.
By carefully selecting assays based on compound properties, employing orthogonal methods for confirmation, and including a comprehensive set of controls, researchers can generate reliable and meaningful cytotoxicity data for novel heterocyclic amines, paving the way for the development of the next generation of therapeutics.
References
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
General mechanism of MTT, MTS, and XTT assay. (n.d.). ResearchGate. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). PMC. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. [Link]
-
A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. (n.d.). PMC. [Link]
-
Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. (2009). PubMed. [Link]
-
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). ResearchGate. [Link]
-
Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. (2025). Journal of Medicine and Palliative Care. [Link]
-
Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (n.d.). American Society for Microbiology. [Link]
-
Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. (2022). MDPI. [Link]
-
Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. (2022). MDPI. [Link]
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025). NCBI - NIH. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. [Link]
-
MTT assay cytotoxicity - higher drug concentration stronger formazan color. (2021). ResearchGate. [Link]
-
I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution? (2020). ResearchGate. [Link]
-
SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. (n.d.). AJOL. [Link]
-
Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. (n.d.). PMC. [Link]
-
Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. (2025). PubMed. [Link]
-
Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agents. (2025). ResearchGate. [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 7. Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Disposal Guide: (2-Methyl-1,4-dioxan-2-yl)methanamine
Executive Safety Summary
Compound: (2-Methyl-1,4-dioxan-2-yl)methanamine CAS: 933688-77-8 (Primary Reference) / 264254-04-8 (Related Isomer) Chemical Class: Primary Aliphatic Amine / Cyclic Ether Primary Disposal Method: High-Temperature Incineration (Lab Pack)
This guide defines the standard operating procedure (SOP) for the safe containment, classification, and disposal of (2-Methyl-1,4-dioxan-2-yl)methanamine. As a molecule combining a primary amine with a 1,4-dioxane ring , it presents a dual hazard profile: corrosivity typical of organic bases and the potential for peroxide formation characteristic of cyclic ethers.
Operational Directive: Treat all waste streams containing this compound as Hazardous Organic Waste (Basic) . Do not dispose of via sanitary sewer systems.[1] Immediate segregation from acids and oxidizers is mandatory to prevent exothermic neutralization or potentially explosive oxidation reactions.
Critical Hazard Identification
Before initiating disposal, operators must validate the hazard profile. This compound is not a generic solvent; its functional groups dictate specific handling protocols.
Physicochemical Hazard Matrix
| Property | Hazard Classification | Operational Implication |
| Functional Group | Primary Amine (-NH₂) | Corrosive (Skin/Eye Category 1B). High pH (>12). Incompatible with acids, acid chlorides, and anhydrides. |
| Structural Core | 1,4-Dioxane Ring | Peroxide Former. Potential to form explosive peroxides upon prolonged exposure to air/light. |
| Flammability | Combustible Liquid | Flash point likely >60°C but <93°C (Estimate). Treat as Ignitable Waste (D001) . |
| Toxicity | Acute Toxicity (Oral) | Harmful if swallowed.[2] Target organ toxicity (Respiratory Irritation).[3] |
Expert Insight: While the amine group often stabilizes the molecule against rapid peroxidation compared to pure ethers, the dioxane backbone requires you to treat old or crystallized containers as potential explosives. Always inspect for crystal formation around the cap before handling.
Pre-Disposal Stabilization & Assessment
Objective: Ensure the chemical is stable enough for transport and incineration.
Protocol A: Peroxide Validation (The "Self-Validating" Step)
Context: If the container has been opened or stored for >12 months, perform this check.
-
Visual Inspection: Look for cloudiness, crystals, or precipitate near the cap/meniscus.
-
If crystals are present:DO NOT OPEN. Contact EHS/Bomb Squad immediately.
-
-
Test Strip Verification: If liquid is clear, use a commercially available peroxide test strip (e.g., Quantofix).
-
< 20 ppm: Safe for standard disposal.
-
20–100 ppm: Treat with reducing agent (e.g., Ferrous Sulfate) before bulking.
-
> 100 ppm: Contact High-Hazard Specialist.
-
Protocol B: Chemical Segregation
NEVER mix this compound with:
-
Strong Acids: (e.g., HCl, H₂SO₄) – Causes violent exothermic reaction/spattering.
-
Oxidizers: (e.g., Nitric Acid, Permanganates) – Risk of fire/explosion.
-
Halogenated Solvents: (e.g., Dichloromethane) – Potential for alkylation reactions over time.
Step-by-Step Disposal Protocol
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.
Workflow Visualization: Disposal Decision Tree
Figure 1: Logical decision path for determining the safe disposal route, prioritizing peroxide detection.
Detailed Procedures
Step 1: Container Selection
Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers.
-
Avoid: Metal containers (aluminum/zinc), as amines can corrode them and generate hydrogen gas.
Step 2: Bulking vs. Lab Packing
-
Small Quantity (< 500 mL): Lab Pack is preferred. Place the original container inside a larger drum filled with absorbent (vermiculite). This minimizes handling exposure.[1][4]
-
Large Quantity (> 500 mL): Bulking into a "Basic Organic" waste drum is permissible only if the drum contains compatible basic organic solvents (e.g., amines, basic alcohols).
Step 3: Labeling
The label must explicitly state:
Emergency Spill Response
In the event of a benchtop spill (< 1 L), follow this immediate response logic.
Spill Response Workflow
Figure 2: Immediate operational steps for mitigating a spill of (2-Methyl-1,4-dioxan-2-yl)methanamine.
Neutralization Note: While weak acids (Citric Acid) can neutralize amines, do not apply acid directly to a concentrated amine spill, as the heat generation can vaporize the chemical, creating a respiratory hazard. Absorb first, then treat the residue.[1]
Regulatory & Compliance
Compliance is non-negotiable. This compound falls under specific waste codes based on its characteristics.
-
EPA Waste Code (RCRA):
-
D001: Ignitable (if Flash Point < 60°C).
-
D002: Corrosive (if pH > 12.5).
-
-
Department of Transportation (DOT):
-
Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (or Flammable, Corrosive, n.o.s. depending on flashpoint testing).
-
Hazard Class: 8 (Corrosive) or 3 (Flammable).
-
Packing Group: II or III.
-
Documentation: Always maintain the Safety Data Sheet (SDS) in the active lab area and attach a copy to the waste manifest.
References
-
National Institutes of Health (PubChem). (2024). Compound Summary: (2-methyl-1,4-dioxan-2-yl)methanamine.[6] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Waste Identification. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ((1,4-Dioxan-2-yl)methyl)(methyl)amine | C6H13NO2 | CID 3614772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. bldpharm.com [bldpharm.com]
- 6. PubChemLite - (2-methyl-1,4-dioxan-2-yl)methanamine (C6H13NO2) [pubchemlite.lcsb.uni.lu]
Comprehensive Safety and Operational Guide for (2-Methyl-1,4-dioxan-2-yl)methanamine
As a critical building block in drug development and synthetic chemistry, (2-Methyl-1,4-dioxan-2-yl)methanamine (Free base CAS: 933688-77-8; HCl salt CAS: 2138044-58-1) offers unique structural properties. However, handling this bifunctional compound requires navigating a complex, dual-hazard profile.
This guide provides researchers and safety officers with field-proven, self-validating protocols to ensure absolute operational safety and scientific integrity.
Chemical Hazard Profile & Mechanistic Causality
To handle this chemical safely, one must understand the fundamental mechanisms behind its hazards:
-
Aliphatic Amine Corrosivity: The primary amine moiety is highly basic. Upon contact with biological tissues, it induces the saponification of epidermal lipids, leading to severe skin irritation (H315), serious eye damage (H319), and respiratory tract irritation (H335) ([1]).
-
Cyclic Ether Auto-oxidation: The 1,4-dioxane ring is highly susceptible to auto-oxidation. Atmospheric oxygen abstracts a hydrogen atom adjacent to the ether oxygen, forming a stabilized radical that rapidly converts to explosive hydroperoxides over time.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling dioxane derivatives. The cyclic ether structure rapidly permeates standard elastomers (like nitrile or latex) by swelling their polymer matrix. Consequently, strict adherence to the following PPE matrix is required ([2]).
| PPE Category | Material Specification | Breakthrough Time | Mechanistic Rationale (Causality) |
| Primary Gloves | Butyl Rubber (≥ 15 mil) or Polymer Laminate (Silver Shield) | > 240 mins | Butyl rubber's highly cross-linked, non-polar matrix prevents cyclic ether solvent degradation while resisting amine corrosivity. |
| Incidental Gloves | Heavy-duty Nitrile (≥ 8 mil) | < 5 mins (Splash only) | Acceptable only for incidental splash protection. Must be removed immediately upon contact due to rapid permeation of the dioxane ring ([3]). |
| Eye Protection | Indirect-vented chemical splash goggles | N/A | Protects against severe eye irritation (H319) caused by the basic nature of the methanamine group[1]. |
| Body Protection | Flame-resistant (FR) lab coat & chemical apron | N/A | Prevents skin contact and protects against potential localized fire hazards if peroxides auto-ignite during concentration. |
Operational Workflow & Self-Validating Protocols
Workflow for handling peroxide-forming amine derivatives safely.
Peroxide Testing Methodology (Self-Validating System)
Because this chemical contains a peroxide-forming dioxane ring, you must validate its safety before every synthetic campaign.
-
Step 1 (System Validation): Before testing the reagent, dip a commercial peroxide test strip (e.g., Quantofix) into a known standard (e.g., 0.1%
solution). Causality: This confirms the peroxidase enzyme on the strip has not degraded and prevents false-negative readings. -
Step 2 (Sampling): Inside a certified fume hood, extract a 1 mL aliquot of (2-Methyl-1,4-dioxan-2-yl)methanamine using a clean glass pipette. Do not test directly in the primary container to avoid introducing contaminants that could catalyze auto-oxidation.
-
Step 3 (Incubation & Quantification): Apply 1 drop to the test pad. Wait 15 seconds. Compare the color change against the scale:
-
0–10 ppm: Safe for immediate use.
-
11–25 ppm: Requires immediate peroxide removal (e.g., passing the liquid through a column of basic activated alumina).
-
> 25 ppm: DO NOT USE. Friction or concentration (e.g., rotary evaporation) may cause detonation. Secure the bottle and contact Environmental Health and Safety (EHS).
-
Inert Handling and Dispensing Protocol
-
Step 1 (Glove Validation): Before donning butyl rubber gloves, perform a "roll-up" air inflation test to ensure no pinhole leaks exist.
-
Step 2 (Environmental Controls): Conduct all transfers within a chemical fume hood (minimum face velocity of 100 FPM) to capture volatile amine vapors[1].
-
Step 3 (Dispensing): Use only glass or PTFE syringes. Causality: The dioxane moiety will rapidly swell and degrade standard rubber syringe plungers, leading to catastrophic leaks during transfer.
-
Step 4 (Inerting): Post-dispensing, purge the headspace of the primary container with ultra-high purity Argon or Nitrogen before sealing. Causality: Displacing atmospheric oxygen halts the radical-mediated auto-oxidation of the cyclic ether.
Emergency Response & Spill Management
In the event of an accidental release, immediate and calculated action is required to prevent vapor inhalation and exothermic reactions.
-
Evacuation & Isolation: Evacuate the immediate area. If the spill exceeds 100 mL, trigger the laboratory spill alarm and alert EHS.
-
PPE Upgrade: Responders must don a full-face NIOSH-approved respirator with Organic Vapor (OV) cartridges and heavy-duty butyl gloves.
-
Neutralization & Containment:
-
Critical Warning: Do not use sawdust, paper towels, or combustible absorbents. Causality: The amine can react exothermically, and any present peroxides may ignite combustible materials ([4]).
-
Use an inert, inorganic absorbent such as vermiculite or diatomaceous earth to dike and absorb the spill.
-
-
Collection: Sweep the absorbed material using non-sparking tools (to prevent peroxide ignition) and place it into a chemically compatible, sealable secondary container.
Waste Segregation & Disposal Logistics
Improper disposal of bifunctional molecules like (2-Methyl-1,4-dioxan-2-yl)methanamine can lead to severe waste-stream incompatibilities.
-
Segregation Logistics: Store waste containing this chemical strictly away from strong oxidizing agents, mineral acids, and halogenated solvents. Causality: The basic amine group will react violently and exothermically with acids, potentially boiling the solvent and rupturing the waste carboy[4].
-
Labeling: Clearly label waste containers with both "Contains Peroxide-Forming Chemicals" and "Corrosive Amine."
-
Disposal Timeline: Do not accumulate dioxane-containing waste for more than 90 days. Peroxides can silently concentrate in waste carboys over time, turning a standard waste container into a shock-sensitive hazard.
References
-
Chemical Resistance Guide - Nitrile Gloves Kimberly-Clark / Yale Environmental Health and Safety URL:[Link]
-
OSHA Glove Selection Chart U.S. Department of Energy / Florida State University EHS URL: [Link]
-
Substance Infocard: Aliphatic Amines and Dioxane Derivatives European Chemicals Agency (ECHA) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
